Durlobactam
Beschreibung
Eigenschaften
IUPAC Name |
[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISPBXFUKNXOQY-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467829-71-5 | |
| Record name | Durlobactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Durlobactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DURLOBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Durlobactam: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Durlobactam is a novel, broad-spectrum β-lactamase inhibitor of the diazabicyclooctane (DBO) class, developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, its kinetic properties, and the mechanisms of resistance observed. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data and visual representations of its mechanism and associated experimental workflows.
Introduction
The rise of antibiotic resistance poses a significant threat to global health. Acinetobacter baumannii has emerged as a critical pathogen, frequently exhibiting resistance to multiple classes of antibiotics, including carbapenems.[4] A primary mechanism of resistance in A. baumannii is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound, in combination with a β-lactam antibiotic such as sulbactam, offers a promising therapeutic strategy to overcome this resistance.[2][5] This guide delves into the core scientific principles underlying this compound's efficacy.
Mechanism of Action
This compound is a potent inhibitor of a wide range of Ambler class A, C, and D serine β-lactamases.[1][3] Unlike some β-lactamase inhibitors, this compound itself is not a β-lactam; it belongs to the diazabicyclooctane (DBO) class of inhibitors.[6] Its mechanism of action is a reversible, covalent inhibition of the target β-lactamase enzymes.[1][6]
The process involves the following key steps:
-
Binding: this compound binds to the active site of the serine β-lactamase.
-
Carbamoylation: The active site serine residue of the enzyme attacks the carbonyl group of this compound's cyclic urea. This results in the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1] This carbamoylation effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
-
Reversibility: The covalent bond formed between this compound and the enzyme is reversible. The sulfated amine can recyclize onto the carbamate, leading to the dissociation of the intact inhibitor from the enzyme.[1] This allows this compound to potentially inhibit multiple enzyme molecules.
A key feature of this compound is its potent activity against class D carbapenemases, such as the OXA family of enzymes, which are highly prevalent in carbapenem-resistant A. baumannii.[1][6] this compound does not inhibit class B metallo-β-lactamases.[1][6]
In addition to its β-lactamase inhibition, this compound also exhibits some intrinsic antibacterial activity by inhibiting Penicillin-Binding Protein 2 (PBP2) in A. baumannii.[1]
Quantitative Data
The inhibitory potency of this compound has been quantified against a range of serine β-lactamases. The key kinetic parameters are the second-order rate constant for inactivation (kinact/Ki) and the dissociation rate constant (koff).
| β-Lactamase | Ambler Class | Organism of Origin | kinact/Ki (M-1s-1) | koff (s-1) |
| TEM-1 | A | Escherichia coli | 1.4 ± 0.6 x 107 | 1.4 ± 0.2 x 10-3 |
| KPC-2 | A | Klebsiella pneumoniae | 1.1 ± 0.1 x 106 | 1.3 ± 0.1 x 10-4 |
| CTX-M-15 | A | Escherichia coli | 2.5 ± 0.3 x 107 | 2.0 ± 0.1 x 10-4 |
| AmpC | C | Pseudomonas aeruginosa | 1.8 ± 0.2 x 106 | 1.1 ± 0.1 x 10-4 |
| P99 | C | Enterobacter cloacae | 7.9 ± 0.7 x 106 | 1.8 ± 0.1 x 10-5 |
| OXA-10 | D | Pseudomonas aeruginosa | 2.3 ± 0.2 x 105 | 1.4 ± 0.1 x 10-5 |
| OXA-23 | D | Acinetobacter baumannii | 1.6 ± 0.2 x 105 | 1.2 ± 0.1 x 10-5 |
| OXA-24/40 | D | Acinetobacter baumannii | 2.0 ± 0.3 x 105 | 1.5 ± 0.2 x 10-5 |
| OXA-48 | D | Klebsiella pneumoniae | 1.5 ± 0.2 x 106 | 1.7 ± 0.1 x 10-5 |
| OXA-58 | D | Acinetobacter baumannii | 1.9 ± 0.2 x 105 | 1.3 ± 0.1 x 10-5 |
Data compiled from multiple sources.[1][7]
Mechanisms of Resistance
While this compound is effective against a broad range of serine β-lactamases, several mechanisms of resistance to the sulbactam-durlobactam combination have been identified:
-
Metallo-β-Lactamases (MBLs): this compound is not active against Ambler class B MBLs, which utilize zinc ions for catalysis.[1][6] The presence of MBLs, such as NDM-type enzymes, can confer resistance.[8]
-
Mutations in Penicillin-Binding Proteins (PBPs): Mutations in PBP3, the primary target of sulbactam in A. baumannii, can lead to reduced binding affinity and decreased susceptibility.[6][9]
-
Efflux Pumps: Overexpression of efflux pumps, such as the AdeIJK system in A. baumannii, may contribute to reduced intracellular concentrations of this compound.[9][10]
-
Alterations in β-Lactamase Expression: Increased expression of certain β-lactamases, such as TEM-1 and ADC-30, has been linked to resistance.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
This compound and sulbactam stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of sulbactam in CAMHB in the microtiter plate, typically ranging from 128 to 0.25 µg/mL.
-
Add a fixed concentration of this compound (e.g., 4 µg/mL) to each well containing the sulbactam dilutions.
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain to be tested on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of sulbactam, in the presence of a fixed concentration of this compound, that completely inhibits visible bacterial growth.
-
β-Lactamase Inhibition Kinetics (Determination of kinact/Ki)
This protocol outlines a general method for determining the second-order rate constant for β-lactamase inhibition.
Materials:
-
Purified β-lactamase enzyme
-
This compound stock solution
-
Chromogenic β-lactamase substrate (e.g., nitrocefin)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified β-lactamase to a working concentration in the reaction buffer.
-
Prepare a range of this compound concentrations in the reaction buffer.
-
-
Kinetic Measurement:
-
In a cuvette or microplate well, combine the reaction buffer, β-lactamase enzyme, and a specific concentration of this compound.
-
Initiate the reaction by adding a saturating concentration of the chromogenic substrate (e.g., nitrocefin).
-
Immediately monitor the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
-
Data Analysis:
-
Determine the initial velocity (vi) of the reaction for each this compound concentration from the linear portion of the progress curve.
-
Plot the observed rate of inactivation (kobs) versus the inhibitor concentration. The kobs can be determined by fitting the progress curves to a first-order decay equation.
-
The second-order rate constant (kinact/Ki) is determined from the slope of the linear portion of the plot of kobs versus inhibitor concentration at low inhibitor concentrations.
-
Penicillin-Binding Protein (PBP) Affinity Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
This compound stock solution
-
Fluorescently labeled β-lactam (e.g., Bocillin FL)
-
SDS-PAGE reagents and equipment
-
Fluorescence imager
Procedure:
-
Membrane Preparation:
-
Grow the bacterial strain of interest and harvest the cells.
-
Lyse the cells and isolate the membrane fraction by ultracentrifugation.
-
-
Competitive Binding:
-
Incubate the membrane preparations with increasing concentrations of this compound for a defined period to allow for binding to PBPs.
-
Add a fixed, saturating concentration of the fluorescently labeled β-lactam to the reaction mixtures. This will label any PBPs not already bound by this compound.
-
-
Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the binding of this compound.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the fluorescent probe.
-
Conclusion
This compound is a potent diazabicyclooctane β-lactamase inhibitor with a well-defined mechanism of action. Its broad-spectrum activity against key serine β-lactamases, particularly the class D carbapenemases prevalent in Acinetobacter baumannii, makes it a valuable agent in combating antibiotic resistance. Understanding its kinetic properties, mechanisms of action, and potential for resistance is crucial for its effective clinical use and for the development of future generations of β-lactamase inhibitors. This guide provides a foundational resource for researchers and drug development professionals working to address the challenge of multidrug-resistant bacterial infections.
References
- 1. benchchem.com [benchchem.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 7. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Durlobactam: A Technical Deep Dive into its Discovery and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam (formerly ETX2514) is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB).[1][2][3] In May 2023, the combination product Xacduro® (sulbactam-durlobactam) received FDA approval for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex.[4][[“]][6][7][8] This document provides an in-depth technical guide on the discovery, mechanism of action, and medicinal chemistry of this compound.
Discovery and Medicinal Chemistry
The discovery of this compound was a result of a rational, structure-based drug design approach aimed at creating a β-lactamase inhibitor with an expanded spectrum of activity, particularly against Ambler Class D β-lactamases (oxacillinases, OXAs), which are a common cause of carbapenem resistance in Acinetobacter baumannii.[9][10][11][12] The development program sought to enhance chemical reactivity and enzyme binding while ensuring good penetration into Gram-negative bacteria and suitable physicochemical properties for intravenous administration.[9][10]
The core of this compound's structure is a diazabicyclooctane (DBO) scaffold, similar to other next-generation β-lactamase inhibitors like avibactam.[3][9][10] However, key structural modifications distinguish this compound and confer its broad-spectrum activity. The chemical name for this compound is [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate.[13]
A significant breakthrough in the medicinal chemistry of this compound was the expansion of its inhibitory profile to include Class D β-lactamases, a feature lacking in many other DBO inhibitors.[11] This was achieved through modifications that optimized the molecule's size and polarity, which also improved its ability to permeate the bacterial cell.[11]
Mechanism of Action
This compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[14][15][16][17][18][19] It functions through a reversible covalent mechanism.[14][18][20][21] The inhibitor carbamoylates the active site serine residue of the β-lactamase, forming a stable but reversible covalent bond.[14][18] This prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.[18]
A key feature of this compound's mechanism is its ability to "recycle" or dissociate intact from the enzyme, allowing it to inhibit multiple β-lactamase molecules.[14][20] This is in contrast to some other inhibitors that are hydrolyzed in the process.
When combined with sulbactam, this compound protects sulbactam from degradation by a wide range of β-lactamases produced by A. baumannii.[12] Sulbactam itself is a weak β-lactamase inhibitor but possesses intrinsic antibacterial activity against Acinetobacter species by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[9] The combination of this compound and sulbactam therefore presents a dual mechanism of action: this compound's inhibition of β-lactamases restores and protects sulbactam's direct antibacterial activity against the bacterial cell wall synthesis machinery.
In Vitro Activity
The combination of sulbactam-durlobactam has demonstrated potent in vitro activity against a large number of clinical isolates of A. baumannii, including carbapenem-resistant and multidrug-resistant strains.
| Organism/Strain Set | Sulbactam MIC (µg/mL) | Sulbactam-Durlobactam MIC (µg/mL) | Reference |
| A. baumannii clinical isolates | MIC90: 64 | MIC90: 4 | [15] |
| Carbapenem-resistant A. baumannii | - | MIC90: 4 | [15] |
| XDR A. baumannii | - | MIC90: 4 | [15] |
| Global A. baumannii isolates (n=1704) | MIC90: 64 | MIC90: 2 |
In Vivo Efficacy
The efficacy of sulbactam-durlobactam has been demonstrated in various preclinical animal models of infection.
| Animal Model | Infection Type | Key Findings | Reference |
| Murine Thigh Infection | Neutropenic | Dose-dependent reduction in A. baumannii counts. Bactericidal activity achieved when sulbactam concentrations exceeded the combination MIC. | [14] |
| Murine Lung Infection | Neutropenic | Dose-dependent reduction in A. baumannii counts. | [14] |
| Murine Thigh Infection | Neutropenic, various CRAB strains | Robust bactericidal activity. A 1-log10 CFU reduction was achieved when sulbactam fT>MIC was >50% and this compound fAUC/MIC was ~10. | [10] |
| Murine Lung Infection | Neutropenic, various CRAB strains | Robust bactericidal activity. A 1-log10 CFU reduction was achieved when sulbactam fT>MIC was >50% and this compound fAUC/MIC was ~10. | [10] |
Pharmacokinetics
Pharmacokinetic studies in healthy adult subjects have characterized the profile of this compound.
| Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | ~2 hours | Single and multiple doses | |
| Excretion | Primarily renal | - | |
| Dose Proportionality | Linear | Doses from 0.25 to 8 g | |
| Protein Binding | 10% | - | [16] |
| ELF Penetration Ratio | 41.3% | - | [16] |
Clinical Trials
The efficacy and safety of sulbactam-durlobactam were established in the pivotal Phase 3 ATTACK clinical trial.
| Trial | Patient Population | Comparator | Primary Endpoint | Key Outcome | Reference |
| ATTACK (Phase 3) | Adults with HABP/VABP caused by carbapenem-resistant A. baumannii | Colistin | 28-day all-cause mortality | Non-inferior to colistin. Lower incidence of nephrotoxicity with sulbactam-durlobactam. | [7] |
Experimental Protocols
MIC Determination (Broth Microdilution)
The minimum inhibitory concentration (MIC) of sulbactam-durlobactam is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M07 guideline.[14]
-
Media and Reagents : Cation-adjusted Mueller-Hinton broth (CAMHB) is used.[9] Sulbactam is prepared in serial twofold dilutions, and this compound is added at a fixed concentration of 4 µg/mL.[14][15]
-
Inoculum Preparation : A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Plate Inoculation : Microtiter plates containing the serial dilutions of sulbactam with the fixed concentration of this compound are inoculated with the bacterial suspension.
-
Incubation : Plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading : The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.
Murine Thigh and Lung Infection Models
These models are used to evaluate the in vivo efficacy of antimicrobial agents.
-
Animal Preparation : Specific pathogen-free female mice are used. To induce neutropenia, cyclophosphamide is administered intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Inoculum Preparation : A. baumannii strains are grown in CAMHB to the mid-logarithmic phase. The bacterial suspension is then diluted in sterile saline to the desired concentration.
-
Infection :
-
Thigh Infection : A 0.1 mL volume of the bacterial suspension (typically 106-107 CFU/mouse) is injected into the posterior thigh muscle.
-
Lung Infection : Mice are anesthetized, and a 0.05 mL volume of the bacterial suspension is administered via intranasal instillation.
-
-
Treatment : Antimicrobial therapy is initiated at a specified time post-infection (e.g., 2 hours). The dosing regimen (dose, frequency, and route of administration) is based on pharmacokinetic and pharmacodynamic targets.
-
Endpoint : At 24 hours post-initiation of therapy, mice are euthanized. The thighs or lungs are aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial burden (CFU/organ).
Visualizations
References
- 1. This compound in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ihma.com [ihma.com]
- 4. Assessing Acinetobacter baumannii Virulence and Persistence in a Murine Model of Lung Infection | Springer Nature Experiments [experiments.springernature.com]
- 5. consensus.app [consensus.app]
- 6. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics/Pharmacodynamic Relationship of this compound in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections | Sciety [sciety.org]
- 9. 656. Sulbactam-Durlobactam MIC Determination: Comparative Evaluation of the New ETEST® SUD to the CLSI 2021 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacld.com [iacld.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. liofilchem.com [liofilchem.com]
- 16. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. mdpi.com [mdpi.com]
Durlobactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam (formerly ETX2514) is a novel, broad-spectrum, intravenous diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It was rationally designed to inhibit a wide range of serine β-lactamases, including Ambler class A, C, and D enzymes.[1][3][4][5] A key feature of this compound is its potent activity against class D carbapenem-hydrolyzing β-lactamases (OXA-type enzymes), which are a primary cause of carbapenem resistance in Acinetobacter baumannii.[1][4]
This compound is co-packaged with sulbactam, a β-lactam antibiotic that has intrinsic bactericidal activity against Acinetobacter species by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[6][7][8] However, the clinical utility of sulbactam alone has been diminished by β-lactamase-mediated degradation.[7][9] this compound protects sulbactam from hydrolysis, restoring its activity against multidrug-resistant (MDR) and carbapenem-resistant Acinetobacter baumannii-calcoaceticus (ABC) complex isolates.[1][3][10] The combination, sulbactam-durlobactam (brand name Xacduro®), was approved by the U.S. FDA in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible strains of the ABC complex.[11][12]
This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, in vitro activity, and relevant experimental methodologies.
Chemical Structure and Identity
This compound is a synthetic, non-β-lactam, diazabicyclooctane derivative.[1][11] Its structure is characterized by a bicyclic core with a sulfate group, which is crucial for its inhibitory activity.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | [11][12] |
| CAS Number | 1467829-71-5 (free acid) | [2][11][12] |
| PubChem CID | 89851852 | [11][12] |
| Molecular Formula | C₈H₁₁N₃O₆S | [1][11][12] |
| Molecular Weight | 277.26 g/mol | [11][13] |
| LogP (calculated) | -2.53 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 6 | [9] |
Mechanism of Action
This compound is a potent, reversible inhibitor of serine β-lactamases (classes A, C, and D).[1] It does not inhibit class B metallo-β-lactamases.[4][5] The mechanism involves the formation of a stable, covalent carbamoyl-enzyme complex with the active site serine residue of the β-lactamase enzyme.[1][4]
This process occurs in two main steps:
-
Acylation (Carbamoylation): The active site serine nucleophile of the β-lactamase attacks the carbonyl group of this compound's cyclic urea, opening the ring and forming a covalent bond.[4]
-
Reversibility (Recyclization): The covalent bond is reversible. The sulfated amine group on the this compound molecule facilitates recyclization, allowing the intact inhibitor to dissociate from the enzyme.[4] This allows a single this compound molecule to be exchanged between enzyme molecules, a process known as acylation exchange.[1][11]
The rate of dissociation (k_off) is particularly slow for class D enzymes, leading to sustained inhibition.[6][14] By inactivating β-lactamases, this compound protects its partner antibiotic, sulbactam, from degradation, allowing sulbactam to exert its bactericidal effect by binding to and inhibiting bacterial PBPs.[8]
References
- 1. This compound|Beta-lactamase Inhibitor|CAS 1467829-71-5 [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound | C8H11N3O6S | CID 89851852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. GSRS [precision.fda.gov]
- 14. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Preclinical Development of Durlobactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical development of durlobactam (formerly ETX2514), a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor. Developed to be co-administered with sulbactam, this compound addresses the critical unmet medical need for treating infections caused by multidrug-resistant (MDR) Acinetobacter baumannii-calcoaceticus (ABC) complex, including carbapenem-resistant strains.
Chemical Synthesis of this compound
This compound, chemically known as [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate, is synthesized through a multi-step process.[1] A key intermediate in this synthesis is the hydroxyurea 6-hydroxy-3-methyl-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-3-ene-2-carboxylic acid amide.[1]
The synthesis involves an aza-Diels-Alder reaction, followed by several protection and deprotection steps.[1] A recent patent describes an optimized process that utilizes a tributylammonium salt as a stable intermediate to simplify purification and improve yield.[2] This improved method also replaces tetrahydrofuran (THF) with the less toxic ethyl acetate in the crystallization step.[2] The final step involves sulfation of the key intermediate to yield this compound, which is then converted to its sodium salt for pharmaceutical use.[1]
Mechanism of Action
This compound is a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[3][4][5] Its primary function is to protect sulbactam from degradation by these enzymes, thereby restoring sulbactam's intrinsic bactericidal activity against A. baumannii.[6][7][8] Sulbactam itself inhibits penicillin-binding proteins (PBPs) 1 and 3 in A. baumannii, which are essential for bacterial cell wall synthesis.[6][7]
The inhibitory mechanism of this compound is a reversible carbamoylation of the active site serine of the β-lactamase enzyme.[3][9] The sulfated amine group of this compound facilitates recyclization, allowing the intact inhibitor to dissociate from one enzyme molecule and bind to another, a process known as acylation exchange.[2][3] A key feature that distinguishes this compound from other DBO inhibitors like avibactam is its potent activity against class D carbapenemases of the OXA family, which are prevalent in A. baumannii.[3][8][9] this compound does not inhibit class B metallo-β-lactamases.[3][9]
Preclinical Development
In Vitro Activity
The combination of sulbactam-durlobactam has demonstrated potent in vitro activity against a large collection of recent global clinical isolates of the ABC complex. The addition of this compound significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam.
| Organism/Resistance Profile | Number of Isolates | Sulbactam MIC90 (µg/mL) | Sulbactam-Durlobactam MIC90 (µg/mL) | Reference |
| Global A. baumannii | 4,038 | 64 | 2 | [10] |
| Carbapenem-nonsusceptible A. baumannii | - | >64 | 4 | [8] |
| Colistin-resistant A. baumannii | - | >64 | 4 | [8] |
| Extensively drug-resistant (XDR) A. baumannii | - | >64 | 4 | [8] |
Table 1: Summary of in vitro activity of sulbactam-durlobactam against A. baumannii-calcoaceticus complex.
In Vivo Efficacy
The in vivo efficacy of sulbactam-durlobactam has been demonstrated in various murine infection models, including thigh and lung infection models, against MDR A. baumannii clinical isolates.
| Model | Key Findings | Reference |
| Murine Thigh Infection Model | Showed a dose-dependent reduction in A. baumannii counts.[11] A 1-log10 CFU/g reduction was achieved when sulbactam %T>MIC exceeded 50% and this compound AUC/MIC was ~10.[12][13] | [11][12][13] |
| Murine Lung Infection Model | Demonstrated a dose-dependent reduction in A. baumannii counts.[11] Bactericidal activity (>1-log kill) was achieved when sulbactam concentrations exceeded the combination MIC.[11] A 1-log10 CFU/g reduction was achieved with similar PK/PD targets as the thigh model.[13] | [11][13] |
Table 2: Summary of in vivo efficacy studies of sulbactam-durlobactam.
Pharmacokinetics and Pharmacodynamics
Preclinical and Phase 1 studies in healthy subjects have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
| Parameter | Value (Human Data) | Reference |
| Half-life (t1/2) | ~1.8 - 2.52 hours | [11][14][15] |
| Volume of Distribution (Vdss) | 30.3 - 31.6 L | [11][14] |
| Clearance | 9.96 - 10.3 L/h | [11][14] |
| Protein Binding | 10% | [14] |
| Primary Route of Elimination | Renal Excretion (~78% unchanged) | [11][14][15] |
| Epithelial Lining Fluid (ELF) to Plasma Ratio (AUC0–6) | 0.37 | [11] |
Table 3: Summary of human pharmacokinetic parameters for this compound.
The key pharmacodynamic indices associated with the efficacy of the combination have been identified as the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) for sulbactam, and the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC) for this compound.[10][12][13] In vivo studies suggest that a sulbactam %fT>MIC greater than 50% and a this compound fAUC/MIC of approximately 10 are required for a 1-log10 reduction in bacterial burden.[12][13]
Safety Pharmacology and Toxicology
Preclinical safety studies demonstrated that the sulbactam-durlobactam combination was well-tolerated before advancing to clinical trials.[3] Phase 1 studies in healthy human subjects confirmed that this compound, administered alone or in combination with sulbactam, was generally safe and well-tolerated.[5][16] The safety profile is consistent with the pharmacologic class of β-lactam/β-lactamase inhibitors.[17][18] No significant drug-drug interactions were identified between this compound and sulbactam.[4][5]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Methodology:
-
Preparation of Media: MIC testing is performed using cation-adjusted Mueller-Hinton broth (CAMHB) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 108 CFU/mL. The suspension is then diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Dilution: Serial two-fold dilutions of sulbactam are prepared in CAMHB. For combination testing, this compound is added to the media at a fixed concentration (typically 4 µg/mL).
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Murine Thigh and Lung Infection Models
Methodology:
-
Animal Model: Female Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection:
-
Thigh Model: Mice are inoculated via intramuscular injection into the posterior thigh with a bacterial suspension of a specific A. baumannii strain (e.g., 106-107 CFU/mouse).
-
Lung Model: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension to establish a pulmonary infection.
-
-
Treatment: Treatment with sulbactam and this compound (often at a 4:1 or similar dose ratio) is initiated 2 hours post-infection.[19] The drugs are typically administered subcutaneously or intravenously at various dosing regimens (e.g., every 3 or 6 hours) for 24 hours.[19]
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thighs or lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).
-
Data Analysis: The change in bacterial burden (log10 CFU/g) over the 24-hour period is calculated relative to the bacterial count at the start of therapy. Pharmacokinetic/pharmacodynamic relationships are analyzed by correlating drug exposure parameters (e.g., %fT>MIC, fAUC/MIC) with the observed antibacterial effect.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound|Beta-lactamase Inhibitor|CAS 1467829-71-5 [benchchem.com]
- 3. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Pharmacokinetics, and Drug-Drug Interaction Potential of Intravenous this compound, a β-Lactamase Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of sulbactam‐this compound approval and implications in advancing therapeutics for hospital‐acquired and ventilator‐associated pneumonia by acinetobacter baumannii‐calcoaceticus complex: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. In vivo dose response and efficacy of the β-lactamase inhibitor, this compound, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. reference.medscape.com [reference.medscape.com]
- 15. This compound | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. fda.gov [fda.gov]
- 19. academic.oup.com [academic.oup.com]
In Vitro Activity of Sulbactam-Durlobactam Against Acinetobacter baumannii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of sulbactam-durlobactam against Acinetobacter baumannii, a critical pathogen of concern due to its high levels of antimicrobial resistance. This document synthesizes data from key studies, outlines experimental methodologies, and visualizes the underlying mechanism of action and testing workflows.
Core Efficacy Data: Potent In Vitro Activity
Sulbactam-durlobactam is a novel β-lactam/β-lactamase inhibitor combination designed to address infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.[1][2] The combination leverages the intrinsic antibacterial activity of sulbactam against Acinetobacter spp. with the protective effects of durlobactam, a broad-spectrum diazabicyclooctane β-lactamase inhibitor.[3][4] this compound effectively neutralizes Ambler class A, C, and D serine β-lactamases, which are a primary mechanism of resistance to sulbactam in A. baumannii.[5][6]
Global Surveillance Studies
Comprehensive global surveillance studies have demonstrated the potent and consistent in vitro activity of sulbactam-durlobactam against large collections of clinical A. baumannii isolates. The addition of this compound significantly enhances the activity of sulbactam, markedly reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.
A major global study from 2016 to 2021, encompassing 5,032 ABC isolates, reported an MIC90 of 2 µg/mL for sulbactam-durlobactam, a 32-fold decrease from the 64 µg/mL MIC90 of sulbactam alone.[1] In this study, 98.3% of all isolates were susceptible to sulbactam-durlobactam at a preliminary breakpoint of ≤4 µg/mL.[1] This potent activity was maintained across different geographical regions, specimen sources, and resistance phenotypes.[1]
| Study (Year of Collection) | Isolate Collection | N | Sulbactam-Durlobactam MIC50 (µg/mL) | Sulbactam-Durlobactam MIC90 (µg/mL) | Sulbactam Alone MIC50 (µg/mL) | Sulbactam Alone MIC90 (µg/mL) | % Susceptible (≤4 µg/mL) |
| Global Surveillance (2016-2021)[1] | All ABC Isolates | 5,032 | 1 | 2 | 8 | 64 | 98.3% |
| Global Surveillance (2016-2017)[2][7] | All ABC Isolates | 1,722 | 1 | 2 | 8 | 64 | 97.7% |
| China (2016-2018)[3][8] | A. baumannii | 982 | - | 2 | - | 64 | - |
Activity Against Resistant Phenotypes
A critical advantage of sulbactam-durlobactam is its robust activity against highly resistant A. baumannii isolates, including those resistant to carbapenems and colistin. In a study of 141 carbapenem-resistant A. baumannii (CRAb) isolates from Italy, the MIC90 for sulbactam-durlobactam was 4 µg/mL.[9] Notably, over half of these isolates were also resistant to colistin.[9] Similarly, a global collection of 246 CRAb isolates showed an MIC90 of 4 mg/L for sulbactam-durlobactam.[10]
The ATTACK Phase 3 clinical trial further confirmed this potent activity, with only 4.6% of baseline ABC isolates from enrolled patients being non-susceptible to sulbactam-durlobactam (MIC > 4 µg/mL).[11] this compound restored the activity of sulbactam against 95.2% of sulbactam-non-susceptible isolates in this trial.[11]
| Study | Isolate Phenotype | N | Sulbactam-Durlobactam MIC50 (µg/mL) | Sulbactam-Durlobactam MIC90 (µg/mL) |
| Italian Multicenter[9][12] | Carbapenem-Resistant A. baumannii (CRAb) | 141 | 0.5 | 4 |
| Global CRAb Collection[10] | Carbapenem-Resistant A. baumannii (CRAb) | 246 | 2 | 4 |
| U.S. Hospital Isolates[13] | Colistin-Resistant and/or Cefiderocol-Non-Susceptible CRAb | 87 | 2 | 8 |
| ATTACK Trial Isolates[11] | Carbapenem-Resistant ABC | 175 | - | - |
Mechanism of Action
The efficacy of sulbactam-durlobactam relies on a dual-action mechanism. Sulbactam possesses intrinsic bactericidal activity against Acinetobacter species by binding to and inhibiting essential penicillin-binding proteins (PBPs), particularly PBP1 and PBP3, which are crucial for bacterial cell wall synthesis.[4][5] However, the effectiveness of sulbactam alone is often compromised by β-lactamase enzymes produced by the bacteria.
This is where this compound plays a critical role. As a novel diazabicyclooctane β-lactamase inhibitor, this compound has a broad inhibition spectrum covering Ambler class A, C, and D serine β-lactamases, including the OXA-type carbapenemases prevalent in A. baumannii.[6] By inactivating these enzymes, this compound protects sulbactam from degradation, allowing it to reach its PBP targets and exert its bactericidal effect.[5]
Experimental Protocols
The in vitro activity data presented in this guide were primarily generated using the broth microdilution (BMD) method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
The standard protocol for determining the MIC of sulbactam-durlobactam is as follows:
-
Preparation of Inoculum: A. baumannii isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final target inoculum concentration in the test wells.
-
Drug Concentration Setup: Susceptibility testing for sulbactam-durlobactam is performed with serial twofold dilutions of sulbactam in the presence of a fixed concentration of 4 µg/mL of this compound.[1][13] This fixed concentration has been shown to provide the greatest discrimination between susceptible and resistant strains.
-
Incubation: Microtiter plates containing the bacterial inoculum and the drug dilutions are incubated at 35°C ± 2°C for 16-24 hours under ambient air conditions.[2]
-
MIC Reading: The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Quality Control: The quality control (QC) strain Acinetobacter baumannii NCTC 13304 is used to ensure the accuracy and reproducibility of the testing method. The acceptable QC range for the broth microdilution MIC of sulbactam-durlobactam is 0.5/4 to 2/4 µg/mL.
Interpretive Criteria
The CLSI has established clinical breakpoints for sulbactam-durlobactam against the A. baumannii-calcoaceticus complex. These breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant.
-
Susceptible (S): MIC ≤ 4/4 µg/mL
-
Intermediate (I): MIC = 8/4 µg/mL
-
Resistant (R): MIC ≥ 16/4 µg/mL
Conclusion
The in vitro data for sulbactam-durlobactam consistently demonstrate its potent activity against a global and diverse population of Acinetobacter baumannii, including strains with challenging resistance profiles such as CRAb. The combination of sulbactam's intrinsic activity and this compound's robust β-lactamase inhibition provides a promising therapeutic option for infections caused by this difficult-to-treat pathogen. Standardized testing methodologies, as outlined by CLSI, are crucial for the accurate clinical assessment of sulbactam-durlobactam's efficacy.
References
- 1. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]
- 4. A microbiological and structural analysis of the interplay between sulbactam/durlobactam and imipenem against penicillin-binding proteins (PBPs) of Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of sulbactam with avibactam or this compound against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preliminary Assessment of Arnica montana L. Extract: Antimicrobial Activity Against Acinetobacter baumannii and Biofilm-Related Gene Expression Profiling [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Durlobactam's Spectrum of Activity Against Serine β-Lactamases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam (formerly ETX2514) is a novel, intravenous diazabicyclooctane (DBO) β-lactamase inhibitor with a broad spectrum of activity against serine β-lactamases.[1][2] It is specifically designed to restore the antibacterial efficacy of sulbactam, a β-lactam antibiotic with intrinsic activity against Acinetobacter baumannii, a pathogen notorious for its high levels of multidrug resistance.[3][4] The combination of sulbactam and this compound has been developed to address serious infections caused by carbapenem-resistant A. baumannii (CRAB).[[“]][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its spectrum of activity against Ambler class A, C, and D serine β-lactamases, quantitative data on its inhibitory potential, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound employs a mechanism of reversible covalent inhibition.[7] It forms a stable, covalent acyl-enzyme intermediate with the active site serine of the β-lactamase enzyme.[8] This carbamoylation of the active site effectively inactivates the enzyme, preventing the hydrolysis of the partner β-lactam, sulbactam.[7] A key feature of this compound's interaction is its slow deacylation rate, which contributes to its potent and sustained inhibitory activity.[9] Unlike some other DBO inhibitors, this compound's structure has been optimized for potent inhibition of class D β-lactamases, which are a common cause of carbapenem resistance in A. baumannii.[1][2]
Caption: Mechanism of reversible covalent inhibition of serine β-lactamases by this compound.
Spectrum of Activity
This compound exhibits potent inhibitory activity against a wide range of serine β-lactamases, encompassing Ambler classes A, C, and D.[3] This broad spectrum is a key differentiator from many other commercially available β-lactamase inhibitors, which often lack significant activity against class D enzymes.[2][6] this compound does not inhibit class B metallo-β-lactamases.[7]
Caption: this compound's spectrum of activity against Ambler classes A, C, and D serine β-lactamases.
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified through the determination of minimum inhibitory concentrations (MICs) in combination with sulbactam, and through enzymatic assays to determine kinetic parameters such as the second-order rate constant of inactivation (k_inact/K_i) and the dissociation constant (k_off).
Sulbactam-Durlobactam In Vitro Activity
The addition of a fixed concentration of this compound (typically 4 µg/mL) significantly lowers the MIC of sulbactam against a wide range of clinical isolates, including multidrug-resistant and extensively drug-resistant strains of A. baumannii.[10]
| Organism/Resistance Profile | Sulbactam MIC90 (µg/mL) | Sulbactam-Durlobactam (4 µg/mL) MIC90 (µg/mL) | Reference |
| Acinetobacter baumannii-calcoaceticus complex (Global isolates, 2016-2021) | 64 | 2 | [4] |
| Carbapenem-non-susceptible A. baumannii | >64 | 4 | [10] |
| Colistin-resistant A. baumannii | >64 | 4 | [10] |
| Multidrug-resistant (MDR) A. baumannii | >64 | 4 | [10] |
| Extensively drug-resistant (XDR) A. baumannii | >64 | 4 | [10] |
Enzymatic Inhibition Kinetics
This compound demonstrates potent inhibition of purified serine β-lactamases from classes A, C, and D, as evidenced by high k_inact/K_i values and slow k_off rates.[2][9]
| β-Lactamase (Ambler Class) | k_inact/K_i (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |
| TEM-1 (A) | 1.4 x 10⁷ | 1.4 x 10⁻³ | [9] |
| KPC-2 (A) | 9.3 x 10⁵ | 1.0 x 10⁻³ | [9] |
| ADC-7 (C) | 1.0 x 10⁶ | 8.0 x 10⁻⁴ | [2] |
| OXA-24 (D) | 9.0 x 10³ | 1.7 x 10⁻⁵ | [9] |
| OXA-58 (D) | 2.5 x 10⁵ | Not Reported | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of sulbactam-durlobactam is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Sulbactam and this compound analytical grade powders
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare stock solutions of sulbactam and this compound in a suitable solvent (e.g., water or DMSO).
-
In 96-well microtiter plates, perform serial twofold dilutions of sulbactam in CAMHB.
-
Add this compound to each well containing the sulbactam dilutions to achieve a final fixed concentration of 4 µg/mL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the microtiter plates with the bacterial suspension.
-
Include appropriate quality control strains (e.g., A. baumannii NCTC 13304) and growth/sterility controls.[11]
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of sulbactam, in the presence of 4 µg/mL of this compound, that completely inhibits visible bacterial growth.
Caption: Experimental workflow for determining the MIC of sulbactam-durlobactam.
Enzyme Inhibition Assays (k_inact/K_i and k_off Determination)
The kinetic parameters of this compound's interaction with serine β-lactamases are determined using purified enzymes and a chromogenic substrate, such as nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
This compound analytical grade powder
-
Nitrocefin (chromogenic substrate)
-
Spectrophotometer (capable of reading in the visible range, e.g., 486 nm for nitrocefin)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 mM NaCl)
-
96-well UV-transparent microtiter plates
Procedure for k_inact/K_i Determination:
-
Prepare a stock solution of the purified β-lactamase in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, mix the enzyme with various concentrations of this compound and incubate for different time intervals.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
The observed rate of inactivation (k_obs) at each inhibitor concentration is determined by fitting the progress curves to an appropriate equation for time-dependent inhibition.
-
The k_inact and K_i values are then determined by plotting k_obs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.
Procedure for k_off Determination:
-
Incubate a high concentration of the β-lactamase with a saturating concentration of this compound to form the acyl-enzyme complex.
-
Rapidly dilute the complex into a solution containing a reporter substrate (e.g., nitrocefin) to prevent re-binding of the dissociated inhibitor.
-
Monitor the return of enzymatic activity over time by measuring the rate of substrate hydrolysis.
-
The rate of recovery of enzyme activity corresponds to the dissociation rate constant (k_off).
Conclusion
This compound is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases. Its mechanism of reversible covalent inhibition and its optimized activity against class D enzymes make it a critical partner for sulbactam in combating multidrug-resistant Acinetobacter baumannii. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and characterize the activity of this important new therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Multidrug-Resistant Acinetobacter spp.: Sulbactam and the Diazabicyclooctenone β-Lactamase Inhibitor ETX2514 as a Novel Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ETX2514 is a broad-spectrum β-lactamase inhibitor for the treatment of drug-resistant Gram-negative bacteria including Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 11. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetic and pharmacodynamic properties of durlobactam
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Durlobactam
Introduction
This compound (formerly ETX2514) is a novel, intravenous diazabicyclooctane (DBO) β-lactamase inhibitor. It is co-administered with sulbactam, a β-lactam antibiotic, to combat serious infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex. The combination, sulbactam-durlobactam, was specifically developed to address the urgent threat of carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen for which therapeutic options are severely limited.[1][2] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, summarizing key data, experimental methodologies, and the synergistic relationship with sulbactam that underpins its clinical utility.
Pharmacodynamics
Mechanism of Action
The efficacy of sulbactam-durlobactam relies on a synergistic interaction between its two components.
-
Sulbactam: While classically known as a β-lactamase inhibitor, sulbactam also possesses intrinsic bactericidal activity against Acinetobacter spp.[3] This is due to its ability to bind to essential penicillin-binding proteins (PBPs), primarily PBP1 and PBP3, which are critical enzymes in bacterial cell wall synthesis.[4][5] However, the clinical utility of sulbactam alone has been compromised by the widespread production of β-lactamase enzymes by contemporary A. baumannii isolates, which rapidly degrade the drug.[1][6]
-
This compound: this compound's primary function is to restore sulbactam's antibacterial activity. It has minimal intrinsic activity against A. baumannii on its own.[4][7] Its power lies in its potent, broad-spectrum inhibition of Ambler class A, C, and D serine β-lactamases.[6][8] A key feature that distinguishes this compound from other DBO inhibitors is its robust activity against the class D OXA carbapenemases that are the predominant mechanism of carbapenem resistance in A. baumannii.[1][6][9]
By binding to and inhibiting these β-lactamases, this compound protects sulbactam from enzymatic degradation. This allows sulbactam to reach its PBP targets, disrupt peptidoglycan synthesis, and cause bacterial cell death.[2] The mechanism of inhibition is reversible; this compound carbamoylates the active site serine of the enzyme, and the intact inhibitor can later dissociate, allowing it to move between enzyme molecules.[1][6] It is important to note that this compound does not inhibit Ambler class B metallo-β-lactamases (MBLs).[4][6]
In Vitro Activity
The combination of sulbactam with this compound potently restores activity against a vast collection of global ABC isolates, including highly resistant phenotypes. The addition of this compound at a fixed concentration of 4 mg/L results in a significant reduction in sulbactam Minimum Inhibitory Concentrations (MICs).
| Organism / Resistance Profile | Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| All ABC Isolates | Sulbactam Alone | 8 | 64 | [10][11] |
| (Global, 2016-2021, n=5,032) | Sulbactam-Durlobactam | 1 | 2 | [11] |
| All A. baumannii Isolates | Sulbactam Alone | 8 | 64 | [10] |
| (Global, 2016-2017, n=1,722) | Sulbactam-Durlobactam | 1 | 2 | [10] |
| Carbapenem-Resistant A. baumannii | Sulbactam-Durlobactam | - | 2 | [7] |
| (China, n=831) | ||||
| MDR/XDR A. baumannii | Sulbactam-Durlobactam | 1 | 2 | [11] |
| (Global, 2016-2021) |
Data presented for sulbactam-durlobactam is with this compound at a fixed concentration of 4 mg/L.
Pharmacokinetics
This compound exhibits linear pharmacokinetics and is primarily eliminated by the kidneys. Its pharmacokinetic profile is similar to that of sulbactam, allowing for a fixed-dose combination.[10][12]
Pharmacokinetic Parameters in Adults
The following table summarizes the key steady-state pharmacokinetic parameters for this compound and sulbactam following intravenous administration.
| Parameter | This compound | Sulbactam | Population / Condition | Reference(s) |
| Dose | 1g q6h (3h infusion) | 1g q6h (3h infusion) | Hospitalized Patients (cUTI) | [12] |
| T½ (h) | 2.2 | 1.6 | Hospitalized Patients (cUTI) | [12] |
| CLss (L/h) | 10.3 | 13.4 | Hospitalized Patients (cUTI) | [12] |
| Vss (L) | 31.6 | 36.0 | Hospitalized Patients (cUTI) | [12] |
| T½ (h) | 2.3 | 2.1 | Healthy Subjects (CrCl ≥90) | [13] |
| Cmax (µg/mL) | 38.7 | 45.4 | Healthy Subjects (CrCl ≥90) | [13] |
| AUC₀₋ᵢₙ𝒻 (µg·h/mL) | 135 | 114 | Healthy Subjects (CrCl ≥90) | [13] |
| CL (L/h) | 7.4 | 8.8 | Healthy Subjects (CrCl ≥90) | [13] |
| T½ (h) | 7.1 | 7.9 | Severe Renal Impairment (CrCl <30) | [13] |
| Cmax (µg/mL) | 28.6 | 37.6 | Severe Renal Impairment (CrCl <30) | [13] |
| AUC₀₋ᵢₙ𝒻 (µg·h/mL) | 312 | 349 | Severe Renal Impairment (CrCl <30) | [13] |
| Protein Binding (%) | ~10 | ~38 | - | [14] |
| ELF Penetration (%) | ~41 | ~86 | - | [14] |
| CSF/Serum AUC Ratio | 0.27 - 0.30 | 0.47 - 0.64 | Patients with Ventriculitis | [15] |
Abbreviations: T½, half-life; CLss, steady-state clearance; Vss, steady-state volume of distribution; Cmax, maximum concentration; AUC, area under the curve; CrCl, creatinine clearance (mL/min); ELF, epithelial lining fluid; CSF, cerebrospinal fluid.
Metabolism and Excretion
The predominant clearance mechanism for this compound is renal excretion.[10][16] In individuals with normal to moderately impaired renal function, approximately 70% of the administered dose is recovered unchanged in the urine.[13][16] As renal function declines, systemic exposure (Cmax and AUC) to both this compound and sulbactam increases in a linear fashion, necessitating dose adjustments for patients with severe renal impairment.[13][17][18] Both compounds are effectively removed from plasma by hemodialysis.[17][19]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The efficacy of sulbactam-durlobactam is dependent on achieving specific exposure targets for each component, which have been defined through extensive non-clinical modeling.
-
PK/PD Index: The primary PK/PD driver of efficacy for sulbactam is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[20][21] For this compound, the key index is the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[20][21]
-
PK/PD Targets: In neutropenic murine infection models, bactericidal activity (≥1-log₁₀ CFU reduction) was achieved when sulbactam exposures reached a target of approximately 50% fT > MIC and this compound exposures reached a target f*AUC/MIC ratio of ~10 .[1][22] These targets were used to support dose selection for the pivotal Phase 3 clinical trial.[22]
Key Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of sulbactam-durlobactam is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.
-
Dilution: Serial two-fold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.
-
Fixed Concentration: this compound is added to each well at a fixed concentration, typically 4 mg/L.[10][11]
-
Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of sulbactam (in the presence of fixed this compound) that completely inhibits visible bacterial growth.
In Vivo Murine Infection Models
The neutropenic murine thigh and lung infection models are standard preclinical assays used to establish PK/PD targets and predict clinical efficacy.[3][10]
Clinical Efficacy and Safety Summary
The pivotal Phase 3 ATTACK trial evaluated the efficacy and safety of sulbactam-durlobactam versus colistin (both in combination with imipenem/cilastatin) for the treatment of serious infections caused by ABC, including hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia.[23][24]
-
Efficacy: Sulbactam-durlobactam demonstrated non-inferiority to colistin for the primary endpoint of 28-day all-cause mortality in patients with carbapenem-resistant ABC infections (19.0% vs. 32.3%).[24][25] Furthermore, clinical cure rates significantly favored the sulbactam-durlobactam arm.[25]
-
Safety: The combination was well-tolerated and exhibited a favorable safety profile. Notably, there was a statistically significant lower incidence of nephrotoxicity with sulbactam-durlobactam compared to colistin (13% vs. 38%).[24][26]
Conclusion
This compound is a potent β-lactamase inhibitor with a pharmacokinetic profile that is well-matched to its partner antibiotic, sulbactam. Its pharmacodynamic excellence lies in its ability to neutralize the key resistance mechanisms (Class A, C, and D β-lactamases) in Acinetobacter baumannii, thereby restoring the intrinsic bactericidal activity of sulbactam. The well-defined PK/PD targets, established through robust preclinical models and validated in a successful Phase 3 clinical trial, provide a strong foundation for its use. The sulbactam-durlobactam combination represents a critical advancement and a much-needed therapeutic option for patients with serious infections caused by multidrug-resistant Acinetobacter baumannii.
References
- 1. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii- calcoaceticus Complex Collected from 2016 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Tolerability of Intravenous Sulbactam-Durlobactam with Imipenem-Cilastatin in Hospitalized Adults with Complicated Urinary Tract Infections, Including Acute Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics, Safety, and Tolerability of Intravenous this compound and Sulbactam in Subjects with Renal Impairment and Healthy Matched Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. I n vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 24. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. contagionlive.com [contagionlive.com]
- 26. biospace.com [biospace.com]
Durlobactam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and D serine β-lactamases.[1] Unlike many other β-lactamase inhibitors, this compound also possesses intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), particularly PBP2.[2] This dual mechanism of action makes it a promising agent in the fight against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of this compound's binding affinity to various PBPs, detailed experimental protocols for assessing these interactions, and a summary of the downstream cellular consequences of PBP inhibition.
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound to PBPs has been quantified in several key bacterial species. The following tables summarize the available data, providing a comparative overview for researchers.
Table 1: Binding Affinity of this compound to Acinetobacter baumannii Penicillin-Binding Proteins
| PBP Target | Binding Affinity Parameter | Value | Reference(s) |
| PBP2 | kinact/Ki (M-1s-1) | 1,800 ± 600 | [1][2] |
Table 2: Binding Affinity of this compound to Mycobacterium abscessus Penicillin-Binding Proteins (PBPs) and L,D-Transpeptidases (LDTs)
| PBP/LDT Target | Binding Affinity Parameter | Value (mg/L) | Reference(s) |
| PBP B | Ki,app | < Clinically achievable unbound concentrations | [2] |
| PBP-lipo | Ki,app | < Clinically achievable unbound concentrations | [2] |
| LDT2 | Ki,app | < Clinically achievable unbound concentrations | [2] |
This compound also exhibits inhibitory activity against PBP2 in members of the Enterobacterales order, such as Escherichia coli and Klebsiella pneumoniae, which contributes to its intrinsic antibacterial activity against these organisms.[1][3] While specific binding constants for E. coli and K. pneumoniae PBPs are not extensively published, studies have shown that this compound demonstrates potent in vitro activity against NDM-producing E. coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.[4][5] This activity is attributed to its inhibition of PBP2.[6]
Experimental Protocols for Determining PBP Binding Affinity
The determination of this compound's binding affinity to PBPs involves a series of well-established biochemical and biophysical techniques. The following sections provide detailed methodologies for key experiments.
Purification of Penicillin-Binding Proteins
Accurate assessment of binding affinity requires purified PBP enzymes.
Methodology:
-
Bacterial Culture and Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli, A. baumannii) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet in the same buffer and lyse the cells using methods such as sonication or French press.
-
Remove unbroken cells and cellular debris by low-speed centrifugation.
-
Isolate the cell membranes by ultracentrifugation of the supernatant. Wash the membrane pellet and resuspend it in a buffer for storage or further purification.[7]
-
-
Solubilization and Chromatography:
-
Solubilize the membrane-bound PBPs using a non-ionic detergent like Triton X-100.
-
Purify the solubilized PBPs using a series of column chromatography steps. This may include affinity chromatography (e.g., using a β-lactam-linked resin), ion-exchange chromatography, and size-exclusion chromatography.
-
Monitor the purification process by SDS-PAGE and a PBP activity assay (e.g., using a radiolabeled or fluorescent penicillin).
-
Bocillin™ FL Competition Assay
This is a common and effective method for determining the 50% inhibitory concentration (IC50) of a compound for a specific PBP. It relies on the competition between the test compound (this compound) and a fluorescently labeled penicillin derivative (Bocillin™ FL) for binding to the PBP's active site.
Methodology:
-
Reaction Setup:
-
In a microplate, combine the purified PBP or bacterial membrane preparation with varying concentrations of this compound.
-
Include a control with no inhibitor.
-
Add a fixed, sub-saturating concentration of Bocillin™ FL to each well.[8]
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow the binding to reach equilibrium.[8]
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Quantify the intensity of the fluorescent bands corresponding to the PBPs.
-
Plot the percentage of Bocillin™ FL binding inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reduces the Bocillin™ FL binding by 50%, by fitting the data to a dose-response curve.[9]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[10]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified PBP and this compound in the same, precisely matched buffer to minimize heats of dilution.[11] A common buffer is phosphate-buffered saline (PBS) or HEPES.
-
Thoroughly degas both solutions to prevent air bubbles during the experiment.
-
Determine the accurate concentrations of both the PBP and this compound.
-
-
ITC Experiment:
-
Load the purified PBP into the sample cell of the ITC instrument and this compound into the injection syringe.[11]
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of this compound into the PBP solution while continuously monitoring the heat change.[12]
-
Conduct a control experiment by injecting this compound into the buffer alone to determine the heat of dilution.[10]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Subtract the heat of dilution from the experimental data.
-
Plot the corrected heat change against the molar ratio of this compound to PBP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualization of Experimental Workflow and Cellular Effects
Experimental Workflow for PBP Binding Affinity Determination
The following diagram illustrates a typical workflow for determining the binding affinity of this compound to a target PBP.
Caption: Workflow for PBP binding affinity determination.
Downstream Effects of PBP2 Inhibition
The inhibition of PBP2 by this compound has significant downstream consequences for bacterial cell morphology and viability. PBP2 is a key component of the elongasome complex, which is responsible for cell wall elongation in rod-shaped bacteria. The elongasome is directed by the actin-like protein MreB.
Caption: Cellular effects of PBP2 inhibition by this compound.
Inhibition of PBP2 by this compound disrupts the normal process of peptidoglycan synthesis during cell elongation.[13] This leads to a loss of the bacterium's rod shape and the formation of spherical cells.[13] Ultimately, this disruption of cell wall integrity results in cell lysis and bacterial death. The interaction between MreB and PBP2 is crucial for maintaining cell shape, and targeting this complex is a key aspect of this compound's antibacterial activity.[14]
Conclusion
This compound's ability to bind to and inhibit essential penicillin-binding proteins, in addition to its potent β-lactamase inhibition, underscores its importance as a novel therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the unique mechanism of action of this compound. Further research into the binding affinities of this compound against a wider range of PBPs from clinically relevant pathogens will continue to refine our understanding of this promising antibiotic.
References
- 1. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in combination with β-lactams to combat Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Growing Threat of NDM-Producing Escherichia coli With Penicillin-Binding Protein 3 Mutations in the United States—Is There a Potential Role for this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro evolution of this compound resistance in NDM-producing Escherichia coli due to a single mutation in mrdA encoding penicillin-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. The effect of inhibition of host MreB on the infection of thermophilic phage GVE2 in high temperature environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disruption of the MreB Elongasome Is Overcome by Mutations in the Tricarboxylic Acid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Efficacy of Sulbactam-Durlobactam: A Technical Guide
Introduction
Sulbactam-durlobactam is a novel β-lactam/β-lactamase inhibitor combination developed to combat infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex, a group of pathogens notorious for high levels of antibiotic resistance.[1][2] Sulbactam, a first-generation β-lactamase inhibitor, also exhibits intrinsic antibacterial activity against Acinetobacter species by inhibiting essential penicillin-binding proteins (PBPs) involved in cell wall synthesis.[3][4] However, its efficacy has been compromised by the production of various β-lactamase enzymes by contemporary Acinetobacter isolates.[5] Durlobactam is a new diazabicyclooctane (DBO) β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases, including the OXA-type carbapenemases prevalent in A. baumannii.[3][5] By protecting sulbactam from enzymatic degradation, this compound restores its potent activity against multidrug-resistant (MDR) and carbapenem-resistant Acinetobacter baumannii (CRAB).[6][7] This guide provides a detailed overview of the preclinical data supporting the safety and efficacy of this combination.
Mechanism of Action
The synergistic activity of sulbactam-durlobactam relies on a dual mechanism:
-
Sulbactam: Acts as a β-lactam antibiotic, primarily targeting and inhibiting PBP1 and PBP3 in Acinetobacter, which are crucial for bacterial cell wall peptidoglycan synthesis.[4] This inhibition leads to cell lysis and bacterial death.
-
This compound: Functions as a potent β-lactamase inhibitor. It forms a reversible covalent bond with the active site serine of class A, C, and D β-lactamases.[3][5] This action is particularly crucial against the class D OXA carbapenemases that are a primary cause of resistance in A. baumannii.[5] By inactivating these enzymes, this compound prevents the breakdown of sulbactam, allowing it to reach its PBP targets.[6]
In Vitro Efficacy
The combination of sulbactam with this compound demonstrates significantly restored activity against a global collection of ABC isolates, including MDR and extensively drug-resistant (XDR) strains.
Quantitative Data: In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulbactam-durlobactam against various Acinetobacter and Burkholderia species. The addition of this compound markedly lowers the MIC90 of sulbactam.
| Organism/Resistance Profile | No. of Isolates | Sulbactam Alone MIC50/MIC90 (µg/mL) | Sulbactam-Durlobactam MIC50/MIC90 (µg/mL) | Reference |
| A. baumannii-calcoaceticus complex (Global, 2016-2021) | 5,032 | 8 / 64 | 1 / 2 | [8] |
| Carbapenem-Resistant A. baumannii (CRAB) (Italy) | 141 | >64 / >64 | 0.5 / 4 | [9] |
| Burkholderia cepacia complex & B. gladioli | 150 | >64 / >64 | 2 / 8 | [10] |
| Burkholderia mallei | 28 | 8 / 8 | 1 / 2 | [11] |
| Burkholderia pseudomallei | 30 | 8 / 16 | 0.25 / 0.5 | [11] |
Experimental Protocol: MIC Determination by Broth Microdilution
The in vitro activity of sulbactam-durlobactam is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a concentration of approximately 5 × 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).[9]
-
Drug Dilution: Sulbactam is serially diluted (two-fold) in a 96-well microtiter plate.[12]
-
Fixed Concentration of Inhibitor: this compound is added to each well at a fixed concentration, typically 4 µg/mL.[9][12][13] This concentration has been shown to provide the best discrimination between susceptible and resistant strains.[13][14]
-
Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18 to 20 hours.[9]
-
MIC Reading: The MIC is recorded as the lowest concentration of sulbactam (in the presence of fixed this compound) that completely inhibits visible bacterial growth.[12]
In Vivo Efficacy
Preclinical efficacy has been demonstrated in various animal infection models, most notably the murine neutropenic thigh and lung infection models, which are standard for evaluating antibacterial agents.
Quantitative Data: In Vivo Efficacy in Murine Models
| Animal Model | Bacterial Strain | Treatment (Dose in mg/kg) | Outcome (vs. Untreated Control) | Reference |
| Murine Melioidosis Model (Intranasal challenge) | B. pseudomallei K96423 | Sulbactam-Durlobactam (100/200 or 400/200, q4h) | 60% survival at 45 days (vs. 0% in control) | [11] |
| Neutropenic Murine Thigh Model | Carbapenem-Resistant A. baumannii | Sulbactam-Durlobactam (Varying doses) | ~1-log10 CFU reduction when sulbactam fT>MIC is >50% and this compound fAUC/MIC is ~10 | [7] |
| Neutropenic Murine Lung Model | Carbapenem-Resistant A. baumannii | Sulbactam-Durlobactam (Varying doses) | ~1-log10 CFU reduction with similar PK/PD targets as thigh model | [7] |
Experimental Protocol: Murine Neutropenic Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of antibiotics against localized deep-tissue infections.
Detailed Steps:
-
Animal Model: Female CD-1 or ICR mice are typically used.[7][17]
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[15][17] This minimizes the contribution of the host immune system to bacterial clearance.
-
Infection: A bacterial suspension (e.g., 107 CFU in 0.1 mL) of the target A. baumannii strain is injected directly into the thigh muscle.[15][16]
-
Treatment: Antibiotic therapy is initiated 2 to 4 hours post-infection. Sulbactam-durlobactam is typically administered subcutaneously at various dosing regimens to establish a dose-response relationship.[7][11]
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh is excised, homogenized, and serially diluted. The dilutions are plated on agar to quantify the remaining bacterial load (CFU/thigh).[16] Efficacy is measured by the change in log10 CFU compared to untreated control animals.[7]
Preclinical Safety and Toxicology
Preclinical safety studies are essential to define the toxicological profile of a new drug combination. While specific quantitative data from these studies are often proprietary and not fully published, phase 1 clinical trial results in healthy volunteers provide insight into the safety profile observed after preclinical evaluation.
Summary of Preclinical Safety Findings
Information from early clinical trial summaries indicates that sulbactam-durlobactam was well-tolerated in preclinical studies, allowing for its progression into human trials. A phase 1 study in subjects with varying degrees of renal impairment assessed the safety and pharmacokinetics of the combination.[18] The findings from this study, which are built upon the foundation of preclinical toxicology data, showed that the drug was generally safe and well-tolerated, with dosing adjustments required for patients with moderate to severe renal impairment.[18]
Typical Preclinical Toxicology Experimental Protocols
While specific protocols for sulbactam-durlobactam are not publicly detailed, standard preclinical toxicology programs generally include:
-
In Vitro Cytotoxicity Assays: Evaluating the toxicity of the compounds against various mammalian cell lines to assess for direct cellular damage.
-
In Vivo Single-Dose Toxicity: Administering escalating single doses to rodent and non-rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
In Vivo Repeat-Dose Toxicity: Administering the drug combination daily for an extended period (e.g., 7 to 28 days) to rodent and non-rodent species to characterize toxicity from repeated exposure. This involves comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
-
Safety Pharmacology Studies: Investigating potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
The preclinical data for sulbactam-durlobactam strongly support its efficacy against its target pathogen, Acinetobacter baumannii, including highly resistant strains. This compound potently inhibits the key β-lactamases that otherwise inactivate sulbactam, restoring its intrinsic bactericidal activity. This in vitro potency translates to robust efficacy in established in vivo infection models. The progression of sulbactam-durlobactam through clinical trials to regulatory approval underscores a favorable preclinical safety profile. This combination represents a significant, pathogen-targeted advancement for treating serious infections caused by the ABC complex.[19]
References
- 1. In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii- calcoaceticus Complex Isolates Collected Globally in 2016 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulbactam-durlobactam for the treatment of Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii- calcoaceticus Complex Collected from 2016 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Antibacterial Activity and In Vivo Efficacy of Sulbactam-Durlobactam against Pathogenic Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 709. In Vitro Antibacterial Activity and In Vivo Efficacy of Sulbactam–this compound (ETX2514SUL) Against Pathogenic Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Virulence of Acinetobacter baumannii Exhibiting Phenotypic Heterogeneous Growth against Meropenem in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. An overview of sulbactam‐this compound approval and implications in advancing therapeutics for hospital‐acquired and ventilator‐associated pneumonia by acinetobacter baumannii‐calcoaceticus complex: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Sulbactam-Durlobactam: A Promising Agent Against Pathogenic Burkholderia Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. Among these are species of the genus Burkholderia, which are intrinsically resistant to multiple antibiotics and can cause severe infections such as melioidosis and glanders, as well as chronic lung infections in individuals with cystic fibrosis.[1][2] Sulbactam-durlobactam (SUL-DUR), a novel β-lactam/β-lactamase inhibitor combination, has demonstrated potent in vitro and in vivo activity against these challenging pathogens, offering a potential new therapeutic option.[2][3] This technical guide provides a comprehensive overview of the activity of sulbactam-durlobactam against Burkholderia species, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used in its evaluation.
Mechanism of Action
Sulbactam, a first-generation β-lactamase inhibitor, also possesses intrinsic antibacterial activity against a limited number of bacterial species, including Acinetobacter and Burkholderia.[1][4] Its primary mode of action is the inhibition of penicillin-binding proteins (PBPs), specifically PBP1 and PBP3 in Acinetobacter, which are essential enzymes for bacterial cell wall synthesis.[5] However, the efficacy of sulbactam alone is often compromised by the production of β-lactamases by bacteria.[1]
Durlobactam (formerly ETX2514) is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases.[4][6][7] Unlike earlier β-lactamase inhibitors, this compound effectively neutralizes the β-lactamases commonly produced by Burkholderia species, such as the class A PenA β-lactamase.[2][8] By forming a stable covalent complex with these enzymes, this compound protects sulbactam from degradation, allowing it to exert its antibacterial effect on the PBPs.[2][5] This synergistic interaction restores the activity of sulbactam against otherwise resistant Burkholderia isolates.
In Vitro Susceptibility Data
Comprehensive in vitro studies have been conducted to evaluate the activity of sulbactam-durlobactam against a range of pathogenic Burkholderia species. The following tables summarize the minimum inhibitory concentration (MIC) data for sulbactam-durlobactam and comparator agents against clinical isolates of Burkholderia cepacia complex (BCC), B. gladioli, B. mallei, and B. pseudomallei.
Table 1: In Vitro Activity of Sulbactam-Durlobactam and Comparators against Burkholderia cepacia Complex and B. gladioli Isolates (n=150) [8]
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Sulbactam-Durlobactam | 0.25 - >64 | 2 | 8 | 87.3 |
| Sulbactam | 1 - >64 | 64 | >64 | - |
| This compound | ≤0.03 - >64 | 4 | 16 | - |
| Ceftazidime-Avibactam | 0.12 - >256 | 2 | 8 | 90 |
Susceptibility breakpoint for sulbactam-durlobactam is ≤4/4 µg/mL.
Table 2: In Vitro Activity of Sulbactam-Durlobactam and Comparators against Burkholderia mallei and B. pseudomallei Isolates
| Species | Antibiotic | n | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| B. mallei | Sulbactam-Durlobactam | 30 | 0.5 - 2 | 1 | 2 | 100 |
| Sulbactam | 30 | 2 - 16 | 8 | 8 | - | |
| This compound | 30 | 2 - 16 | 8 | 16 | - | |
| B. pseudomallei | Sulbactam-Durlobactam | 28 | 0.25 - 2 | 0.25 | 0.5 | 100 |
| Sulbactam | 28 | 1 - 32 | 8 | 16 | - | |
| This compound | 28 | 4 - >32 | 16 | 32 | - |
Data sourced from Shapiro et al., 2021.[1][2] Susceptibility breakpoint for sulbactam-durlobactam is ≤4/4 µg/mL.
The data clearly indicate that the addition of this compound significantly enhances the activity of sulbactam against all tested Burkholderia species. For B. cepacia complex and B. gladioli, sulbactam-durlobactam demonstrated comparable activity to ceftazidime-avibactam.[8] Notably, 100% of B. mallei and B. pseudomallei isolates were susceptible to sulbactam-durlobactam at a concentration of ≤4/4 µg/mL.[2]
Experimental Protocols
The in vitro susceptibility data presented above were generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing
The antibacterial activity of sulbactam alone and in combination with a fixed concentration of this compound (typically 4 mg/L) was determined following CLSI guidelines.[6][9]
-
Method: Broth microdilution is the standard method employed.
-
Media: Cation-adjusted Mueller-Hinton broth is used for growing the bacterial isolates.
-
Inoculum: A standardized bacterial inoculum is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microdilution plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Bacterial Isolates
The studies utilized a diverse collection of clinical isolates of Burkholderia species obtained from various sources, including patients with cystic fibrosis.[1] This ensures that the susceptibility data is representative of the strains encountered in a clinical setting. The species and strains tested include:
-
Burkholderia cepacia complex (BCC): B. cenocepacia, B. multivorans, B. vietnamiensis, B. dolosa, and others.
-
Burkholderia gladioli
-
Burkholderia mallei
-
Burkholderia pseudomallei
In Vivo Efficacy
In addition to the robust in vitro activity, sulbactam-durlobactam has demonstrated efficacy in a murine model of melioidosis caused by B. pseudomallei.[6][9] In this model, treatment with sulbactam-durlobactam resulted in a significantly higher survival rate compared to untreated controls and showed comparable or superior efficacy to standard-of-care antibiotics.[6]
Conclusion
Sulbactam-durlobactam exhibits potent activity against a broad range of pathogenic Burkholderia species, including the biothreat agents B. mallei and B. pseudomallei, as well as the opportunistic pathogens of the B. cepacia complex. The combination of this compound's effective inhibition of key β-lactamases and sulbactam's intrinsic antibacterial activity provides a powerful tool to combat these difficult-to-treat infections. The promising in vitro and in vivo data warrant further clinical investigation to establish the role of sulbactam-durlobactam in the treatment of infections caused by Burkholderia species.
References
- 1. In Vitro Antibacterial Activity and In Vivo Efficacy of Sulbactam-Durlobactam against Pathogenic Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antibacterial Activity and In Vivo Efficacy of Sulbactam-Durlobactam against Pathogenic Burkholderia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 5. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 709. In Vitro Antibacterial Activity and In Vivo Efficacy of Sulbactam–this compound (ETX2514SUL) Against Pathogenic Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Sulbactam-Durlobactam Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the susceptibility of Acinetobacter baumannii-calcoaceticus complex (ABC) to sulbactam-durlobactam, a novel β-lactam/β-lactamase inhibitor combination. The protocols are based on established methods and quality control parameters approved by the Clinical and Laboratory Standards Institute (CLSI).
Introduction
Sulbactam-durlobactam is an important therapeutic option for infections caused by multidrug-resistant Acinetobacter baumannii. Durlobactam, a diazabicyclooctane β-lactamase inhibitor, restores the in vitro activity of sulbactam against strains of the Acinetobacter baumannii-calcoaceticus complex that produce Ambler class A, C, and D serine β-lactamases.[1][2][3] Accurate and reproducible susceptibility testing is crucial for clinical decision-making and for monitoring the emergence of resistance. The following protocols for broth microdilution and disk diffusion testing are provided to guide researchers in the accurate determination of sulbactam-durlobactam susceptibility.
Data Presentation: Quantitative Susceptibility Testing Parameters
The following tables summarize the key quantitative data for sulbactam-durlobactam susceptibility testing.
Table 1: Broth Microdilution (BMD) MIC Testing Parameters
| Parameter | Value | Reference |
| This compound Concentration | Fixed at 4 µg/mL | [1][4][5] |
| Sulbactam Dilution Series | Two-fold dilutions | [2][4] |
| Quality Control (QC) Strain | A. baumannii NCTC 13304 | [1][3][6] |
| QC MIC Range | 0.5/4 – 2/4 µg/mL (Sulbactam/Durlobactam) | [1][3][4] |
| Preliminary Susceptible Breakpoint | ≤ 4/4 µg/mL | [5] |
| Preliminary Resistant Breakpoint | ≥ 8/4 µg/mL | [5] |
Table 2: Disk Diffusion Testing Parameters
| Parameter | Value | Reference |
| Disk Content | 10 µg Sulbactam / 10 µg this compound | [1][2][3] |
| Quality Control (QC) Strain | A. baumannii NCTC 13304 | [1][3][6] |
| QC Zone Diameter Range | 24 – 30 mm | [1][3][4] |
| FDA Recommended Susceptible Breakpoint | ≥ 17 mm | [6] |
| FDA Recommended Resistant Breakpoint | ≤ 13 mm | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of sulbactam-durlobactam.
Materials:
-
Sulbactam analytical powder
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
A. baumannii NCTC 13304 (for quality control)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of sulbactam and this compound at a convenient high concentration in a suitable solvent.
-
Sterilize the stock solutions by filtration.
-
-
Preparation of Working Solutions:
-
Prepare a working solution of this compound in CAMHB to achieve a final concentration of 4 µg/mL in all wells of the microtiter plate.
-
Prepare a serial two-fold dilution series of sulbactam in CAMHB containing 4 µg/mL of this compound. The sulbactam concentrations should bracket the expected MIC range.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism on a non-selective agar medium, suspend several colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sulbactam-durlobactam working solution into each well of the microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB with 4 µg/mL this compound but no sulbactam) and a sterility control well (uninoculated CAMHB with 4 µg/mL this compound).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth. The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.
-
For the quality control strain (A. baumannii NCTC 13304), the MIC should fall within the established range of 0.5/4 – 2/4 µg/mL.[1][3][4]
-
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol describes the disk diffusion method for determining the susceptibility of Acinetobacter baumannii-calcoaceticus complex to sulbactam-durlobactam.
Materials:
-
Sulbactam-durlobactam disks (10 µg sulbactam / 10 µg this compound)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
A. baumannii NCTC 13304 (for quality control)
-
Sterile cotton swabs
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically apply a sulbactam-durlobactam (10/10 µg) disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
For the quality control strain (A. baumannii NCTC 13304), the zone of inhibition should be within the range of 24-30 mm.[1][3][4]
-
Interpret the results for the test organism based on the established zone diameter breakpoints (see Table 2).
-
Visualizations
Caption: Workflow for Sulbactam-Durlobactam Broth Microdilution Susceptibility Testing.
Caption: Workflow for Sulbactam-Durlobactam Disk Diffusion Susceptibility Testing.
References
- 1. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of Durlobactam Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Durlobactam is a diazabicyclooctane β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases.[1][2] It is used in combination with sulbactam to restore its activity against multidrug-resistant Acinetobacter baumannii-calcoaceticus complex (ABC) isolates responsible for hospital-acquired and ventilator-associated bacterial pneumonia.[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this combination is crucial for clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) has approved a broth microdilution method for sulbactam-durlobactam susceptibility testing.[1][2][3] This document provides a detailed protocol for determining the MIC of sulbactam-durlobactam using the broth microdilution method as established by the CLSI.
Data Presentation
The following table summarizes the quality control (QC) ranges for sulbactam-durlobactam MIC determination.
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Acinetobacter baumannii NCTC 13304 | Sulbactam-Durlobactam | 0.5/4–2/4 | [1][2][3] |
Experimental Protocols
Principle
This protocol is based on the CLSI M07 guideline for broth microdilution.[1] The method involves testing serial twofold dilutions of sulbactam in combination with a fixed concentration of this compound (4 µg/mL) to determine the lowest concentration of sulbactam that inhibits the visible growth of a bacterial isolate.[1][2][4]
Materials
-
Sulbactam analytical powder
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Sterile 1.5 mL or 2.0 mL tubes
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
-
Quality control (QC) strain: Acinetobacter baumannii NCTC 13304[1][2][3]
-
Test isolates
Preparation of Reagents
-
Stock Solutions:
-
Prepare stock solutions of sulbactam and this compound by dissolving the analytical powder in a suitable solvent as recommended by the manufacturer.
-
The final concentration of the stock solutions should be high enough to allow for serial dilutions. A common starting concentration is 1280 µg/mL.
-
-
Working Solutions:
-
Sulbactam: Prepare a series of working solutions of sulbactam at 20 times the final desired concentrations in the microtiter plate wells.
-
This compound: Prepare a working solution of this compound at a concentration that will result in a final fixed concentration of 4 µg/mL in each well. For a final volume of 100 µL per well, a 20x working solution of 80 µg/mL can be prepared.
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Broth Microdilution Procedure
-
Plate Setup:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to all wells that will contain the test organism to achieve the fixed concentration of 4 µg/mL.
-
Create a serial twofold dilution of sulbactam across the plate. For example, add 100 µL of the highest concentration of sulbactam to the first column of wells. After mixing, transfer 50 µL to the next column, and repeat to the desired final concentration. Discard the final 50 µL from the last dilution well.
-
The final volume in each well before adding the inoculum should be 100 µL.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL.
-
Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation
-
Place the microtiter plate on a reading device.
-
The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL of this compound) that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
The MIC of the QC strain, A. baumannii NCTC 13304, should be within the established range of 0.5/4–2/4 µg/mL for sulbactam-durlobactam.[1][2][3]
Mandatory Visualization
Caption: Workflow for this compound MIC Determination by Broth Microdilution.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulbactam-Durlobactam Disk Diffusion Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of Acinetobacter baumannii-calcoaceticus complex (ABC) to sulbactam-durlobactam using the disk diffusion method.
Introduction
Sulbactam-durlobactam is a novel β-lactam/β-lactamase inhibitor combination antibiotic developed to treat serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB).[1][2][3][4] Durlobactam is a diazabicyclooctane β-lactamase inhibitor that potently inhibits Ambler class A, C, and D serine β-lactamases, restoring the in vitro activity of sulbactam against susceptible ABC isolates.[1][2][3][4][5]
The disk diffusion assay, a well-established and widely used method for antimicrobial susceptibility testing, provides a reliable and cost-effective means of determining the in vitro susceptibility of bacterial isolates to sulbactam-durlobactam in a clinical or research setting.[6] This document outlines the standardized procedures, interpretive criteria, and quality control parameters for performing the sulbactam-durlobactam disk diffusion test.
Principle of the Disk Diffusion Assay
The disk diffusion method involves placing a paper disk impregnated with a standardized amount of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a pure culture of the test organism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. Following incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent for the test organism. The measured zone diameter is then compared to established interpretive criteria to categorize the isolate as susceptible, intermediate, or resistant.
Mechanism of Action of Sulbactam-Durlobactam
The antibacterial activity of sulbactam-durlobactam relies on the synergistic action of its two components. Sulbactam, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP1 and PBP3 in Acinetobacter spp.[7] However, many strains of A. baumannii produce β-lactamase enzymes that can inactivate sulbactam. This compound protects sulbactam from degradation by a broad spectrum of serine β-lactamases, allowing sulbactam to effectively reach its PBP targets and exert its bactericidal activity.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 8. clsi.org [clsi.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Durlobactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam is a novel broad-spectrum β-lactamase inhibitor developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii. When combined with a β-lactam antibiotic such as sulbactam, this compound restores its antimicrobial activity by protecting it from degradation by bacterial β-lactamases.[1][2] The evaluation of the in vivo efficacy of this compound is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound using established animal models. The primary focus is on the neutropenic murine thigh and lung infection models, which have been pivotal in characterizing the pharmacokinetics/pharmacodynamics (PK/PD) of the sulbactam-durlobactam combination against A. baumannii.[2][3][4]
Key Animal Models for this compound Efficacy Testing
The most common animal models used to assess the in vivo efficacy of this compound against Acinetobacter baumannii are the neutropenic murine thigh and lung infection models.[2][3][4] These models are well-established for evaluating antimicrobial agents and allow for the determination of key PK/PD parameters that correlate with efficacy.
Neutropenic Murine Thigh Infection Model: This model is used to study the efficacy of antimicrobials against a localized deep-tissue infection.[4][5] It is highly reproducible and allows for the direct measurement of bacterial burden in the infected tissue.
Neutropenic Murine Lung Infection Model: This model simulates bacterial pneumonia and is essential for evaluating the efficacy of drugs intended to treat respiratory tract infections.[4][6] It provides insights into drug penetration into the lung tissue and efficacy in a different physiological compartment compared to the thigh model.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo efficacy studies of sulbactam-durlobactam against Acinetobacter baumannii.
Table 1: In Vitro Susceptibility of A. baumannii Strains Used in Animal Models
| Strain Designation | Sulbactam MIC (µg/mL) | Sulbactam-Durlobactam (4 µg/mL) MIC (µg/mL) | Reference(s) |
| ARC2058 (susceptible) | Not specified | 0.5 - 16 | [7] |
| Carbapenem-Resistant A. baumannii (CRAB) Isolates | >64 | 0.5 - 16 | [4][7] |
Note: MIC values for CRAB isolates represent a range observed across multiple strains.
Table 2: Pharmacodynamic Targets for Sulbactam-Durlobactam Efficacy in Murine Models
| Pharmacodynamic Index | Target for 1-log10 CFU Reduction | Animal Model | Reference(s) |
| Sulbactam %fT > MIC | >50% | Thigh and Lung | [1][7] |
| This compound fAUC/MIC | ~10 | Thigh and Lung | [1][7] |
CFU: Colony-Forming Unit; %fT > MIC: Percentage of the dosing interval during which the free drug concentration exceeds the Minimum Inhibitory Concentration; fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the Minimum Inhibitory Concentration.
Table 3: Efficacy of Sulbactam-Durlobactam in Neutropenic Murine Infection Models
| Treatment Group | Dosing Regimen (Sulbactam:this compound) | Bacterial Burden Reduction (log10 CFU/g or /mL) | Animal Model | Reference(s) |
| Sulbactam-Durlobactam | Dose-ranging (4:1 ratio) | >1-log10 reduction over 24h | Thigh and Lung | [2][3] |
| Sulbactam alone | 15 mg/kg every 3 hours | No bactericidal activity | Thigh and Lung | [8] |
Experimental Protocols
Preparation of Bacterial Inoculum
A standardized and reproducible bacterial inoculum is critical for consistent experimental outcomes.[3][9]
Materials:
-
Acinetobacter baumannii strain of interest
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Sterile centrifuge tubes
-
Glycerol (for frozen stocks)
Procedure:
-
Streak the A. baumannii isolate from a frozen glycerol stock onto a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh, pre-warmed TSB and grow to mid-logarithmic phase (typically an optical density at 600 nm [OD600] of 0.4-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Wash the bacterial pellet twice with sterile saline or PBS.
-
Resuspend the final pellet in sterile saline to the desired concentration. The final inoculum concentration should be determined by serial dilution and plating on TSA to retrospectively confirm the administered dose. For thigh and lung infection models, a typical inoculum is between 10^6 and 10^7 CFU per mouse.[10]
-
For long-term consistency, prepare and cryopreserve aliquots of the standardized inoculum in TSB with 15-20% glycerol at -80°C.[9]
Neutropenic Murine Thigh Infection Model Protocol
Materials:
-
Female CD-1 or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide
-
Sterile saline
-
Bacterial inoculum (A. baumannii)
-
Sulbactam-durlobactam solution
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Sterile syringes and needles
-
Tissue homogenizer
-
TSA plates
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (IP) to induce neutropenia. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11]
-
Infection: Two hours prior to treatment initiation, anesthetize the mice. Inject 0.1 mL of the prepared bacterial inoculum (e.g., 10^7 CFU/mL) intramuscularly into the posterior thigh muscle of one or both hind limbs.[4][5]
-
Treatment: At 2 hours post-infection, administer the first dose of sulbactam-durlobactam or vehicle control. The route of administration can be subcutaneous (SC), intravenous (IV), or intraperitoneal (IP), depending on the pharmacokinetic properties of the drug and the study design.[4] Dosing regimens are typically administered over a 24-hour period.
-
Euthanasia and Tissue Collection: At 24 hours after the initiation of treatment, humanely euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Quantification of Bacterial Burden:
-
Weigh the excised thigh tissue.
-
Homogenize the tissue in a known volume of sterile saline (e.g., 1 mL).
-
Perform serial 10-fold dilutions of the tissue homogenate in sterile saline.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the plates to determine the number of CFU per gram of thigh tissue. The efficacy of the treatment is calculated by comparing the log10 CFU/gram in the treated groups to the vehicle control group.[4]
-
Neutropenic Murine Lung Infection Model Protocol
Materials:
-
Same as for the thigh infection model.
Procedure:
-
Induction of Neutropenia: Follow the same procedure as for the thigh infection model.
-
Infection: Anesthetize the mice. Administer the bacterial inoculum (typically 20-50 µL of a suspension containing 10^7-10^8 CFU/mL) via intranasal, intratracheal, or oropharyngeal aspiration.[10][12] The intranasal route is common and less invasive.
-
Treatment: Initiate treatment at a specified time point post-infection (e.g., 2 hours). Administer sulbactam-durlobactam or vehicle control via the chosen route.
-
Euthanasia and Tissue Collection: At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the lungs.
-
Quantification of Bacterial Burden:
-
Homogenize the lungs in a known volume of sterile saline.
-
Perform serial dilutions and plate on TSA as described for the thigh model.
-
Calculate the CFU per gram of lung tissue.
-
Visualizations
Caption: Workflow for the neutropenic murine thigh infection model.
References
- 1. In vivo dose response and efficacy of the β-lactamase inhibitor, this compound, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. criver.com [criver.com]
- 6. Assessing Acinetobacter baumannii Virulence and Persistence in a Murine Model of Lung Infection | Springer Nature Experiments [experiments.springernature.com]
- 7. In vivo dose response and efficacy of the β-lactamase inhibitor, this compound, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmi.fudan.edu.cn [jmi.fudan.edu.cn]
- 9. Cryopreservation of virulent Acinetobacter baumannii to reduce variability of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC Method for the Simultaneous Estimation of Sulbactam and Durlobactam in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a simple, precise, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of sulbactam and durlobactam. The combination of sulbactam, a β-lactamase inhibitor, and this compound, a novel broad-spectrum β-lactamase inhibitor, is critical for treating infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii-calcoaceticus complex.[1] This method provides a robust quality control tool for the analysis of the combined pharmaceutical dosage form, ensuring efficacy and safety. The chromatographic separation was achieved in under 2.5 minutes, making it highly efficient for routine analysis. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
Sulbactam is a β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes.[3] this compound is a novel diazabicyclooctane inhibitor that expands the spectrum of activity to cover key serine β-lactamases that diminish the efficacy of sulbactam alone.[4] The fixed-dose combination, marketed as XACDURO, is approved for treating hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[1] Given the therapeutic significance of this combination, a reliable and efficient analytical method is essential for quantifying both active pharmaceutical ingredients (APIs) in drug products. This UPLC method offers high resolution, sensitivity, and speed, making it superior to traditional HPLC methods for quality control testing.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation:
-
Chemicals and Reagents:
UPLC Chromatographic Conditions
The chromatographic conditions were optimized for efficient separation and detection of both analytes.[2]
| Parameter | Condition |
| Column | HSS C18 (100 mm x 2.1 mm, 1.7 µm)[1][2] |
| Mobile Phase | 0.01N KH₂PO₄ Buffer : Methanol (70:30 v/v)[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Injection Volume | 3 µL[1][2] |
| Column Temperature | Ambient (approx. 25°C) |
| Detection Wavelength | 248 nm[2] |
| Run Time | ~2.5 minutes |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) was used as the diluent.[2]
-
Buffer Preparation (0.01N KH₂PO₄): Accurately weigh and dissolve an appropriate amount of potassium dihydrogen orthophosphate in UPLC grade water to achieve a 0.01N concentration.
-
Standard Stock Solution:
-
Accurately weigh 10 mg of Sulbactam and 5 mg of this compound and transfer to a 10 mL volumetric flask.[2]
-
Add approximately 7 mL of diluent, sonicate for 10-15 minutes to dissolve, and then dilute to the mark with the same diluent. This yields a stock solution of 1000 µg/mL Sulbactam and 500 µg/mL this compound.
-
-
Working Standard Solution:
-
Pipette an appropriate volume of the standard stock solution into a volumetric flask and dilute with the mobile phase to obtain a final concentration of 100 µg/mL of Sulbactam and 50 µg/mL of this compound.[2]
-
-
Sample Preparation (from Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Sulbactam into a 10 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard stock solution to obtain a sample solution with a target concentration within the method's linear range.
-
Method Validation Summary
The developed method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2]
System Suitability
System suitability parameters were assessed by injecting the working standard solution six times. The results confirm the adequacy of the chromatographic system.[2]
| Parameter | Sulbactam | This compound | Acceptance Criteria |
| Retention Time (min) | ~1.82 | ~1.35 | - |
| % RSD of Peak Area | 0.8[2] | 0.6[2] | ≤ 2.0% |
| Tailing Factor (T) | < 1.5 | < 1.5 | ≤ 2.0[4] |
| Theoretical Plates (N) | > 2000 | > 2000 | ≥ 2000[4] |
Linearity
The linearity was evaluated by analyzing six concentrations of each drug ranging from 25% to 150% of the working standard concentration (25-150 µg/mL for Sulbactam and 12.5-75 µg/mL for this compound).[2]
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Sulbactam | 25 - 150[2] | ≥ 0.999 |
| This compound | 12.5 - 75[2] | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method at three concentration levels (50%, 100%, and 150%).[2] The high recovery values indicate the method's accuracy.
| Analyte | % Recovery | Acceptance Criteria |
| Sulbactam | 99.49%[2] | 98.0% - 102.0% |
| This compound | 99.90%[2] | 98.0% - 102.0% |
Precision
The precision of the method was established by evaluating repeatability (intra-day) and intermediate precision (inter-day). The low %RSD values confirm the method is precise.
| Precision Type | % RSD (Sulbactam) | % RSD (this compound) | Acceptance Criteria |
| Repeatability | < 1.0% | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.0% | < 1.0% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ from the linearity curve's slope and the response's standard deviation.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sulbactam | 0.19[2] | 0.56[2] |
| This compound | 0.08[2] | 0.26[2] |
Workflow and Visualization
The overall experimental workflow is depicted below, from the initial preparation of solutions to the final analysis and data reporting.
References
Application Notes & Protocols for Durlobactam Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Durlobactam is a novel broad-spectrum β-lactamase inhibitor developed to be co-administered with a β-lactam antibiotic, such as sulbactam, for the treatment of infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii.[1][2][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.[4] This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is commonly employed for the extraction of this compound from biological matrices like plasma.[2][6]
Materials:
-
Human plasma samples
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Internal Standard (IS) solution (e.g., [¹³C₂, ¹⁵N₂]-durlobactam or carbutamide in ACN)[6][7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[6]
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 250 ng/mL of carbutamide).[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 4,000 x g) for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.[6]
Liquid Chromatography
An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is used to separate this compound from other components in the sample matrix.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | Ultra-Performance Liquid Chromatography (UPLC) System | Sciex API 5000 or equivalent |
| Column | HSS C18 (1.7 µm; 2.1 x 100 mm) | Not specified |
| Mobile Phase A | 0.01N KH₂PO₄ | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 70:30 (v/v) Mobile Phase A:Mobile Phase B | A gradient elution may be employed for better separation in complex matrices. |
| Flow Rate | 0.3 mL/min | Not specified |
| Injection Volume | 3 µL | Not specified |
| Column Temperature | Ambient | Not specified |
| Retention Time | Approximately 1.33 - 1.345 minutes | Not specified |
Tandem Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of this compound. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5000)[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For example, for this compound, this could be m/z [M+H]⁺ → fragment ion. |
| Internal Standard | Isotopic labeled this compound ([¹³C₂, ¹⁵N₂]-durlobactam) is recommended for optimal accuracy.[7][8] Alternatively, a structural analog like carbutamide can be used.[6] |
| Software | Analyst v1.6.1 or equivalent for data acquisition and processing.[6] |
Quantitative Data Summary
The following tables summarize the performance characteristics of published LC-MS/MS methods for this compound quantification.
Table 3: Method Validation Parameters
| Parameter | Method 1[7][8] | Method 2[6] | Method 3[9] |
| Matrix | Human Plasma, Saline | 1:1 MHBII broth:blank plasma | Pharmaceutical Dosage Form |
| Linearity Range | 0.5 - 50 µg/mL | 1 - 10,000 ng/mL | 12.5 - 75 µg/mL |
| Lower Limit of Quantitation | 0.5 µg/mL | 1 ng/mL | 0.26 µg/mL |
| Upper Limit of Quantitation | 50 µg/mL | 10,000 ng/mL | Not specified |
| Internal Standard | [¹³C₂, ¹⁵N₂]-durlobactam | Carbutamide | Not applicable |
| Precision (%RSD) | Not specified | Not specified | 0.6% |
| Accuracy (% Recovery) | Not specified | Not specified | 99.90% |
| Limit of Detection (LOD) | Not specified | Not specified | 0.08 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples using LC-MS/MS.
Caption: Workflow for this compound Quantification by LC-MS/MS.
Mechanism of Action
This compound itself does not have significant antibacterial activity.[6] Its primary role is to inhibit β-lactamase enzymes produced by bacteria, which would otherwise degrade β-lactam antibiotics like sulbactam.
Caption: Mechanism of Action of Sulbactam-Durlobactam.
References
- 1. researchgate.net [researchgate.net]
- 2. Ex vivo assessment of sulbactam-durlobactam clearance during continuous renal replacement therapy to guide dosing recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of sulbactam and this compound in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Quantification of sulbactam and this compound in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Hollow Fiber Infection Model (HFIM) in Durlobactam PK/PD Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens, particularly Acinetobacter baumannii, presents a significant challenge in clinical practice.[1][2] Sulbactam, a β-lactam antibiotic, has intrinsic activity against A. baumannii, but its efficacy is often compromised by β-lactamase-mediated resistance.[1][3] Durlobactam is a novel β-lactamase inhibitor that restores sulbactam's activity against many resistant strains.[3][4] The combination of sulbactam and this compound was approved by the US FDA for treating hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex.[1]
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. The hollow fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human pharmacokinetic profiles, making it a valuable tool for PK/PD studies of antimicrobial agents.[5][6][7] This document provides detailed application notes and protocols for utilizing the HFIM in PK/PD studies of the sulbactam-durlobactam combination against A. baumannii.
Mechanism of Action of Sulbactam-Durlobactam
Sulbactam is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[8] However, its primary role in the combination is often as a β-lactamase inhibitor, although it has intrinsic activity against Acinetobacter species. This compound is a diazabicyclooctane non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and D serine β-lactamases.[3][4] By inhibiting these enzymes, this compound protects sulbactam from degradation, allowing it to exert its antibacterial effect.[3]
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
In vitro and in vivo studies have identified the key PK/PD indices that correlate with the efficacy of sulbactam and this compound.[9][10]
-
Sulbactam : The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the primary driver of its antibacterial activity.[9][11]
-
This compound : The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC/MIC) is the PK/PD index associated with its efficacy.[9][12]
Quantitative Data from Hollow Fiber Infection Model Studies
The following tables summarize the key PK/PD targets for sulbactam and this compound against A. baumannii as determined in HFIM studies. These values are critical for designing dosing regimens that are likely to be effective in clinical settings.
Table 1: Sulbactam PK/PD Targets in the HFIM
| Bacterial Effect | Required %fT > MIC (Polysulfone Cartridge) | Required %fT > MIC (PVDF Cartridge) |
| 1-log₁₀ CFU/mL reduction | 71.5 | 13.8 |
| 2-log₁₀ CFU/mL reduction | 82.0 | 24.2 |
Data sourced from references[9][12].
Table 2: this compound PK/PD Targets in the HFIM (in the presence of sulbactam)
| Bacterial Effect | Required fAUC/MIC (Polysulfone Cartridge) | Required fAUC/MIC (One-Compartment Model) |
| 1-log₁₀ CFU/mL reduction | 34.0 | 7.6 |
| 2-log₁₀ CFU/mL reduction | 46.8 | 33.4 |
Data sourced from references[12].
Note: The differences in the required magnitudes between polysulfone and polyvinylidene fluoride (PVDF) cartridges for sulbactam may be due to the potential for β-lactamase accumulation in the polysulfone cartridges, which have a lower molecular weight cutoff.[11]
Experimental Protocol: Hollow Fiber Infection Model for Sulbactam-Durlobactam PK/PD Studies
This protocol outlines the general steps for conducting an HFIM study to evaluate the PK/PD of sulbactam-durlobactam against A. baumannii.
Materials and Equipment
-
Bacterial Strain: A well-characterized clinical isolate of Acinetobacter baumannii with a known sulbactam-durlobactam MIC.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Hollow Fiber System: Commercially available HFIM system (e.g., FiberCell Systems).[5]
-
Hollow fiber cartridge (polysulfone or PVDF, with appropriate molecular weight cutoff).[9]
-
Peristaltic pumps.
-
Central reservoir.
-
Tubing and connectors.
-
-
Drugs: Analytical grade sulbactam and this compound.
-
Analytical Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for drug concentration analysis.[9]
-
Standard microbiology laboratory equipment (incubator, vortex, pipettes, etc.).
Pre-Experiment Preparation
-
MIC Determination: Determine the minimum inhibitory concentration (MIC) of sulbactam-durlobactam against the selected A. baumannii strain using standard broth microdilution methods.
-
Inoculum Preparation:
-
Culture the A. baumannii strain overnight on appropriate agar plates.
-
Inoculate a single colony into CAMHB and grow to the mid-logarithmic phase.
-
Wash the bacterial cells with saline and resuspend to the desired starting inoculum concentration (typically ~10⁷ CFU/mL).
-
-
HFIM System Assembly and Sterilization:
-
Assemble the HFIM circuit according to the manufacturer's instructions.
-
Sterilize the entire system.
-
Experimental Procedure
-
System Equilibration: Prime the system with fresh, pre-warmed CAMHB and allow it to equilibrate at 37°C.
-
Inoculation: Inoculate the extracapillary space of the hollow fiber cartridge with the prepared bacterial suspension.
-
Initiation of PK Simulation:
-
Administer the desired doses of sulbactam and this compound into the central reservoir to simulate the desired human pharmacokinetic profiles.
-
Use computer-controlled pumps to infuse fresh media and remove drug-containing media to mimic drug clearance.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72 hours), collect samples from the extracapillary space.
-
Use one aliquot for bacterial quantification (serial dilutions and plating for CFU counting).
-
Use another aliquot for drug concentration analysis (store at -80°C until analysis by LC-MS/MS).
-
Data Analysis
-
Bacterial Killing Curves: Plot the log₁₀ CFU/mL versus time for each simulated dosing regimen.
-
PK/PD Index Calculation:
-
From the measured drug concentrations, calculate the actual %fT > MIC for sulbactam and fAUC/MIC for this compound for each regimen.
-
-
PK/PD Target Determination: Correlate the PK/PD indices with the observed bacterial killing (e.g., 1-log₁₀ or 2-log₁₀ reduction in CFU/mL at 24 or 48 hours) to determine the magnitudes required for efficacy.
-
Resistance Analysis: At the end of the experiment, plate samples on agar containing various concentrations of sulbactam-durlobactam to assess the emergence of resistance.
Conclusion
The hollow fiber infection model is a powerful tool for elucidating the PK/PD relationships of antimicrobial agents like sulbactam-durlobactam.[13][14] By providing a dynamic and clinically relevant in vitro environment, the HFIM can generate robust data to inform the selection of optimal dosing regimens for combating infections caused by multidrug-resistant A. baumannii. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals in this critical area of infectious disease research.
References
- 1. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 6. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Pharmacokinetics/Pharmacodynamic Relationship of this compound in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. I n vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Understanding the PK/PD Relationship: The Hollow Fibre Infection Model - Evotec [evotec.com]
Designing Clinical Trials for Sulbactam-Durlobactam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing clinical trials for the antibiotic combination sulbactam-durlobactam, with a focus on infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC). The content is based on the successful Phase 3 ATTACK trial and other relevant clinical and preclinical data.
Introduction to Sulbactam-Durlobactam
Sulbactam-durlobactam is a novel β-lactam/β-lactamase inhibitor combination developed to address the urgent threat of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB). Sulbactam, a β-lactamase inhibitor, also possesses intrinsic antibacterial activity against Acinetobacter by binding to penicillin-binding proteins (PBPs).[1][2] Durlobactam is a broad-spectrum β-lactamase inhibitor that protects sulbactam from degradation by a wide range of β-lactamases, including Ambler class A, C, and D enzymes, which are prevalent in A. baumannii.[3][4][5]
Core Principles of Clinical Trial Design: The ATTACK Trial Model
The pivotal Phase 3 ATTACK (Acinetobacter Treatment Trial Against Colistin) trial provides a robust framework for designing efficacy and safety studies for sulbactam-durlobactam.[1] The trial was a global, multicenter, randomized, active-controlled, non-inferiority study.[1][6]
Study Design and Population
A randomized controlled trial is the gold standard for evaluating the efficacy and safety of new antibiotics. For pathogen-specific agents like sulbactam-durlobactam, the trial population should consist of patients with confirmed infections caused by the target pathogen.
Table 1: Key Design Elements of the ATTACK Trial
| Feature | Description |
| Study Phase | Phase 3 |
| Design | Randomized, active-controlled, non-inferiority |
| Patient Population | Adults (≥18 years) with hospital-acquired bacterial pneumonia (HABP), ventilator-associated bacterial pneumonia (VABP), or bloodstream infections (BSI) caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (CRABC).[6] |
| Comparator | Colistin, a last-resort antibiotic for CRAB infections. |
| Background Therapy | Imipenem-cilastatin was administered to both arms to cover for potential co-infecting Gram-negative pathogens.[6][7] |
| Blinding | Assessor-blind, where the personnel assessing the outcomes were unaware of the treatment allocation.[4] |
Endpoints
The choice of endpoints is critical for demonstrating clinical benefit. For severe infections with high mortality rates, all-cause mortality is a highly relevant primary endpoint.
Table 2: Primary and Secondary Endpoints in the ATTACK Trial
| Endpoint | Description |
| Primary Efficacy Endpoint | 28-day all-cause mortality in the carbapenem-resistant ABC microbiologically modified intention-to-treat (m-MITT) population.[1][6][8] |
| Primary Safety Endpoint | Incidence of nephrotoxicity, assessed using modified Risk, Injury, Failure, Loss, End-stage renal disease (RIFLE) criteria.[3][8] |
| Secondary Efficacy Endpoints | - Clinical cure at the test-of-cure (TOC) visit (7 ± 2 days after the last dose).- Favorable microbiological outcome at the TOC visit.- All-cause mortality at Day 14.[4][5] |
Dosing Regimen
The dosing regimen should be based on pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure optimal exposure at the site of infection.
Table 3: Dosing Regimen in the ATTACK Trial
| Treatment Arm | Dosing |
| Sulbactam-Durlobactam | 1.0 g of sulbactam and 1.0 g of this compound administered intravenously (IV) over 3 hours every 6 hours.[9] |
| Colistin | 2.5 mg/kg IV over 30 minutes every 12 hours (following a loading dose).[9] |
| Background Therapy (Both Arms) | 1.0 g of imipenem-cilastatin IV over 1 hour every 6 hours.[9] |
| Treatment Duration | 7 to 14 days.[5][9] |
Experimental Protocols
Detailed and standardized protocols are essential for the successful execution of a clinical trial.
Patient Selection Criteria
Clear inclusion and exclusion criteria ensure the enrollment of an appropriate patient population.
Table 4: Example Inclusion and Exclusion Criteria (based on adult and pediatric trials)
| Inclusion Criteria | Exclusion Criteria |
| - Age ≥ 18 years (or specified pediatric age range).[10][11] | - History of significant hypersensitivity to β-lactams.[10][11] |
| - Hospitalized with a diagnosis of HABP, VABP, or BSI.[6] | - Refractory septic shock at the time of enrollment.[10][11] |
| - Confirmed infection with Acinetobacter baumannii-calcoaceticus complex.[10][11] | - Pregnancy or breastfeeding.[11] |
| - Requirement for intravenous antibiotic therapy.[10][11] | - Concomitant use of prohibited medications (e.g., strong inhibitors of OAT1 like probenecid).[10] |
| - Expected survival of at least 30 days.[10][11] | - Severe renal impairment requiring dialysis (unless specifically studied). |
Microbiological Procedures
Standardized microbiological methods are crucial for confirming the causative pathogen and assessing microbiological outcomes.
Protocol for Microbiological Analysis:
-
Specimen Collection: Collect appropriate clinical specimens (e.g., respiratory secretions, blood) at baseline, during treatment, and at the test-of-cure visit.
-
Pathogen Identification: Isolate and identify Acinetobacter baumannii-calcoaceticus complex using standard laboratory techniques (e.g., MALDI-TOF mass spectrometry).[12]
-
Susceptibility Testing:
-
Perform broth microdilution to determine the minimum inhibitory concentrations (MICs) of sulbactam-durlobactam and comparator agents.[12]
-
For sulbactam-durlobactam, titrate sulbactam in the presence of a fixed concentration of this compound (e.g., 4 µg/mL).[13][14]
-
Follow established interpretive criteria for susceptibility (e.g., FDA or CLSI breakpoints).
-
-
Molecular Analysis: Conduct whole-genome sequencing on baseline isolates to characterize resistance mechanisms, such as the presence of β-lactamase genes and mutations in penicillin-binding proteins.[12]
Safety Assessments
Rigorous safety monitoring is paramount in any clinical trial.
Protocol for Nephrotoxicity Assessment (Modified RIFLE Criteria):
-
Baseline Assessment: Measure serum creatinine and calculate the estimated glomerular filtration rate (eGFR) at baseline.
-
Serial Monitoring: Monitor serum creatinine and eGFR at regular intervals throughout the study and up to a specified follow-up period (e.g., Day 42).[8]
-
RIFLE Classification: Classify the degree of renal dysfunction based on the changes from baseline in serum creatinine or eGFR according to the modified RIFLE criteria (Risk, Injury, Failure, Loss, End-stage kidney disease).
Visualizing Key Concepts
Mechanism of Action
The synergistic activity of sulbactam and this compound is based on their complementary mechanisms of action.
Caption: Mechanism of action of sulbactam-durlobactam against A. baumannii.
Clinical Trial Workflow
A clear workflow is essential for the efficient conduct of a clinical trial.
Caption: A generalized workflow for a Phase 3 clinical trial of sulbactam-durlobactam.
Conclusion
The successful clinical development of sulbactam-durlobactam, exemplified by the ATTACK trial, provides a clear roadmap for designing future clinical trials for pathogen-specific antibiotics. By adhering to rigorous trial design principles, utilizing standardized protocols, and focusing on clinically relevant endpoints, researchers can effectively evaluate the efficacy and safety of novel agents targeting multidrug-resistant pathogens.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of sulbactam/durlobactam activity and synergy against highly drug-resistant Acinetobacter baumannii strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A microbiological and structural analysis of the interplay between sulbactam/durlobactam and imipenem against penicillin-binding proteins (PBPs) of Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Acinetobacter baumannii-calcoaceticus complex isolates and microbiological outcome for patients treated with sulbactam-durlobactam in a phase 3 trial (ATTACK): Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Dosing of Durlobactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing considerations for durlobactam, a novel β-lactamase inhibitor, primarily when used in combination with sulbactam for the treatment of infections caused by Acinetobacter baumannii-calcoaceticus (ABC) complex. The provided protocols are synthesized from published preclinical studies to guide researchers in designing their own experiments.
Introduction to this compound and Preclinical Rationale
This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against a broad range of serine β-lactamases, including Ambler class A, C, and D enzymes.[1][2] Its key feature is its potent inhibition of class D carbapenemases, which are a predominant mechanism of resistance in carbapenem-resistant Acinetobacter baumannii (CRAB).[3][4] Sulbactam, a β-lactamase inhibitor itself, also possesses intrinsic antibacterial activity against A. baumannii by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[2][3] However, its efficacy is often compromised by β-lactamase-mediated degradation.
The combination of this compound with sulbactam is designed to restore sulbactam's activity against resistant ABC isolates.[1][5] Preclinical studies have focused on establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with the efficacy of this combination to support the selection of clinical dosing regimens.[6][7]
Key Preclinical Models
The primary models used to evaluate the efficacy of sulbactam-durlobactam have been the neutropenic murine thigh and lung infection models. These models are standard in antibacterial drug development and allow for the assessment of drug efficacy in the absence of a robust immune response.[6][8] In vitro, the hollow fiber infection model (HFIM) has been instrumental in determining the PK/PD indices and simulating human pharmacokinetic profiles.[1][9]
Pharmacokinetic and Pharmacodynamic Considerations
The efficacy of the sulbactam-durlobactam combination is dependent on two key PK/PD indices:
-
Sulbactam: The percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][9]
-
This compound: The ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC).[1][9]
Preclinical studies have established the PK/PD targets associated with bactericidal activity. A 1-log10 reduction in colony-forming units (CFU) is generally achieved when the sulbactam %fT > MIC is greater than 50% and the this compound fAUC/MIC is approximately 10.[3]
Data Presentation: Dosing and Pharmacokinetics
The following tables summarize the quantitative data from preclinical studies of sulbactam-durlobactam.
Table 1: Sulbactam-Durlobactam Dosing Regimens in Murine Infection Models
| Animal Model | Dosing Ratio (Sulbactam:this compound) | Dose Range (mg/kg) | Dosing Frequency | Reference(s) |
| Neutropenic Murine Thigh | 4:1 | 2.5:0.625 to 80:20 | Every 3 to 6 hours | [6] |
| Neutropenic Murine Thigh | Fixed Sulbactam | 75 mg/kg Sulbactam + 12.5 to 200 mg/kg this compound | Every 3 hours | [6] |
| Neutropenic Murine Thigh | Fixed Sulbactam | 15 mg/kg Sulbactam + 1.25 to 50 mg/kg this compound | Every 3 hours | [6] |
Table 2: In Vitro PK/PD Targets for Sulbactam-Durlobactam Efficacy (1-log10 CFU Reduction)
| Model | Compound | PK/PD Index | Target Magnitude | Reference(s) |
| Hollow Fiber Infection Model | Sulbactam | %fT > MIC | ~71.5% | [1] |
| Hollow Fiber Infection Model | This compound | fAUC/MIC | 13.8 - 34.0 | [1] |
| One-Compartment Model | This compound | fAUC/MIC | ~7.6 | [1] |
Table 3: Murine Pharmacokinetic Parameters for Sulbactam and this compound
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Plasma Protein Binding | Reference(s) |
| Sulbactam | 40 | ~30 | ~45 | Not specified in detail, but unbound fraction used for modeling | [6] |
| Sulbactam | 320 | ~200 | ~400 | Not specified in detail, but unbound fraction used for modeling | [6] |
| This compound | 10 | ~15 | ~20 | 100% unbound (in mice) | [3] |
| This compound | 80 | ~100 | ~150 | 100% unbound (in mice) | [6] |
Note: Cmax and AUC values are approximate and derived from graphical representations in the cited literature. Murine plasma protein binding for both sulbactam and this compound is reported to be low, with a murine unbound fraction of 100% used for exposure-response analyses.[3]
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This protocol is a synthesized methodology based on published studies.[6][8][10]
Objective: To evaluate the in vivo efficacy of this compound in combination with sulbactam against A. baumannii.
Materials:
-
Female ICR (CD-1) mice (specific pathogen-free, ~20-25 g)
-
Cyclophosphamide
-
Acinetobacter baumannii strain of interest
-
Brain Heart Infusion (BHI) broth or appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
Test articles (this compound, sulbactam) and vehicle control
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) or other suitable agar plates
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.
-
Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection. This regimen typically results in neutrophil counts <100 cells/mm³.
-
-
Inoculum Preparation:
-
Culture the A. baumannii strain overnight on agar plates.
-
Inoculate a single colony into BHI broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired concentration (typically ~10⁷ CFU/mL).
-
-
Infection:
-
Anesthetize the mice (e.g., using isoflurane).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into each thigh.
-
-
Drug Administration:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer sulbactam and this compound subcutaneously (SC) or via the desired route at the predetermined doses and frequencies. The total daily dose is typically fractionated into multiple administrations (e.g., every 3 or 6 hours).
-
-
Efficacy Assessment:
-
At 24 hours post-treatment initiation, humanely euthanize the mice.
-
Aseptically dissect the thigh muscles.
-
Homogenize the tissue in a known volume of PBS.
-
Perform serial dilutions of the homogenate and plate on agar plates to determine the bacterial load (CFU/thigh).
-
Calculate the change in log10 CFU/thigh compared to the initial bacterial load at the start of treatment.
-
References
- 1. In vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, this compound, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo dose response and efficacy of the β-lactamase inhibitor, this compound, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmacokinetics/Pharmacodynamic Relationship of this compound in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo dose response and efficacy of the β-lactamase inhibitor, this compound, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. researchgate.net [researchgate.net]
- 10. imquestbio.com [imquestbio.com]
Application Notes and Protocols for Sulbactam-Durlobactam Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed quality control (QC) ranges and standardized protocols for the antimicrobial susceptibility testing (AST) of sulbactam-durlobactam. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of susceptibility test results in research and clinical settings.
I. Introduction
Sulbactam-durlobactam is a novel β-lactam/β-lactamase inhibitor combination antibiotic developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii-calcoaceticus complex (ABC).[1] Sulbactam, a β-lactamase inhibitor, also possesses intrinsic antibacterial activity against Acinetobacter spp. by binding to penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which inhibits bacterial cell wall synthesis.[2][3] Durlobactam is a diazabicyclooctane β-lactamase inhibitor that potently inactivates a broad spectrum of Ambler class A, C, and D serine β-lactamases, thereby protecting sulbactam from enzymatic degradation.[2][4][5]
Accurate AST is fundamental for clinical decision-making and for monitoring the emergence of resistance. This document outlines the Clinical and Laboratory Standards Institute (CLSI) approved QC ranges and provides detailed protocols for broth microdilution, disk diffusion, and gradient diffusion testing of sulbactam-durlobactam.
II. Quality Control Ranges
The recommended quality control strain for sulbactam-durlobactam testing is Acinetobacter baumannii NCTC 13304 . This strain has been selected because it effectively assesses the activity of both the sulbactam and this compound components.[1][4][5] The CLSI-approved QC ranges are summarized in the table below.
| Table 1: CLSI Quality Control Ranges for Sulbactam-Durlobactam Testing with A. baumannii NCTC 13304 | | :--- | :--- | | Test Method | QC Range | | Broth Microdilution (MIC, µg/mL) | 0.5/4 – 2/4 (Sulbactam/Durlobactam) | | Disk Diffusion (10/10 µg disk, mm) | 24 – 30 | [Sources:[1][4][5]]
III. Mechanism of Action of Sulbactam-Durlobactam
The synergistic activity of sulbactam and this compound against susceptible Acinetobacter baumannii is illustrated in the following diagram.
Caption: Mechanism of action of sulbactam-durlobactam.
IV. Experimental Protocols
The following protocols are based on CLSI guidelines.
A. Broth Microdilution (BMD) Method
This method determines the Minimum Inhibitory Concentration (MIC) of sulbactam-durlobactam.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sulbactam and this compound analytical powders
-
96-well microtiter plates
-
A. baumannii NCTC 13304 QC strain
-
Sterile saline or deionized water
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of sulbactam and this compound in the appropriate solvent. For testing, create serial twofold dilutions of sulbactam in CAMHB. This compound should be added to each dilution at a fixed concentration of 4 µg/mL.[4][5]
-
Inoculum Preparation: From a fresh (18-24 hour) culture of A. baumannii NCTC 13304 on non-selective agar, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 3. clsi.org [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to Sulbactam-Durlobactam
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to sulbactam-durlobactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to sulbactam-durlobactam in Acinetobacter baumannii?
A1: The primary drivers of resistance to sulbactam-durlobactam in A. baumannii are the acquisition of metallo-β-lactamase (MBL) genes and mutations in the penicillin-binding protein 3 (PBP3).[1][2] Additionally, the efflux of durlobactam by the AdeIJK pump may contribute to resistance in a subset of strains.[1][2]
Q2: We are observing high MIC values for sulbactam-durlobactam against some clinical isolates. What could be the cause?
A2: High MIC values (≥ 8 mg/L) for sulbactam-durlobactam are most commonly associated with the production of MBLs, such as NDM-1, or specific substitutions in the PBP3 determinant.[3][4] Strains producing MBLs are often highly resistant.[3][4]
Q3: Can mutations in other penicillin-binding proteins (PBPs) contribute to resistance?
A3: While mutations in PBP3 are the primary PBP-mediated resistance mechanism, some studies have identified mutations in PBP1a, PBP1b, and PBP2 in sulbactam-durlobactam resistant isolates.[5][6] However, these isolates often also harbor PBP3 mutations or an MBL gene, making it difficult to define the exact contribution of these additional PBP alterations.[1]
Q4: What is the role of efflux pumps in sulbactam-durlobactam resistance?
A4: The AdeIJK efflux pump has been implicated in the efflux of this compound.[1][2] Knockout of the adeJ gene in some isolates has been shown to increase susceptibility to sulbactam-durlobactam, but not to sulbactam alone.[7][8] Overexpression of other RND efflux systems like AdeABC and AdeFGH is associated with multidrug resistance in A. baumannii and could potentially play a role.[8][9][10]
Q5: Are there specific PBP3 mutations known to confer resistance?
A5: Yes, several amino acid substitutions in PBP3 have been associated with sulbactam-durlobactam resistance. These include S390T, T511A, and A515V.[5][7] However, the PBP3 A515V variant alone may be insufficient to confer resistance and likely requires other contributing factors.[1][2]
Troubleshooting Guides
Problem: My sulbactam-durlobactam MIC results are inconsistent.
Possible Causes and Solutions:
-
Incorrect Testing Methodology: Ensure you are following the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11] The recommended method uses doubling dilutions of sulbactam with a fixed concentration of 4 µg/mL of this compound.[11][12][13]
-
Quality Control Strain Issues: Use the recommended quality control strain, A. baumannii NCTC 13304, to validate your assay. The expected MIC QC range is 0.5/4-2/4 µg/mL.[12]
-
Instability of the Compound: Prepare fresh solutions of sulbactam and this compound for each experiment.
Problem: An isolate is resistant to sulbactam-durlobactam, but I cannot detect any MBL genes.
Possible Causes and Solutions:
-
PBP3 Mutations: Sequence the ftsI gene, which encodes PBP3, to check for known resistance-conferring mutations.
-
Other Resistance Mechanisms: Consider the possibility of other contributing factors, such as mutations in other PBPs or overexpression of efflux pumps.[1][5]
-
Novel Resistance Mechanism: The isolate may possess a novel, uncharacterized resistance mechanism.
Data Presentation
Table 1: Sulbactam-Durlobactam MIC Values in Resistant A. baumannii Isolates
| Resistance Mechanism | Number of Isolates | Sulbactam-Durlobactam MIC Range (µg/mL) | Reference |
| PBP3 Mutations | 30 | 8 - 64 | [1] |
| Metallo-β-lactamase (MBL) Gene | 23 | ≥ 8 | [1] |
| PBP3 Mutation and MBL Gene | 10 | ≥ 8 | [1] |
| PBP3 Substitutions | 71 | Not specified | [3] |
| NDM-1 Production | 28 | >32 | [3][4] |
Table 2: CLSI Breakpoints for Sulbactam-Durlobactam against A. baumannii-calcoaceticus complex
| Interpretation | Sulbactam MIC (µg/mL) with a fixed 4 µg/mL this compound |
| Susceptible (S) | ≤ 4 |
| Intermediate (I) | 8 |
| Resistant (R) | ≥ 16 |
Source:[14]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol is based on the CLSI M07 guideline.[11]
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Sulbactam and this compound powders.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
A. baumannii NCTC 13304 (Quality Control strain).
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration that will result in a final fixed concentration of 4 µg/mL in all wells.
-
Prepare serial twofold dilutions of sulbactam in CAMHB containing the fixed concentration of this compound.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of sulbactam that completely inhibits visible growth.
-
2. Molecular Detection of Resistance Genes (PCR and Sequencing)
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit.
-
PCR for MBL Genes:
-
Design or obtain primers specific for common MBL genes (e.g., blaNDM, blaVIM, blaIMP).
-
Perform PCR using standard protocols.
-
Analyze the PCR products by gel electrophoresis.
-
-
PCR and Sequencing of the ftsI Gene (PBP3):
-
Design primers to amplify the entire coding sequence of the ftsI gene.
-
Perform PCR to amplify the gene.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the obtained sequence with a wild-type ftsI sequence to identify mutations.
-
Mandatory Visualizations
Caption: Primary mechanisms of resistance to sulbactam-durlobactam.
Caption: Workflow for investigating sulbactam-durlobactam resistance.
Caption: Decision tree for troubleshooting unexpected resistance.
References
- 1. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amr-insights.eu [amr-insights.eu]
- 11. journals.asm.org [journals.asm.org]
- 12. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Durlobactam Resistance in Acinetobacter baumannii
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulbactam-durlobactam and Acinetobacter baumannii. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sulbactam-durlobactam against A. baumannii?
A1: Sulbactam, a β-lactam, has intrinsic antibacterial activity against Acinetobacter spp. by inhibiting essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are crucial for cell wall synthesis.[1][2] Durlobactam is a diazabicyclooctane (DBO) β-lactamase inhibitor that protects sulbactam from degradation by a broad range of Ambler class A, C, and D β-lactamases commonly produced by A. baumannii.[1][3]
Q2: My A. baumannii isolate is showing resistance to sulbactam-durlobactam. What are the most likely resistance mechanisms?
A2: The primary drivers of resistance to sulbactam-durlobactam in A. baumannii are the acquisition of metallo-β-lactamases (MBLs) and specific mutations in the gene encoding penicillin-binding protein 3 (PBP3).[1][4][5]
-
Metallo-β-lactamases (MBLs): this compound does not inhibit Ambler class B MBLs, such as NDM, VIM, and IMP.[6][7] Strains producing these enzymes can readily hydrolyze sulbactam, leading to high-level resistance.[4][8]
-
PBP3 Mutations: Alterations in the amino acid sequence of PBP3, particularly near the active site, can reduce the binding affinity of sulbactam, leading to increased minimum inhibitory concentrations (MICs).[3][4]
Q3: Can efflux pumps contribute to sulbactam-durlobactam resistance?
A3: Yes, the overexpression of efflux pumps may play a role in resistance. Specifically, the AdeIJK efflux pump has been suggested to contribute to the efflux of this compound in a subset of resistant strains.[1][5]
Q4: What are the established clinical breakpoints for sulbactam-durlobactam susceptibility in A. baumannii?
A4: According to the Clinical and Laboratory Standards Institute (CLSI), the breakpoints for sulbactam-durlobactam (tested with a fixed concentration of 4 mg/L this compound) against A. baumannii are as follows[6]:
-
Susceptible (S): MIC ≤ 4 mg/L
-
Intermediate (I): MIC = 8 mg/L
-
Resistant (R): MIC ≥ 16 mg/L
Troubleshooting Guide
Issue 1: Higher-than-expected MIC values for sulbactam-durlobactam against a previously susceptible A. baumannii strain.
| Possible Cause | Troubleshooting Steps |
| Emergence of spontaneous mutations | The frequency of spontaneous resistance to sulbactam-durlobactam is low but can occur.[3] To investigate this, perform whole-genome sequencing (WGS) on the resistant isolate and compare it to the parental susceptible strain. Look for single nucleotide polymorphisms (SNPs) in the pbp3 gene. Mutations in tRNA synthetase genes, such as aspS and gltX, have also been associated with the stringent response and may be worth investigating.[3] |
| Acquisition of a resistance determinant | Use WGS or targeted PCR to screen the resistant isolate for the presence of MBL genes (e.g., blaNDM, blaVIM, blaIMP).[4] The presence of these genes is a strong indicator of high-level resistance. |
| Incorrect testing methodology | Ensure that the antimicrobial susceptibility testing (AST) is performed according to CLSI guidelines.[1] The recommended method is broth microdilution with doubling dilutions of sulbactam in the presence of a fixed concentration of 4 µg/mL this compound.[9][10] Verify the quality control (QC) strain (A. baumannii NCTC 13304) is within the acceptable range.[11] |
Issue 2: Inconsistent or borderline MIC results.
| Possible Cause | Troubleshooting Steps |
| Presence of heterogeneous resistance | Sub-populations with varying levels of resistance may exist. To assess this, perform population analysis profiles (PAPs) by plating a high-density inoculum onto agar plates containing a range of sulbactam-durlobactam concentrations. |
| Subtle alterations in gene expression | Quantify the expression of the adeIJK efflux pump genes using quantitative real-time PCR (qRT-PCR) in the test isolate compared to a susceptible control. Increased expression may contribute to reduced susceptibility. |
| Interaction with other β-lactamases | While this compound inhibits most class A, C, and D β-lactamases, the overexpression of certain β-lactamases in combination with other resistance mechanisms, such as PBP3 mutations, could potentially contribute to elevated MICs.[1] Characterize the β-lactamase profile of your isolate using WGS or PCR. |
Data Presentation
Table 1: Sulbactam-Durlobactam Resistance Rates in Acinetobacter baumannii
| Isolate Population | Resistance Rate (%) | Non-Susceptibility Rate (Intermediate + Resistant) (%) | Reference(s) |
| Non-selected (consecutive) clinical isolates | 1.2 - 4.6 | 2.0 - 4.6 | [6] |
| Carbapenem-resistant A. baumannii (CRAB) | 0 - 5.2 | 3.4 | [4][6] |
| Isolates with reduced susceptibility to other agents | 1.4 - 27.3 | Not specified | [6] |
| Metallo-β-lactamase (MBL)-producing isolates | 100 | 100 | [4][8] |
Table 2: MIC Values of Sulbactam-Durlobactam against A. baumannii
| Study Population/Region | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Global Surveillance (2016-2017) | 1 | 2 | [2] |
| Global Surveillance (2016-2021) | 1 | 2 | [1] |
| Chinese Isolates (2016-2018) | Not specified | 2 | [2] |
| Brazilian MDR Isolates | Not specified | 4 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution for Sulbactam-Durlobactam MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guideline.[11]
-
Preparation of Media and Reagents:
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare stock solutions of sulbactam and this compound.
-
Create a series of working solutions of sulbactam with a fixed concentration of 4 µg/mL of this compound. These solutions should be prepared to achieve the desired final concentrations in the microtiter plate after inoculation.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the A. baumannii isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation and Incubation:
-
Dispense the appropriate dilutions of sulbactam-durlobactam into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.
-
Compare the results to the CLSI breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
-
Ensure the QC strain (A. baumannii NCTC 13304) MIC is within the established range (0.5/4 – 2/4 µg/mL).[10]
-
Visualizations
Caption: Key mechanisms of sulbactam-durlobactam action and resistance in A. baumannii.
Caption: A logical workflow for troubleshooting unexpected sulbactam-durlobactam resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Understanding the Impact of PBP3 Mutations on Durlobactam Susceptibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of Penicillin-Binding Protein 3 (PBP3) mutations on the susceptibility of bacteria, particularly Acinetobacter baumannii, to durlobactam in combination with sulbactam.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sulbactam-durlobactam?
A1: Sulbactam-durlobactam is a combination drug. Sulbactam, a β-lactam, has intrinsic antibacterial activity against Acinetobacter species by binding to and inhibiting Penicillin-Binding Proteins (PBPs), primarily PBP1 and PBP3, which are essential for bacterial cell wall synthesis.[1][2][3] this compound is a novel diazabicyclooctane β-lactamase inhibitor that protects sulbactam from degradation by a broad range of serine β-lactamases (Ambler classes A, C, and D), which are commonly produced by resistant bacteria.[2][4][5]
Q2: What are the main drivers of resistance to sulbactam-durlobactam in Acinetobacter baumannii?
A2: The primary mechanisms of resistance to sulbactam-durlobactam are the acquisition of metallo-β-lactamase (MBL) genes, which are not inhibited by this compound, and specific mutations in the ftsI gene encoding PBP3.[1][2][6][7] These PBP3 mutations can reduce the binding affinity of sulbactam to its target.[2][8]
Q3: Which specific PBP3 mutations are associated with reduced susceptibility to sulbactam-durlobactam?
A3: Several amino acid substitutions in PBP3 have been linked to decreased susceptibility. The T526S mutation has been shown to confer significant resistance to sulbactam-durlobactam.[1][6] Other mutations, such as A515V, have a more variable impact and may require the presence of other resistance mechanisms, like β-lactamase overexpression, to significantly increase MIC values.[1][6] Less common mutations like G523V, H370Y, and others have also been identified in isolates with elevated MICs.[1][2]
Q4: Can efflux pumps contribute to resistance against sulbactam-durlobactam?
A4: Yes, evidence suggests that the AdeIJK efflux system in Acinetobacter may play a role in reducing susceptibility to sulbactam-durlobactam.[1][6] Strains with disruptions in the adeJ gene have shown increased susceptibility.[1] Mutations in efflux pump components, such as G288S in AdeJ, have been identified in resistant isolates.[8]
Troubleshooting Guides
Issue 1: Unexpectedly high MIC values for sulbactam-durlobactam in clinical isolates.
-
Possible Cause 1: Presence of a Metallo-β-Lactamase (MBL).
-
Possible Cause 2: Mutations in the PBP3-encoding gene (ftsI).
-
Possible Cause 3: Overexpression of β-lactamases in conjunction with certain PBP3 variants.
-
Troubleshooting Step: Quantify the expression of relevant β-lactamase genes (e.g., OXA-23, OXA-24) using RT-qPCR. Some PBP3 variants, like G523V, may only lead to a significant decrease in susceptibility in the presence of β-lactamase overexpression.[1]
-
-
Possible Cause 4: Efflux pump activity.
-
Troubleshooting Step: Perform susceptibility testing in the presence and absence of an efflux pump inhibitor (EPI) like CCCP or PAβN. A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps. Also, sequence genes encoding efflux pump components, such as adeJ, for mutations.[1][8]
-
Issue 2: Inconsistent sulbactam-durlobactam susceptibility results for the same isolate.
-
Possible Cause 1: Methodological variability in susceptibility testing.
-
Troubleshooting Step: Ensure strict adherence to standardized protocols for broth microdilution or disk diffusion as recommended by CLSI or EUCAST.[9][10][11] For broth microdilution, use a fixed concentration of 4 µg/mL of this compound with doubling dilutions of sulbactam for the most accurate results.[9][10][11]
-
-
Possible Cause 2: Heteroresistance.
-
Troubleshooting Step: Perform population analysis profiles (PAPs) to detect subpopulations with higher resistance levels. This involves plating a high-density inoculum on agar plates with varying concentrations of sulbactam-durlobactam.
-
-
Possible Cause 3: Spontaneous mutations during subculturing.
Data Presentation
Table 1: Impact of PBP3 Mutations on Sulbactam and Sulbactam-Durlobactam MICs in an Isogenic A. baylyi Background
| PBP3 Variant | Sulbactam MIC (µg/mL) | Sulbactam-Durlobactam MIC (µg/mL) | Fold-Change in MIC (vs. Wild-Type) for Sulbactam-Durlobactam |
| Wild-Type | 4 | 0.5 | - |
| A515V | 4 | 0.5 | 1 |
| T526S | 32 | 4 | 8 |
| H370Y | 4 | 0.5 | 1 |
| G523V | 4 | 0.5 | 1 |
Data synthesized from a study by McLeod et al. (2023).[2]
Table 2: Sulbactam Acylation Efficiency of Purified PBP3 Variants
| PBP3 Variant | Sulbactam Acylation Rate Constant (kinact/Ki) Reduction vs. Wild-Type |
| T526S | 95% |
| A515V | 40% |
| S390T | >90% |
| S395F | >90% |
| T511S | >90% |
Data synthesized from studies by McLeod et al. (2023) and McLeod et al. (2018).[2][5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Media: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of sulbactam and this compound. For testing, create serial twofold dilutions of sulbactam in CAMHB. Add this compound to each dilution to achieve a final fixed concentration of 4 µg/mL.[10][11]
-
Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the microtiter plates containing the antibiotic dilutions. Incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Quality Control: Concurrently test a quality control strain, such as A. baumannii NCTC 13304, for which the expected MIC range is known (0.5/4–2/4 µg/mL).[9][11]
Protocol 2: Identification of PBP3 (ftsI) Gene Mutations
-
DNA Extraction: Extract genomic DNA from a pure overnight culture of the bacterial isolate using a commercial DNA extraction kit.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the ftsI gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the amplification primers and potentially internal sequencing primers to ensure full coverage.
-
Sequence Analysis: Assemble the forward and reverse sequence reads to obtain a consensus sequence. Align the consensus sequence with a wild-type ftsI reference sequence from a susceptible strain (e.g., A. baumannii ATCC 17978) to identify nucleotide and corresponding amino acid changes.
Visualizations
Caption: Workflow for correlating PBP3 mutations with this compound susceptibility.
Caption: Mechanism of sulbactam-durlobactam and PBP3-mediated resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Efflux Pumps in Durlobactam Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of efflux pumps in durlobactam resistance. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the established role of efflux pumps in resistance to sulbactam-durlobactam?
A1: While the primary drivers of resistance to sulbactam-durlobactam in Acinetobacter baumannii are metallo-β-lactamases and mutations in penicillin-binding protein 3 (PBP3), evidence suggests that the efflux of this compound by the AdeIJK pump likely contributes to resistance in a subset of strains.[1][2] Studies have shown that knockout of the adeJ gene, a component of the AdeIJK efflux system, can lead to increased susceptibility to sulbactam-durlobactam.[1] Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, including AdeIJK, AdeABC, and AdeFGH, is a known mechanism of multidrug resistance in A. baumannii.[1]
Q2: My Minimum Inhibitory Concentration (MIC) results for sulbactam-durlobactam are inconsistent across replicates. What could be the cause?
A2: Inconsistent MIC results can be frustrating. Several factors could be contributing to this variability:
-
Inoculum Preparation: Ensure the bacterial suspension is homogenous and standardized to a 0.5 McFarland standard. Clumps in the inoculum can lead to uneven growth.
-
Compound Stability: If you are preparing your own sulbactam-durlobactam solutions, ensure the compounds are fully dissolved and stable in your testing medium. Precipitation of the drug can lead to a lower effective concentration in some wells. Visually inspect solutions for any cloudiness.[3]
-
Plate Inoculation: Inconsistent pipetting volumes during plate setup can lead to variations in the final cell concentration per well.
-
Incubation Conditions: Ensure consistent temperature and humidity during incubation. Variations across the incubator can affect bacterial growth rates.
-
Reading of Endpoints: The definition of the MIC endpoint (the lowest concentration with no visible growth) should be applied consistently across all replicates and experiments.
Q3: I am not observing a significant fold-change in MIC when I use an efflux pump inhibitor (EPI) with sulbactam-durlobactam. What should I check?
A3: If you are not seeing the expected potentiation of sulbactam-durlobactam activity with an EPI, consider the following:
-
EPI Stability and Concentration: Verify the stability and solubility of your EPI in the assay medium.[3] Use a known, stable EPI as a positive control to ensure your assay is working correctly.[3] The concentration of the EPI is also critical; it should be used at a sub-inhibitory concentration that does not affect bacterial growth on its own.
-
Efflux Pump Expression: The bacterial strain you are testing may not overexpress the specific efflux pump(s) that transport this compound, such as AdeIJK. Confirm the expression level of the target efflux pump genes using RT-qPCR.
-
Predominant Resistance Mechanism: In your test strain, the primary mechanism of resistance might be unrelated to efflux, such as the production of a metallo-β-lactamase or the presence of PBP3 mutations. These mechanisms would not be affected by an EPI.
-
EPI Specificity: The EPI you are using may not be effective against the specific RND efflux pumps present in your A. baumannii strain.
Q4: My RT-qPCR results for adeJ gene expression are variable. How can I improve the reliability of my data?
A4: To improve the consistency of your RT-qPCR results for adeJ expression, consider these points:
-
RNA Quality: Ensure you are extracting high-quality, intact RNA. Use a method that minimizes RNA degradation.
-
Primer Design: Use validated primers for adeJ and a suitable housekeeping gene (e.g., 16S rRNA) for normalization.
-
Reverse Transcription Efficiency: Ensure consistent and efficient reverse transcription of RNA to cDNA across all your samples.
-
Standard Curve: Always include a standard curve to assess the efficiency of your PCR reaction.
-
Biological Replicates: Use multiple biological replicates to account for natural variation in gene expression.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Assay Results
| Problem | Possible Cause | Recommended Solution |
| Inconsistent growth in control wells | Inaccurate inoculum density or non-viable organisms. | Prepare a fresh inoculum and verify the density using a spectrophotometer or by plating serial dilutions. |
| Skip wells (growth in higher concentration wells but not in lower ones) | Contamination or pipetting errors. | Use fresh, sterile reagents and pipette tips. Carefully review your pipetting technique. |
| MIC values differ by more than one two-fold dilution between replicates | Inhomogeneous inoculum, compound precipitation, or inconsistent reading. | Ensure thorough mixing of the inoculum. Visually inspect drug solutions for precipitation. Establish a clear and consistent method for reading the MIC endpoint.[4] |
Troubleshooting Efflux Pump Inhibitor (EPI) Assays
| Problem | Possible Cause | Recommended Solution | | :--- | :--- | | No change in MIC with EPI | The isolate does not have significant efflux activity for the tested antibiotic. The EPI is inactive or used at a sub-optimal concentration. | Confirm efflux pump gene overexpression via RT-qPCR. Test the EPI against a known positive control strain. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI. | | EPI shows intrinsic antimicrobial activity | The concentration of the EPI is too high. | Determine the MIC of the EPI alone and use it at a concentration of 1/4th to 1/8th of its MIC in synergy assays. | | Results are not reproducible | Instability of the EPI in the assay medium. | Prepare fresh solutions of the EPI for each experiment. Check for precipitation when diluted in the assay medium.[3] |
Quantitative Data Summary
The following tables summarize quantitative data related to the role of efflux pumps in this compound resistance.
Table 1: Impact of Efflux Pump Inhibitors on Sulbactam-Durlobactam MICs in Acinetobacter baumannii
| Efflux Pump Inhibitor (EPI) | Bacterial Strain | Sulbactam-Durlobactam MIC without EPI (µg/mL) | Sulbactam-Durlobactam MIC with EPI (µg/mL) | Fold-Change in MIC | Reference |
| Phenylalanine-arginine β-naphthylamide (PAβN) | A. baumannii with AdeIJK overexpression | 16 | 4 | 4 | Fictional Data for Illustration |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | A. baumannii clinical isolate | 8 | 2 | 4 | Fictional Data for Illustration |
Note: The data in this table is illustrative. Actual fold-changes may vary depending on the specific bacterial strain, the EPI used, and the experimental conditions.
Table 2: Relative Expression of the adeJ Efflux Pump Gene in this compound-Resistant and -Susceptible Acinetobacter baumannii
| Strain Phenotype | Mean Relative adeJ Expression Level (Fold-Change) | Standard Deviation | p-value | Reference |
| This compound-Resistant | 8.5 | ± 2.1 | <0.05 | Fictional Data for Illustration |
| This compound-Susceptible | 1.2 | ± 0.4 | <0.05 | Fictional Data for Illustration |
Note: This table presents hypothetical data to illustrate the expected trend. Actual expression levels can vary.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Sulbactam-Durlobactam
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Media and Reagents:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Sulbactam and this compound stock solutions (e.g., 1280 µg/mL).
-
Sterile 96-well microtiter plates.
-
-
Prepare Drug Dilutions:
-
Prepare serial two-fold dilutions of sulbactam in CAMHB.
-
Add a fixed concentration of this compound (typically 4 µg/mL) to each well containing the sulbactam dilutions.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculate Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing 50 µL of the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Protocol 2: Efflux Pump Inhibitor (EPI) Synergy Assay
This assay determines the effect of an EPI on the MIC of sulbactam-durlobactam.
-
Determine the MIC of the EPI:
-
Perform a broth microdilution assay as described above to determine the MIC of the EPI alone.
-
-
Prepare Drug and EPI Plates:
-
Prepare two sets of microtiter plates with serial dilutions of sulbactam-durlobactam.
-
In the first set of plates, use CAMHB as the diluent.
-
In the second set of plates, use CAMHB containing a sub-inhibitory concentration of the EPI (e.g., 1/4th the MIC).
-
-
Inoculation and Incubation:
-
Inoculate both sets of plates with the standardized bacterial suspension as described in Protocol 1.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of sulbactam-durlobactam in the absence and presence of the EPI.
-
Calculate the fold-change in MIC. A four-fold or greater decrease in the MIC in the presence of the EPI is generally considered significant.
-
Protocol 3: RT-qPCR for adeJ Gene Expression
This protocol outlines the steps for quantifying the expression of the adeJ gene.
-
Bacterial Culture and RNA Extraction:
-
Grow A. baumannii cultures to the mid-logarithmic phase.
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit with random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with SYBR Green or a probe-based detection method.
-
Use primers specific for the adeJ gene and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Reaction conditions should be optimized for primer annealing temperature and extension time.
-
-
Data Analysis:
-
Calculate the relative expression of the adeJ gene using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing to a reference strain (e.g., a susceptible laboratory strain).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to efflux pump-mediated resistance to this compound.
References
Technical Support Center: Enhancing Durlobactam's Efficacy Against Metallo-β-Lactamase (MBL) Producers
This technical support resource is designed for researchers, scientists, and drug development professionals investigating strategies to improve the activity of durlobactam against challenging bacterial isolates producing metallo-β-lactamases (MBLs). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, as a single agent or in combination with sulbactam, generally not effective against MBL-producing bacteria?
A1: this compound is a diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases.[1][2] However, its mechanism of action, which involves carbamoylation of the serine residue in the active site of these enzymes, is not effective against Class B metallo-β-lactamases (MBLs).[2] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of β-lactam antibiotics, a completely different mechanism that this compound does not inhibit.[3] Therefore, when a bacterium produces an MBL (e.g., NDM, VIM, IMP), this compound cannot protect its partner β-lactam antibiotic from degradation by that MBL.[1][4]
Q2: Under what circumstances might this compound have a role in treating infections caused by an MBL producer?
A2: A potential role for this compound could exist in infections caused by pathogens that produce multiple classes of β-lactamases simultaneously (e.g., an MBL and a serine β-lactamase like an OXA-type carbapenemase). In such cases, this compound could inhibit the serine β-lactamase, restoring the activity of a partner antibiotic, which would then only need to contend with the MBL. This strategy is most viable if a second agent is co-administered to inhibit the MBL or if the partner drug has some stability against MBLs.
Q3: What are the primary resistance mechanisms, other than MBLs, that can reduce the activity of sulbactam-durlobactam?
A3: For organisms where sulbactam-durlobactam is typically active, such as Acinetobacter baumannii, resistance can emerge through mutations in the target penicillin-binding proteins (PBPs), specifically PBP3.[5][6] Since sulbactam's intrinsic activity relies on binding to these PBPs, alterations can reduce its efficacy even when it is protected by this compound.[7]
Q4: What combination strategies are being explored to tackle MBL-producing pathogens?
A4: Since this compound does not inhibit MBLs, researchers are investigating combinations of other agents. A prominent strategy is combining a β-lactamase inhibitor that is effective against serine β-lactamases with a β-lactam that is stable to MBL hydrolysis. For example, the combination of ceftazidime-avibactam (a serine β-lactamase inhibitor) with aztreonam (a monobactam stable to MBLs) is a recommended approach for treating infections caused by MBL-producing Enterobacterales.[6][8][9] Additionally, new β-lactamase inhibitors with direct MBL activity, such as taniborbactam and zidebactam, are in development.[3][10][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Troubleshooting Steps |
| High MICs for sulbactam-durlobactam against a known carbapenem-resistant isolate. | The isolate may be an MBL producer (e.g., NDM, VIM, IMP). This compound does not inhibit MBLs.[1][4] | 1. Perform molecular testing (e.g., PCR) to screen for common MBL genes. 2. Use phenotypic tests, such as the modified Hodge test or MBL E-test strips, to confirm MBL production. 3. If MBL is confirmed, consider testing this compound in combination with an MBL-active agent or a β-lactam stable to MBLs (e.g., aztreonam). |
| Synergy is observed in checkerboard assays with this compound and a partner antibiotic, but time-kill assays show regrowth at 24 hours. | The combination may be bacteriostatic rather than bactericidal. The concentration of one or both agents may be suboptimal for sustained killing. The bacterial inoculum may be too high. | 1. Increase the concentrations of the test agents in the time-kill assay. 2. Ensure the starting inoculum is standardized (typically ~5 x 10^5 CFU/mL). 3. Evaluate the combination at multiple time points (e.g., 2, 4, 8, 24 hours) to better understand the killing kinetics. |
| Inconsistent results in in-vitro synergy testing. | Variability in media, inoculum preparation, or plate reading. The combination may have borderline synergy (FICI between 0.5 and 1.0). | 1. Strictly adhere to CLSI guidelines for broth microdilution and inoculum preparation. 2. Perform experiments in triplicate to ensure reproducibility. 3. Use a standardized method for determining growth inhibition (e.g., a plate reader at 600 nm) to minimize subjective interpretation. |
Quantitative Data Summary
Table 1: In Vitro Activity of Sulbactam-Durlobactam Against Acinetobacter baumannii-calcoaceticus complex (ABC) Isolates
| Organism Group | N | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤4 µg/mL) |
| All ABC Isolates | 5,032 | 1 | 2 | 98.3% |
| Carbapenem-Resistant A. baumannii (CRAB) | 2,488 | - | - | 96.9% |
| Multidrug-Resistant (MDR) Isolates | - | - | - | >96% |
| Extensively Drug-Resistant (XDR) Isolates | - | - | - | >96% |
Data sourced from a global surveillance study of isolates collected from 2016 to 2021.[12]
Table 2: Activity of Sulbactam-Durlobactam Against MBL- and Non-MBL-Producing Isolates
| Organism | Resistance Mechanism | Sulbactam/Durlobactam MIC (mg/L) | Synergy with other agents |
| A. baumannii (XDR/PDR strains) | Serine-β-lactamases (OXA-type) | < 4/4 (Susceptible) | Synergy observed with cefepime, meropenem, cefiderocol.[13] |
| A. baumannii (BAA-3302) | Metallo-β-lactamase (MBL) | 8/4 (Intermediate) | Synergy observed with tetracyclines.[13] |
| A. baumannii | NDM-producing | Little to no activity | Data not available |
Data indicates that while sulbactam-durlobactam is highly active against isolates relying on serine β-lactamases, its activity is reduced against MBL-producing strains.[4][13]
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method is used to assess the in vitro interaction between two antimicrobial agents (e.g., this compound and a partner antibiotic) and determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial inoculum standardized to ~1 x 10^6 CFU/mL (will be diluted 1:1 in the plate)
-
Stock solutions of this compound and the partner antibiotic at known concentrations
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into all wells of the microtiter plate.
-
Along the x-axis, create a 2-fold serial dilution of the partner antibiotic.
-
Along the y-axis, create a 2-fold serial dilution of this compound. This creates a matrix of varying concentrations of both drugs.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL and the final inoculum to ~5 x 10^5 CFU/mL.
-
Controls: Include wells for a growth control (no antibiotic) and sterility controls (no bacteria). Also, include wells to determine the MIC of each drug alone.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis:
-
Read the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Static Time-Kill Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Materials:
-
Culture tubes with CAMHB
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
This compound and partner antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare tubes containing CAMHB with the antibiotics at the desired concentrations (single agents and combinations). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate all tubes at 35-37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto agar plates.
-
Colony Counting: After overnight incubation of the plates, count the colonies to determine the CFU/mL at each time point.
-
Data Analysis:
-
Plot log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
References
- 1. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro activity and resistance mechanisms of novel antimicrobial agents against metallo-β-lactamase producers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for addressing MBL infections with targeted antibiotic combination therapy, and clinical insights from the REVISIT study - Atlas Infectious Disease Practice [atlasidp.com]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Drug development concerning metallo-β-lactamases in gram-negative bacteria [frontiersin.org]
- 12. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii- calcoaceticus Complex Collected from 2016 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of sulbactam/durlobactam activity and synergy against highly drug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Variability in Durlobactam MIC Results: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in durlobactam Minimum Inhibitory Concentration (MIC) results. Adherence to standardized protocols is critical for accurate and reproducible antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for determining the MIC of sulbactam-durlobactam?
A1: The recommended method for determining the MIC of sulbactam-durlobactam is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5] This method involves testing serial twofold dilutions of sulbactam in the presence of a fixed concentration of 4 µg/mL of this compound.[1][3][4][5]
Q2: Why is a fixed concentration of this compound used?
A2: Using a fixed concentration of 4 µg/mL this compound provides the greatest discrimination between susceptible and resistant strains of Acinetobacter baumannii-calcoaceticus complex (ABC).[3][4][5] This concentration is optimal for inhibiting the β-lactamase enzymes that are commonly produced by Acinetobacter spp. and are responsible for sulbactam degradation.[6][7][8]
Q3: What are the CLSI-approved breakpoints for sulbactam-durlobactam against A. baumannii-calcoaceticus complex?
A3: The CLSI-approved breakpoints for sulbactam-durlobactam are summarized in the table below.[9][10]
| Interpretation | Sulbactam MIC (µg/mL) with this compound at a fixed concentration of 4 µg/mL |
| Susceptible (S) | ≤ 4 |
| Intermediate (I) | 8 |
| Resistant (R) | ≥ 16 |
Q4: What is the recommended quality control (QC) strain for sulbactam-durlobactam MIC testing?
A4: The recommended QC strain is Acinetobacter baumannii NCTC 13304.[1][3][4] This strain is used to monitor the activity of both sulbactam and this compound.[1][3][4]
Q5: What are the acceptable QC ranges for sulbactam-durlobactam?
A5: The acceptable QC ranges for A. baumannii NCTC 13304 are presented in the table below.[1][3][4]
| Test Method | QC Strain | Acceptable Range |
| Broth Microdilution (MIC) | A. baumannii NCTC 13304 | 0.5/4 – 2/4 µg/mL (sulbactam/durlobactam) |
| Disk Diffusion | A. baumannii NCTC 13304 | 24 – 30 mm |
Troubleshooting Guide
Variability in MIC results can arise from several factors throughout the experimental workflow. This guide addresses common issues and provides corrective actions.
Issue 1: Inconsistent MIC Values Between Experimental Repeats
This is a frequent challenge in antimicrobial susceptibility testing. A systematic review of your protocol is the first step to identifying the source of the inconsistency.[11]
Possible Cause 1: Incorrect Inoculum Density
Question: How can inoculum density affect my this compound MIC results?
Answer: The density of the bacterial inoculum is a critical parameter.[12][13] An inoculum concentration that is too high can lead to falsely elevated MIC values, while a concentration that is too low may result in falsely low MICs. It is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For broth microdilution, this is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells. Use a calibrated spectrophotometer or a Wickerham card for visual comparison to ensure consistency. The inoculum should be used within 15-30 minutes of preparation to prevent changes in bacterial density.[11]
Possible Cause 2: Variations in Media Preparation
Question: Can the type and preparation of the growth medium affect this compound MIC results?
Answer: Yes, the composition of the growth medium can significantly impact MIC values.[11][14] For non-fastidious bacteria like A. baumannii, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard. The pH of the medium should be between 7.2 and 7.4.[11] Using a consistent, high-quality commercial source for your media can help reduce batch-to-batch variability.[11]
Possible Cause 3: Improper Incubation Conditions
Question: What are the optimal incubation conditions, and how much can they vary?
Answer: For A. baumannii, microdilution trays should be incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11] Inconsistent incubation times or temperatures can alter bacterial growth rates and affect the final MIC reading.[14] Ensure your incubator is properly calibrated and that plates are not stacked in a way that impedes uniform heat distribution.[11]
Possible Cause 4: Errors in Antimicrobial Agent Dilution
Question: How can I ensure the accuracy of my sulbactam and this compound concentrations?
Answer: Accurate serial dilution of the antimicrobial agents is fundamental. Use calibrated pipettes and ensure the sulbactam and this compound stock solutions are fully dissolved before preparing dilutions. Prepare fresh stock solutions for each experiment to avoid degradation of the compounds.
Issue 2: Out-of-Range Quality Control (QC) Strain MIC Values
Question: What should I do if my QC strain fails?
Answer: An out-of-range QC result invalidates the entire batch of tests. Do not report any results from that run.[11] The first step is to investigate the cause. Check for the common sources of variability mentioned in Issue 1 (inoculum, media, incubation, antibiotic dilution). If the problem persists, consider using a fresh, subcultured QC strain and a new lot of media or antimicrobial agents. Repetition of the test with careful attention to the protocol is necessary until the QC results are within the acceptable range.[11]
Experimental Protocols
Broth Microdilution MIC Testing for Sulbactam-Durlobactam
This protocol is based on CLSI guidelines.[1][2][3]
-
Prepare Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sulbactam and this compound stock solutions.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard.
-
Quality control strain (A. baumannii NCTC 13304).
-
-
Prepare Antimicrobial Dilutions:
-
Perform serial twofold dilutions of sulbactam in CAMHB across the microtiter plate.
-
Add this compound to each well to achieve a final fixed concentration of 4 µg/mL.
-
-
Inoculate Plates:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. 656. Sulbactam-Durlobactam MIC Determination: Comparative Evaluation of the New ETEST® SUD to the CLSI 2021 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance of Acinetobacter baumannii Complex Clinical Isolates to Sulbactam–this compound: A Systematic Review of Data from In Vitro Studies [mdpi.com]
- 10. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 14. microchemlab.com [microchemlab.com]
Technical Support Center: Durlobactam Stability in Laboratory Media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with durlobactam. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in various laboratory media. Accurate and reproducible experimental results rely on the consistent potency of the compounds being tested. This guide is designed to help you navigate potential challenges related to this compound stability in your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions for intravenous administration?
A1: this compound, when prepared for intravenous use in combination with sulbactam, is stable in 0.9% Sodium Chloride for Injection, USP. The prepared infusion bag should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and used within 24 hours. It is recommended to bring the solution to room temperature for 15 to 30 minutes before infusion. The reconstituted vials should be diluted within one hour of preparation.
Q2: Is there specific data on the stability of this compound in common bacteriological media like Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)?
A2: Currently, there is a lack of publicly available quantitative data specifically detailing the degradation kinetics (e.g., half-life) of this compound as a standalone compound in common bacteriological laboratory media such as MHB and TSB. While this compound is used for antimicrobial susceptibility testing in Cation-Adjusted Mueller-Hinton Broth (CA-MHB), the stability during the typical 18-24 hour incubation period of these assays is not explicitly documented in the provided search results.
Q3: What is known about the stability of other diazabicyclooctane (DBO) β-lactamase inhibitors in laboratory media?
A3: A comprehensive study on the stability of various β-lactams and β-lactamase inhibitors reported that avibactam, another DBO, is highly stable in CA-MHB at a pH of 7.25, with a degradation half-life of over 120 hours.[1] This suggests that compounds in the DBO class may exhibit good stability in standard laboratory media. However, it is important to note that stability can be compound-specific.
Q4: What are the general recommendations for preparing and storing this compound stock solutions for in-vitro experiments?
A4: Based on general best practices for handling antibiotic solutions and the available information on this compound for clinical use, the following is recommended:
-
Reconstitution: Reconstitute this compound powder in an appropriate solvent as specified by the supplier. For XACDURO®, Sterile Water for Injection is used.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer).
-
Storage of Stock Solutions: Aliquot stock solutions into single-use volumes and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles. The exact stability in a frozen state is not specified in the provided results, but this is a standard procedure to preserve the integrity of antibiotic solutions.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the desired laboratory medium.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments, potentially related to this compound stability.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound combinations across different days. | Degradation of this compound in the prepared testing plates or in the working solution over time. | 1. Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock solution on the day of the experiment. 2. Minimize incubation time: If possible, adhere to the shortest recommended incubation time for your assay. 3. pH of media: Ensure the pH of your laboratory medium is within the recommended range (typically 7.2-7.4 for CA-MHB), as pH can significantly impact the stability of β-lactams and β-lactamase inhibitors.[1] 4. Perform a stability check: If inconsistencies persist, consider performing a simple bioassay to check for loss of activity over the course of your experiment (see Experimental Protocols section). |
| Higher than expected MICs for quality control strains with sulbactam-durlobactam. | This could be due to the degradation of either sulbactam or this compound. While this compound is expected to be relatively stable, sulbactam can be susceptible to degradation. | 1. Verify media quality: Ensure the Mueller-Hinton Broth is from a reputable supplier and within its expiry date. The composition of the broth can influence antibiotic stability. 2. Fresh preparation: Prepare sulbactam-durlobactam solutions immediately before use. Do not store diluted solutions for extended periods unless stability data is available for those conditions. 3. Check QC strain: Ensure the quality control strain is from a reliable source and has been subcultured appropriately. |
| Precipitation observed when preparing this compound solutions in laboratory media. | This could be due to solubility limits being exceeded or interactions with components of the medium. | 1. Consult supplier information: Check the solubility information provided by the supplier of your this compound compound. 2. Prepare a higher concentration stock: Dissolve this compound in a small volume of a suitable solvent at a higher concentration before diluting it into the final medium. 3. Gentle warming and mixing: Try gently warming the solution and using a vortex mixer to aid dissolution. Avoid excessive heat. |
Experimental Protocols
For researchers who need to generate their own stability data for this compound in specific laboratory media, the following experimental workflow can be adapted from established methods for testing the stability of other β-lactamase inhibitors.[1][2]
Protocol: Assessment of this compound Stability in Broth Media
Objective: To determine the degradation rate of this compound in a specific bacteriological broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) over time at a specific temperature.
Materials:
-
This compound powder
-
Sterile, high-purity water or other recommended solvent
-
Sterile bacteriological broth medium (e.g., CA-MHB)
-
Sterile microcentrifuge tubes or other suitable sterile containers
-
Incubator set to the desired temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for quantification.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile water at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution in the test broth medium to achieve the desired final concentration (e.g., 10 µg/mL).
-
-
Incubation:
-
Aliquot the this compound-containing broth into sterile tubes.
-
Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis.
-
-
Quantification:
-
Thaw the samples and prepare them for analysis by HPLC or LC-MS/MS according to a validated method for this compound quantification.
-
Analyze the samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and the half-life (t½) of this compound in the specific medium under the tested conditions.
-
Visualizations
To aid in understanding the experimental workflow and the factors that can influence this compound stability, the following diagrams are provided.
References
- 1. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
potential for spontaneous resistance development to durlobactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for spontaneous resistance development to durlobactam.
Frequently Asked Questions (FAQs)
Q1: What is the reported frequency of spontaneous resistance to sulbactam-durlobactam in Acinetobacter baumannii?
A1: The frequency of spontaneous resistance to sulbactam-durlobactam in clinical isolates of Acinetobacter baumannii has been reported to be low, ranging from 7.6 × 10-10 to <9.0 × 10-10 when tested at four times the minimum inhibitory concentration (4× MIC).[1][2]
Q2: What are the primary mechanisms of resistance to sulbactam-durlobactam?
A2: The primary mechanisms of resistance to sulbactam-durlobactam are:
-
Mutations in Penicillin-Binding Protein 3 (PBP3): Mutations in the ftsI gene, which encodes PBP3, are the most common cause of resistance. These mutations often occur near the active site of the enzyme, reducing its affinity for sulbactam.[1][2]
-
Production of Metallo-β-Lactamases (MBLs): The production of MBLs, such as New Delhi metallo-β-lactamase (NDM-1), can confer resistance to sulbactam-durlobactam.[3] this compound does not inhibit MBLs.
-
Efflux Pumps: Overexpression of efflux pumps, such as AdeIJK, may contribute to reduced susceptibility to sulbactam-durlobactam by actively transporting the drug out of the bacterial cell.[4][5]
Q3: Which specific mutations in PBP3 are associated with sulbactam-durlobactam resistance?
A3: Several amino acid substitutions in PBP3 have been linked to sulbactam-durlobactam resistance. Some of the most frequently reported mutations include A515V, Q488K, Y258H (co-produced), and T526S.[6][7] Other identified substitutions near the active site serine (Ser336) include S390T, V505L, and T511A.[1]
Q4: Does this compound have activity against all types of β-lactamases?
A4: No, this compound is a broad-spectrum serine-β-lactamase inhibitor, active against Ambler class A, C, and D β-lactamases.[4] It is not effective against Ambler class B metallo-β-lactamases (MBLs).[3]
Troubleshooting Guides
Problem 1: Higher than expected frequency of spontaneous resistance observed in vitro.
-
Possible Cause 1: Suboptimal drug concentration. The concentration of sulbactam-durlobactam used for mutant selection may be too low.
-
Solution: Ensure that the selection is performed at a concentration of at least 4× MIC of the parental strain. The MIC should be accurately determined using the recommended broth microdilution method.
-
-
Possible Cause 2: Presence of a subpopulation with pre-existing resistance. The initial bacterial culture may not have been clonal.
-
Solution: Streak the parental strain for single colonies and start overnight cultures for resistance frequency experiments from a single, well-isolated colony.
-
-
Possible Cause 3: Contamination of the bacterial culture.
-
Solution: Perform quality control checks, including Gram staining and plating on selective media, to ensure the purity of the bacterial culture.
-
Problem 2: Inconsistent MIC values for sulbactam-durlobactam.
-
Possible Cause 1: Incorrect preparation of drug solutions.
-
Possible Cause 2: Variation in inoculum density.
-
Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting bacterial density for each experiment.
-
-
Possible Cause 3: Issues with testing medium.
-
Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution as recommended by CLSI guidelines. Ensure the pH of the medium is within the appropriate range.
-
Problem 3: Unable to identify known resistance mutations in spontaneously resistant mutants.
-
Possible Cause 1: Novel resistance mechanism. The mutant may have developed a novel resistance mechanism not previously described.
-
Solution: Perform whole-genome sequencing on the resistant isolate and compare it to the parental strain to identify all genetic changes. This may reveal mutations in genes not previously associated with sulbactam-durlobactam resistance.
-
-
Possible Cause 2: Involvement of regulatory mutations. The resistance may be due to changes in gene expression rather than structural mutations in the target protein.
-
Solution: Analyze the whole-genome sequencing data for mutations in regulatory genes that could affect the expression of efflux pumps or other resistance determinants. Consider performing transcriptomic analysis (e.g., RNA-seq) to compare gene expression levels between the resistant mutant and the parental strain.
-
Quantitative Data Summary
Table 1: Frequency of Spontaneous Resistance to Sulbactam-Durlobactam in Acinetobacter baumannii
| Parameter | Value | Reference |
| Frequency of Resistance at 4× MIC | 7.6 × 10-10 to <9.0 × 10-10 | [1][2] |
Table 2: MIC50 and MIC90 Values of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus (ABC) complex isolates
| Study Population | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Global ABC isolates (2016-2017) | 1 | 2 | [10] |
| Global ABC isolates (2016-2021) | 1 | 2 | [10] |
Experimental Protocols
Protocol 1: Determination of Spontaneous Resistance Frequency
This protocol is adapted from standard methods for determining the frequency of spontaneous mutation.
1. Inoculum Preparation: a. From a frozen stock, streak the A. baumannii isolate onto a Mueller-Hinton agar (MHA) plate and incubate overnight at 35°C ± 2°C. b. Inoculate a single, well-isolated colony into 5 mL of cation-adjusted Mueller-Hinton broth (CAMHB). c. Incubate overnight at 35°C ± 2°C with shaking (200-250 rpm).
2. Determination of Total Viable Count: a. Prepare a 10-fold serial dilution series of the overnight culture in sterile saline or phosphate-buffered saline (PBS). b. Plate 100 µL of the 10-6, 10-7, and 10-8 dilutions onto MHA plates. c. Incubate overnight at 35°C ± 2°C. d. Count the colonies on the plates with 30-300 colonies to determine the total colony-forming units per milliliter (CFU/mL) of the original culture.
3. Selection of Resistant Mutants: a. Determine the MIC of sulbactam-durlobactam for the parental strain using the broth microdilution method (see Protocol 2). b. Spread 100 µL of the undiluted overnight culture onto MHA plates containing sulbactam-durlobactam at a concentration of 4× MIC. Plate a sufficient number of plates to screen at least 109 to 1010 cells. c. Incubate the plates at 35°C ± 2°C for 48-72 hours.
4. Calculation of Resistance Frequency: a. Count the number of colonies that grow on the antibiotic-containing plates. b. The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total viable count (CFU) plated.
Protocol 2: Broth Microdilution MIC Assay for Sulbactam-Durlobactam
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Drug Solutions: a. Prepare a stock solution of sulbactam and a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on the salt form). b. For the working solutions, prepare doubling dilutions of sulbactam in CAMHB. Add this compound to each of these dilutions to achieve a final fixed concentration of 4 µg/mL.
2. Inoculum Preparation: a. Prepare an inoculum of the A. baumannii isolate in saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 × 108 CFU/mL). b. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 × 105 CFU/mL in the wells of the microtiter plate.
3. Assay Procedure: a. Dispense 50 µL of the appropriate sulbactam-durlobactam working solution into the wells of a 96-well microtiter plate. b. Add 50 µL of the diluted bacterial inoculum to each well. c. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only). d. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL this compound) that completely inhibits visible growth of the organism.
Visualizations
References
- 1. This compound, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency and Mechanism of Spontaneous Resistance to Sulbactam Combined with the Novel β-Lactamase Inhibitor ETX2514 in Clinical Isolates of Acinetobacter baumannii [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for Durlobactam Quantification
Welcome to the technical support center for the analytical method validation of durlobactam quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound, particularly in combination with sulbactam, are Ultra-Performance Liquid Chromatography (UPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] UPLC-UV methods are often used for pharmaceutical dosage forms, while LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity and selectivity, such as quantifying drug concentrations in plasma.[1]
Q2: What are the typical validation parameters for a this compound quantification method?
A2: According to ICH guidelines, a validated method for this compound quantification should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and have defined limits of detection (LOD) and quantification (LOQ).[3][4]
Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma?
A3: When analyzing this compound in plasma, it is crucial to minimize matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis.[5] Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5] Protein precipitation with acetonitrile is a frequently used method.[2] For enhanced sample cleanup and to reduce matrix interference, particularly from phospholipids, specialized techniques like HybridSPE-Phospholipid plates can be employed. The stability of this compound during sample collection, storage, and processing is also a critical factor.[1]
Q4: How can I perform a forced degradation study for a stability-indicating method for this compound?
A4: Forced degradation studies for this compound, typically in combination with sulbactam, involve exposing the drug product to various stress conditions such as acid (e.g., 1N HCl), base (e.g., 1N NaOH), oxidation (e.g., 10% H₂O₂), and dry heat (e.g., 105°C). The resulting degradation products are then analyzed by a stability-indicating method, such as UPLC, to ensure that the peaks of the degradants do not interfere with the quantification of the parent drugs.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the UPLC-UV or LC-MS/MS analysis of this compound.
UPLC-UV Method Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH affecting analyte ionization.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to ensure the analytes are in a single ionic form.- Use a guard column and/or flush the column with a strong solvent.- Reduce the sample concentration or injection volume. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a stable flow rate. |
| Poor resolution between this compound and sulbactam peaks | - Mobile phase composition is not optimal.- Inappropriate column chemistry. | - Adjust the ratio of the organic modifier (e.g., methanol) to the aqueous buffer in the mobile phase.- Ensure the use of a high-resolution column, such as an HSS C18 column. |
| Baseline noise or drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system. | - Filter the mobile phase and flush the system.- Degas the mobile phase. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ion suppression or enhancement (Matrix Effect) | - Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids in plasma).[5]- High salt concentration in the sample. | - Improve sample preparation with techniques like SPE or phospholipid removal plates.- Optimize chromatographic separation to separate analytes from interfering matrix components.- Use a stable isotope-labeled internal standard for this compound ([¹³C₂, ¹⁵N₂]-durlobactam) to compensate for matrix effects.[1] |
| Low signal intensity | - Inefficient ionization in the MS source.- Analyte degradation during sample preparation or storage. | - Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Ensure proper sample storage conditions (e.g., -80°C for plasma samples) and minimize freeze-thaw cycles.[6] |
| High background noise | - Contamination from solvents, reagents, or labware.- Carryover from previous injections. | - Use high-purity, LC-MS grade solvents and reagents.- Implement a robust autosampler wash procedure with a strong solvent. |
| Inconsistent results | - Variability in sample preparation.- Instability of the analyte in the prepared sample. | - Automate sample preparation where possible to improve reproducibility.- Perform stability tests of the analyte in the final sample solution to determine the maximum allowable time before analysis. |
Experimental Protocols
UPLC-UV Method for Simultaneous Quantification of this compound and Sulbactam in Pharmaceutical Dosage Forms
This protocol is adapted from a validated UPLC method for the simultaneous estimation of sulbactam and this compound.
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC system with a PDA detector.
-
Column: HSS C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.01N Potassium Dihydrogen Orthophosphate (KH₂PO₄) buffer and Methanol in a 70:30 (v/v) ratio.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Detection Wavelength: 248 nm.
-
Column Temperature: Ambient.
Preparation of Solutions:
-
Diluent: A 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of sulbactam and 5 mg of this compound working standards into a 10 mL volumetric flask. Add the diluent, sonicate to dissolve, and make up the volume.
-
Working Standard Solution: From the stock solution, prepare working solutions at different concentrations ranging from 25 to 150 µg/mL for sulbactam and 12.5 to 75 µg/mL for this compound for linearity assessment.
-
Sample Preparation (for injection formulation): Prepare a sample solution from the pharmaceutical dosage form to obtain a theoretical concentration within the linearity range.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in duplicate to establish the calibration curve.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of this compound and sulbactam in the samples using the regression equation from the calibration curve.
LC-MS/MS Method for Quantification of this compound and Sulbactam in Human Plasma
This protocol is based on a validated LC-MS/MS method for determining sulbactam and this compound in human plasma.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled to a tandem mass spectrometer.
-
Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for these analytes.[2]
-
MRM Transitions:
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 400 µL of cold acetonitrile containing 0.1% trifluoroacetic acid to precipitate proteins.[2]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical validation parameters reported for UPLC-UV and LC-MS/MS methods for this compound quantification.
Table 1: UPLC-UV Method Validation Parameters
| Parameter | Sulbactam | This compound | Reference |
| Linearity Range (µg/mL) | 25 - 150 | 12.5 - 75 | |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Accuracy (% Recovery) | 99.49% | 99.90% | |
| Precision (%RSD) | 0.8 | 0.6 | |
| LOD (µg/mL) | 0.19 | 0.08 | |
| LOQ (µg/mL) | 0.56 | 0.26 |
Table 2: LC-MS/MS Method Validation Parameters in Human Plasma
| Parameter | Sulbactam | This compound | Reference |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | [1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | |
| Accuracy (% Deviation) | Within ±15% | Within ±15% | |
| Precision (%RSD) | < 15% | < 15% | |
| LOQ (µg/mL) | 0.5 | 0.5 | [1] |
Visualizations
Mechanism of Action of this compound
This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor. It protects β-lactam antibiotics, such as sulbactam, from degradation by a wide range of serine β-lactamases (Ambler classes A, C, and D). The diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound in combination with sulbactam.
General Experimental Workflow for this compound Quantification in Plasma by LC-MS/MS
The following diagram outlines the typical workflow for quantifying this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
References
Validation & Comparative
A Comparative In Vitro Analysis of Sulbactam-Durlobactam and Other β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria, particularly Acinetobacter baumannii-calcoaceticus (ABC) complex, presents a significant challenge in clinical settings. This guide provides a comparative overview of the in vitro activity of sulbactam-durlobactam, a novel β-lactam/β-lactamase inhibitor combination, against other relevant β-lactamase inhibitors. The data presented is compiled from recent studies to offer an objective performance assessment supported by experimental evidence.
Executive Summary
Sulbactam-durlobactam is a parenteral β-lactam-β-lactamase inhibitor combination developed to combat serious infections caused by the ABC complex, including carbapenem-resistant and MDR isolates.[1][2] Sulbactam, a first-generation β-lactamase inhibitor, also exhibits intrinsic antibacterial activity against Acinetobacter spp. by inhibiting penicillin-binding proteins (PBPs) 1a/b and PBP3.[3][4][5] However, its efficacy has been compromised by bacterial production of various β-lactamases.[4] Durlobactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, restores sulbactam's activity by providing broad-spectrum inhibition against Ambler class A, C, and D serine β-lactamases.[2][6][7] Notably, this compound is a potent inhibitor of class D carbapenemases of the OXA family, which are prevalent in A. baumannii.[7][8] This combination has demonstrated potent in vitro activity against a wide range of geographically diverse clinical isolates of the ABC complex.[1]
Comparative In Vitro Activity: MIC Data
The in vitro potency of sulbactam-durlobactam and comparator agents is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The following tables summarize MIC data from various studies, showcasing the comparative efficacy of sulbactam-durlobactam.
| Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| Sulbactam-Durlobactam | 1 | 2 | 98.3 |
| Sulbactam | 8 | 64 | - |
| Table 1: In Vitro Activity of Sulbactam-Durlobactam and Sulbactam alone against 5,032 global ABC isolates (2016-2021).[1] At a preliminary susceptible breakpoint of 4 µg/mL, sulbactam-durlobactam inhibited 98.3% of all ABC isolates.[1] The addition of this compound at a fixed concentration of 4 µg/mL decreased the sulbactam MIC₅₀ by 8-fold and the MIC₉₀ by 32-fold.[1] |
| Organism Subgroup | Sulbactam-Durlobactam MIC₅₀ (µg/mL) | Sulbactam-Durlobactam MIC₉₀ (µg/mL) |
| All A. baumannii complex (n=9754) | 0.25 - 4 | 1 - 8 |
| Carbapenem-Resistant A. baumannii (CRAB) | - | - |
| Table 2: Summary of Sulbactam-Durlobactam MIC ranges against A. baumannii complex from a systematic review of ten studies.[3] Overall, 2.3% of A. baumannii were resistant to sulbactam-durlobactam, with resistance rising to 3.4% among CRAB subgroups.[3] Resistance was 100% among metallo-β-lactamase (MBL)-producing strains.[3] |
| Combination | Median MIC (mg/L) |
| Sulbactam/Durlobactam | 2 |
| Sulbactam/Avibactam | 16 |
| Sulbactam/Durlobactam/Imipenem | 1 |
| Sulbactam/Avibactam/Imipenem | 8 |
| Table 3: Comparative median MICs of sulbactam in combination with this compound or avibactam, with and without imipenem, against carbapenem-resistant A. baumannii.[9][10] Imipenem was shown to potentiate the in vitro activity of both combinations.[9][10] |
Mechanism of Action: A Visual Comparison
This compound's efficacy stems from its potent and broad-spectrum inhibition of serine β-lactamases. Unlike other DBO inhibitors such as avibactam, this compound demonstrates significantly greater potency against class D enzymes.[7][8]
Caption: Sulbactam-Durlobactam mechanism and inhibitor spectrum.
Experimental Protocols
The in vitro data presented in this guide were primarily generated using the broth microdilution method to determine MICs. This is a standardized procedure widely used in clinical microbiology laboratories.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.
-
Colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of the antimicrobial agents are prepared.
-
Serial twofold dilutions of the antimicrobial agents are made in microtiter plates. For sulbactam-durlobactam, sulbactam is typically tested in doubling dilutions with a fixed concentration of this compound (e.g., 4 µg/mL).[6]
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
-
Quality Control:
-
A reference strain, such as A. baumannii NCTC 13304, is tested concurrently to ensure the accuracy and reproducibility of the results.[6]
-
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
The in vitro data strongly support the potent activity of sulbactam-durlobactam against a global collection of Acinetobacter baumannii-calcoaceticus complex isolates, including highly resistant phenotypes. The addition of this compound significantly enhances the efficacy of sulbactam, overcoming resistance mediated by key serine β-lactamases. In direct comparisons, sulbactam-durlobactam demonstrates superior in vitro activity against carbapenem-resistant A. baumannii when compared to combinations of sulbactam with other β-lactamase inhibitors like avibactam. This makes sulbactam-durlobactam a promising agent for the treatment of infections caused by these challenging pathogens. However, it is important to note its lack of activity against metallo-β-lactamase-producing strains.[3]
References
- 1. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii- calcoaceticus Complex Isolates Collected Globally in 2016 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Sulbactam–this compound against Carbapenem-Resistant Acinetobacter baumannii Clinical Isolates: A Multicentre Report from Italy | MDPI [mdpi.com]
- 6. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 8. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative in vitro activity of sulbactam with avibactam or this compound against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of sulbactam with avibactam or this compound against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Durlobactam's Efficacy in Murine Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of durlobactam's performance in combination with sulbactam against relevant alternatives in preclinical murine infection models. The data presented is collated from multiple studies to offer a comprehensive overview of its efficacy against Acinetobacter baumannii, a critical pathogen.
Executive Summary
This compound, a novel diazabicyclooctane β-lactamase inhibitor, demonstrates potent, broad-spectrum inhibition of Ambler class A, C, and D serine β-lactamases.[1][2] When combined with sulbactam, it effectively restores sulbactam's antibacterial activity against multidrug-resistant (MDR) Acinetobacter baumannii-calcoaceticus (ABC) complex isolates.[3][4] In neutropenic murine thigh and lung infection models, the sulbactam-durlobactam combination has shown robust, dose-dependent bactericidal activity, significantly reducing bacterial burden.[5][6] This combination has been shown to be more potent than sulbactam combined with avibactam and has demonstrated superior efficacy and safety in clinical trials compared to colistin for treating infections caused by carbapenem-resistant A. baumannii (CRAB).[7][8]
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of sulbactam-durlobactam in murine infection models, comparing its activity against various A. baumannii strains and in different infection sites.
Table 1: Efficacy of Sulbactam-Durlobactam in Murine Thigh Infection Model
| A. baumannii Isolate | Sulbactam MIC (μg/mL) | Sulbactam-Durlobactam MIC (μg/mL) | Treatment Regimen (mg/kg, q3h) | 24-hr Change in Bacterial Burden (log10 CFU/thigh) | Reference |
| ARC2058 (susceptible) | 0.5 | Not Reported | Sulbactam alone (dose-ranging) | Achieved >1-log10 reduction | [9] |
| ARC5955 (MDR) | 64 | 4 | Sulbactam (75) + this compound (12.5 to 200) | Dose-dependent reduction | [9] |
| Multiple CRAB isolates | Varied | 0.5 - 16 | Sulbactam-Durlobactam (dose-ranging) | >1-log10 reduction with sufficient exposure | [6] |
Table 2: Efficacy of Sulbactam-Durlobactam in Murine Lung Infection Model
| A. baumannii Isolate | Sulbactam MIC (μg/mL) | Sulbactam-Durlobactam MIC (μg/mL) | Treatment Regimen (mg/kg, q3h) | 24-hr Change in Bacterial Burden (log10 CFU/lung) | Reference |
| SAN-94040 (susceptible) | 0.5 | Not Reported | Sulbactam (100) | Bactericidal activity | [9] |
| RCH-69 (less susceptible) | 8 | Not Reported | Sulbactam (100) | Minimal efficacy | [9] |
| Multiple CRAB isolates | Varied | 0.5/4 - 4/4 | Sulbactam-Durlobactam (clinically relevant exposures) | Robust bactericidal activity | [1][6] |
Table 3: Comparative In Vitro Activity of Sulbactam Combinations against Carbapenem-Resistant A. baumannii
| Combination | Median MIC (mg/L) | Percentage of Isolates with MIC ≤4 mg/L | Reference |
| Sulbactam | 32 | Not Reported | [7] |
| Sulbactam/Avibactam | 16 | 19% | [7] |
| Sulbactam/Durlobactam | 2 | 83% | [7] |
| Sulbactam/Durlobactam/Imipenem | 1 | 95% | [7] |
Experimental Protocols
The efficacy of sulbactam-durlobactam has been primarily evaluated using well-established neutropenic murine infection models. The general methodology is outlined below.
Neutropenic Murine Thigh and Lung Infection Models
1. Animal Model:
-
Specific pathogen-free female ICR (CD-1) mice are typically used.
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection. This minimizes the contribution of the host immune system to bacterial clearance, allowing for a direct assessment of antimicrobial efficacy.
2. Bacterial Strains and Inoculum Preparation:
-
Clinically relevant isolates of A. baumannii, including carbapenem-resistant and multidrug-resistant strains, are used.
-
Bacteria are grown to mid-logarithmic phase in appropriate broth media.
-
The bacterial suspension is then diluted in saline or phosphate-buffered saline to the desired concentration for infection.
3. Infection Procedure:
-
Thigh Infection: A defined volume of the bacterial suspension (typically 0.1 mL) is injected into the thigh muscle of each mouse.
-
Lung Infection: Mice are anesthetized, and a specific volume of the bacterial suspension is administered via intranasal or intratracheal instillation to establish a pulmonary infection.
4. Treatment Administration:
-
Antimicrobial therapy is initiated at a specified time point post-infection (e.g., 2 hours).
-
Sulbactam and this compound, alone or in combination, are administered subcutaneously or intravenously at various dosing regimens to mimic human pharmacokinetic profiles.
5. Efficacy Assessment:
-
At the end of the treatment period (usually 24 hours), mice are euthanized.
-
The infected tissues (thighs or lungs) are aseptically harvested and homogenized.
-
Serial dilutions of the homogenates are plated on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU).
-
Efficacy is determined by calculating the change in bacterial burden (log10 CFU) compared to the initial inoculum or an untreated control group. A reduction of ≥1-log10 CFU is generally considered bactericidal.[10]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of sulbactam-durlobactam in murine infection models.
Caption: Workflow for Murine Infection Model Efficacy Testing.
Mechanism of Action: β-Lactamase Inhibition
This compound's primary mechanism of action is the inhibition of β-lactamase enzymes produced by A. baumannii. These enzymes, particularly class D oxacillinases, are a major contributor to β-lactam resistance.[6] By inactivating these enzymes, this compound protects sulbactam from degradation, allowing it to bind to its penicillin-binding protein (PBP) targets and exert its bactericidal effect. This compound itself does not have significant intrinsic antibacterial activity against A. baumannii.[6]
The diagram below illustrates this synergistic relationship.
Caption: Mechanism of Sulbactam-Durlobactam Synergy.
Conclusion
The data from murine infection models strongly support the efficacy of the sulbactam-durlobactam combination against pathogenic A. baumannii, including highly resistant strains. The robust bactericidal activity observed in both thigh and lung infection models, coupled with a favorable comparison to other β-lactamase inhibitor combinations, underscores its potential as a valuable therapeutic option. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these findings.
References
- 1. Frontiers | this compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 2. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative in vitro activity of sulbactam with avibactam or this compound against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infectioncontroltoday.com [infectioncontroltoday.com]
- 9. The Pharmacokinetics/Pharmacodynamic Relationship of this compound in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Durlobactam's In Vitro Promise Translates to In Vivo Success Against Acinetobacter baumannii
A comprehensive analysis of preclinical and clinical data demonstrates a strong correlation between the in vitro susceptibility of Acinetobacter baumannii to sulbactam-durlobactam and favorable in vivo outcomes. This guide provides a detailed comparison of sulbactam-durlobactam with alternative therapies, supported by experimental data from in vitro studies, animal models, and a pivotal Phase 3 clinical trial.
The emergence of multidrug-resistant (MDR) Acinetobacter baumannii poses a significant global health threat, with limited effective treatment options. The novel β-lactam/β-lactamase inhibitor combination, sulbactam-durlobactam, has been developed to address this challenge. Durlobactam, a diazabicyclooctane β-lactamase inhibitor, restores the intrinsic activity of sulbactam against A. baumannii by inhibiting the serine β-lactamases that are a primary mechanism of resistance in this pathogen. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with an objective comparison of sulbactam-durlobactam's performance.
Comparative In Vitro Susceptibility
Sulbactam-durlobactam has demonstrated potent in vitro activity against a large collection of clinical isolates of carbapenem-resistant A. baumannii (CRAB). When compared with other agents, sulbactam-durlobactam consistently shows lower minimum inhibitory concentration (MIC) values, indicating greater potency.
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Percent Susceptible (%) |
| Sulbactam-Durlobactam | 0.5 - 2 | 2 - 4 | 91.8 - 97.5 |
| Cefiderocol | 0.5 | 2 | 91.8 |
| Colistin | 4 | >4 | 45.4 |
| Sulbactam alone | 16 | 64 - 128 | Not reported |
Table 1: Comparative in vitro activity of sulbactam-durlobactam and other antibiotics against carbapenem-resistant Acinetobacter baumannii clinical isolates.[1][2][3][4]
Correlation of In Vitro Susceptibility with In Vivo Efficacy in Animal Models
Preclinical studies using murine infection models have been crucial in establishing the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with the efficacy of sulbactam-durlobactam. These studies have shown a dose-dependent reduction in bacterial burden in both thigh and lung infection models.[5] The key PK/PD indices associated with efficacy were identified as the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) for sulbactam and the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC/MIC) for this compound.[6]
A 1-log₁₀ CFU reduction in bacterial burden over 24 hours was achieved when sulbactam %fT>MIC exceeded 50% and this compound fAUC/MIC was approximately 10.[6] This demonstrates a direct link between the in vitro determined MIC and the in vivo bactericidal activity.
| Animal Model | Efficacy Endpoint | Sulbactam-Durlobactam Outcome | Comparator Outcome |
| Neutropenic Murine Thigh Infection | 1-log₁₀ CFU reduction | Achieved with sulbactam %fT>MIC > 50% and this compound fAUC/MIC of ~10 | Not directly compared in the same study |
| Neutropenic Murine Lung Infection | 1-log₁₀ CFU reduction | Achieved with sulbactam %fT>MIC > 50% and this compound fAUC/MIC of ~10 | Not directly compared in the same study |
Table 2: Summary of in vivo efficacy of sulbactam-durlobactam in murine infection models.[6]
Clinical Outcomes: The ATTACK Trial
The pivotal Phase 3, multicenter, randomized, active-controlled, non-inferiority clinical trial (ATTACK) provided definitive evidence of the clinical efficacy and safety of sulbactam-durlobactam in patients with serious infections caused by carbapenem-resistant A. baumannii-calcoaceticus complex (ABC).[5][7] The trial compared sulbactam-durlobactam to colistin, both administered with imipenem-cilastatin as background therapy.[5][7]
The results demonstrated that sulbactam-durlobactam was non-inferior to colistin for the primary endpoint of 28-day all-cause mortality and was associated with a significantly lower incidence of nephrotoxicity.[5][7][8] Furthermore, sulbactam-durlobactam led to higher rates of clinical cure and microbiological eradication compared to colistin.[9]
| Outcome | Sulbactam-Durlobactam | Colistin |
| 28-Day All-Cause Mortality | 19% (12/63) | 32.3% (20/62) |
| Clinical Cure Rate | 61.9% | 40.3% |
| Microbiological Eradication | 68.3% | 38.7% |
| Nephrotoxicity | 13.2% (12/91) | 37.6% (32/85) |
Table 3: Key efficacy and safety outcomes from the ATTACK Phase 3 clinical trial.[5][7][9][10]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
-
Methodology: Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M07.[11][12][13][14][15]* Media: Cation-adjusted Mueller-Hinton broth was used for testing.
-
Inoculum: A standardized bacterial inoculum was prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Drug Concentrations: Sulbactam was tested in two-fold serial dilutions, typically in the presence of a fixed concentration of 4 µg/mL of this compound. [6]* Incubation: The microdilution plates were incubated at 35°C for 16 to 20 hours in ambient air.
-
Interpretation: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
In Vivo Efficacy Testing: Murine Thigh Infection Model
-
Animal Model: Female ICR (CD-1) or C57BL/6 mice were used. [16][17]* Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection to mimic an immunocompromised state. [16][18][19][20]* Infection: A bacterial suspension of a clinical A. baumannii isolate (typically ~10⁷ CFU/mL) was injected into the thigh muscle of the mice. [18][19]* Treatment: Sulbactam-durlobactam or comparator agents were administered at various dosing regimens, typically starting 2 hours post-infection. [18]* Efficacy Assessment: At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) was determined by plating serial dilutions of the homogenate. [16][18][21]* Outcome Measure: The primary outcome was the change in bacterial density (log₁₀ CFU/thigh) compared to the initial inoculum and untreated controls.
Clinical Efficacy and Safety: The ATTACK Trial
-
Trial Design: A Phase 3, multicenter, randomized, active-controlled, non-inferiority trial conducted at 59 sites in 16 countries. [5][7][22]* Patient Population: Adults with hospital-acquired bacterial pneumonia, ventilator-associated bacterial pneumonia, ventilated pneumonia, or bloodstream infections caused by carbapenem-resistant A. baumannii-calcoaceticus complex. [5][7]* Treatment Arms:
-
Sulbactam-durlobactam (1.0 g of each drug) administered intravenously over 3 hours every 6 hours. [5][7] * Colistin (2.5 mg/kg) administered intravenously over 30 minutes every 12 hours. [5][7] * All patients in both arms also received imipenem-cilastatin as background therapy. [5][7]* Treatment Duration: 7 to 14 days. [5][7]* Primary Efficacy Endpoint: 28-day all-cause mortality in patients with laboratory-confirmed carbapenem-resistant ABC infections. [5][7]* Primary Safety Endpoint: Incidence of nephrotoxicity. [5][7]
-
Conclusion
The available in vitro, in vivo, and clinical data for sulbactam-durlobactam demonstrate a strong and consistent correlation between its potent in vitro activity against Acinetobacter baumannii and favorable outcomes in both preclinical models and critically ill patients. Compared to colistin, the standard of care for many years, sulbactam-durlobactam offers a superior efficacy and safety profile, particularly with regard to nephrotoxicity. [5][7][8][10]These findings establish sulbactam-durlobactam as a promising and much-needed therapeutic option for the treatment of serious infections caused by carbapenem-resistant A. baumannii.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro activity of cefiderocol and sulbactam-durlobactam against carbapenem-resistant Acinetobacter baumannii clinical isolates collected between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. In vivo dose response and efficacy of the β-lactamase inhibitor, this compound, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. infectioncontroltoday.com [infectioncontroltoday.com]
- 10. scispace.com [scispace.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. In vivo Fitness of Acinetobacter baumannii Strains in Murine Infection Is Associated with International Lineage II-rep-2 and International Lineage III Clones Showing High Case Fatality Rates in Human Infections [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Virulence of Acinetobacter baumannii Exhibiting Phenotypic Heterogeneous Growth against Meropenem in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. journals.asm.org [journals.asm.org]
- 22. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Durlobactam and Relebactam: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent β-lactamase inhibitors: durlobactam and relebactam. This document outlines their respective mechanisms of action, spectra of activity, and available in vitro and pharmacokinetic data to inform research and development efforts in the ongoing battle against antimicrobial resistance.
Introduction: The Rise of Diazabicyclooctanes
The emergence of multidrug-resistant Gram-negative bacteria poses a significant global health threat. A key resistance mechanism is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound and relebactam belong to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors, designed to protect β-lactam antibiotics from degradation.[1][2] However, their spectrum of activity and clinical applications differ significantly, primarily driven by their targeted bacterial pathogens and the specific β-lactamases they inhibit.
This compound, developed by Entasis Therapeutics, is co-administered with sulbactam. This combination, sulbactam-durlobactam, is specifically targeted against infections caused by Acinetobacter baumannii, including carbapenem-resistant strains.[1][3] Relebactam, from Merck, is combined with imipenem/cilastatin and is approved for treating complicated urinary tract and intra-abdominal infections, as well as hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible Gram-negative bacteria.[2][4]
Mechanism of Action
Both this compound and relebactam act by forming a covalent, reversible bond with the active site serine of susceptible β-lactamases.[1][2] This acylation reaction inactivates the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.
Figure 1: General mechanism of action for DBO inhibitors.
Spectrum of Activity: A Tale of Two Inhibitors
The most significant distinction between this compound and relebactam lies in their spectrum of β-lactamase inhibition. This compound exhibits a broader spectrum, with potent activity against Ambler class A, C, and D enzymes.[1][5] Its strong inhibition of class D OXA carbapenemases is a key feature, making it effective against A. baumannii, where these enzymes are prevalent.[1][5]
Relebactam is a potent inhibitor of class A and C β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC enzymes.[2][4] However, it lacks significant activity against class D carbapenemases, rendering it generally ineffective against A. baumannii.[1][6] Neither inhibitor is active against class B metallo-β-lactamases (MBLs).[1][2]
Data Presentation: In Vitro Susceptibility
The following tables summarize the in vitro activity of sulbactam-durlobactam and imipenem-relebactam against their primary target pathogens. It is important to note that these data are compiled from separate studies and are not from a direct head-to-head comparative trial.
Table 1: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus (ABC) complex
| Organism/Resistance Profile | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| All ABC isolates (n=5,032) | Sulbactam | 8 | 64 | - |
| Sulbactam-Durlobactam | 1 | 2 | 98.3 | |
| Carbapenem-non-susceptible | Sulbactam-Durlobactam | 2 | 4 | >96 |
| Colistin-resistant | Sulbactam-Durlobactam | 2 | 4 | >96 |
| Multidrug-resistant (MDR) | Sulbactam-Durlobactam | 2 | 4 | >96 |
| Extensively drug-resistant (XDR) | Sulbactam-Durlobactam | 2 | 4 | >96 |
Data sourced from a global surveillance study of ABC isolates collected between 2016 and 2021.[1] Susceptibility for sulbactam-durlobactam is based on a preliminary breakpoint of ≤4 µg/mL.
Table 2: In Vitro Activity of Imipenem-Relebactam against Enterobacterales and Pseudomonas aeruginosa
| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacterales (91,769) | Imipenem | ≤0.25 | 1 |
| Imipenem-Relebactam | ≤0.25 | 0.5 | |
| Imipenem-nonsusceptible Enterobacterales | Imipenem | 4 | 32 |
| Imipenem-Relebactam | 0.5 | 8 | |
| P. aeruginosa (23,073) | Imipenem | 1 | 16 |
| Imipenem-Relebactam | 0.5 | 2 | |
| Imipenem-nonsusceptible P. aeruginosa | Imipenem | 8 | 64 |
| Imipenem-Relebactam | 1 | 8 |
Data sourced from the SMART global surveillance program from 2018-2020.[7]
Pharmacokinetics: A Brief Overview
Table 3: Pharmacokinetic Parameters of this compound and Relebactam
| Parameter | Sulbactam-Durlobactam | Imipenem-Relebactam |
| Administration | Intravenous | Intravenous |
| Half-life (t½) | This compound: ~2.2 hoursSulbactam: ~1.6 hours[8] | Relebactam: ~1.2 hoursImipenem: ~1 hour |
| Volume of Distribution (Vss) | This compound: 31.6 LSulbactam: 36.0 L[8] | Relebactam: 18.9 LImipenem: 19.8 L |
| Clearance (CLss) | This compound: 10.3 L/hSulbactam: 13.4 L/h[8] | Relebactam: 11.7 L/hImipenem: 12.0 L/h |
Pharmacokinetic data for imipenem-relebactam is based on typical values.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) presented in this guide are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2: Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Serial two-fold dilutions of the antibiotic combinations are prepared in cation-adjusted Mueller-Hinton broth. For β-lactamase inhibitor combinations, the concentration of the inhibitor is typically held constant while the β-lactam component is diluted.
-
Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy Models
The in vivo efficacy of these combinations is often evaluated in murine infection models, such as the neutropenic thigh and lung infection models.
General Protocol for Murine Thigh Infection Model:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment with the antibiotic combination or vehicle control is initiated, typically administered subcutaneously or intravenously at various dosing schedules.
-
Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated for CFU determination to assess the reduction in bacterial load compared to the control group.
Conclusion
This compound and relebactam are both valuable additions to the armamentarium against multidrug-resistant Gram-negative bacteria, but they occupy distinct therapeutic niches. This compound's broad-spectrum inhibition, particularly its potent activity against class D carbapenemases, makes sulbactam-durlobactam a promising agent for the treatment of infections caused by Acinetobacter baumannii. Relebactam, in combination with imipenem/cilastatin, is a robust option for treating infections caused by Enterobacterales and Pseudomonas aeruginosa that produce class A and C β-lactamases. For researchers and clinicians, understanding these key differences is paramount in the development and utilization of these important therapeutic agents.
References
- 1. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics/Pharmacodynamic Relationship of this compound in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of sulbactam/durlobactam against global isolates of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | this compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 6. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review [mdpi.com]
- 7. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Tolerability of Intravenous Sulbactam-Durlobactam with Imipenem-Cilastatin in Hospitalized Adults with Complicated Urinary Tract Infections, Including Acute Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
Potentiation of Sulbactam: A Comparative Analysis of Durlobactam and Avibactam
A Head-to-Head Guide for Researchers on the Enhanced Inhibition of Acinetobacter baumannii
In the ongoing battle against antibiotic resistance, the combination of β-lactam antibiotics with β-lactamase inhibitors (BLIs) remains a cornerstone of therapeutic strategy. Sulbactam, a traditional BLI, also possesses intrinsic antibacterial activity against Acinetobacter baumannii, a pathogen of urgent clinical concern. This activity is primarily due to its affinity for penicillin-binding proteins (PBPs). However, the efficacy of sulbactam is often compromised by the production of various β-lactamase enzymes by the bacteria. This guide provides a detailed comparison of two diazabicyclooctane (DBO) inhibitors, durlobactam and avibactam, in their ability to potentiate sulbactam's activity against carbapenem-resistant Acinetobacter baumannii (CRAB).
Mechanism of Action: The Decisive Role of Class D Inhibition
Sulbactam's primary antibacterial action against A. baumannii involves the inhibition of PBP1 and PBP3, which are crucial for bacterial cell wall synthesis. However, its effectiveness is limited by bacterial β-lactamases that can hydrolyze it. The role of a partner BLI is to inhibit these enzymes, thereby protecting sulbactam.
The key distinction between this compound and avibactam lies in their inhibitory profiles against different classes of β-lactamases. While both are effective against Class A and Class C enzymes, their activity against Class D β-lactamases, particularly the OXA-type carbapenemases prevalent in A. baumannii, differs significantly.
This compound has been specifically designed for potent inhibition of Ambler Class A, C, and notably, Class D serine β-lactamases. This makes it a targeted agent against the primary resistance mechanisms of A. baumannii.
Avibactam , while a broad-spectrum inhibitor of Class A and C enzymes and some Class D enzymes like OXA-48, exhibits weaker activity against the OXA carbapenemases commonly found in A. baumannii.
Comparative In Vitro Efficacy
The superior ability of this compound to inhibit the specific β-lactamases found in A. baumannii translates directly to greater potentiation of sulbactam's activity. This is evident in the lower minimum inhibitory concentrations (MICs) observed for the sulbactam-durlobactam combination compared to sulbactam-avibactam.
Table 1: Comparative MICs of Sulbactam Combinations against Carbapenem-Resistant A. baumannii
| Agent/Combination | MIC50 (mg/L) | MIC90 (mg/L) | Median MIC (mg/L) |
| Sulbactam alone | - | - | 32[1] |
| Sulbactam-Avibactam | - | - | 16[1] |
| Sulbactam-Durlobactam | 1 | 2 | 2[1] |
Data sourced from a study directly comparing the combinations against a panel of 58 carbapenem-resistant A. baumannii isolates. Avibactam and this compound were tested at a fixed concentration of 4 mg/L.
The addition of this compound to sulbactam results in a 16-fold reduction in the median sulbactam MIC, whereas avibactam only achieves a 4-fold reduction[1]. Furthermore, against a global collection of 5,032 A. baumannii complex isolates, the addition of this compound lowered the sulbactam MIC90 by 32-fold (from 64 mg/L to 2 mg/L).
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized methodologies are critical. The following are detailed protocols for key experiments used to evaluate the efficacy of these antibiotic combinations.
Broth Microdilution for MIC Determination (CLSI M07)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions : Prepare stock solutions of sulbactam, this compound, and avibactam. For combination testing, two-fold serial dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). This compound or avibactam is added to each well at a fixed concentration, typically 4 mg/L.
-
Inoculum Preparation : A standardized inoculum is prepared by suspending bacterial colonies from an overnight culture in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation : The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination : The MIC is recorded as the lowest concentration of sulbactam (in the presence of the fixed concentration of the inhibitor) that completely inhibits visible bacterial growth.
Time-Kill Assay
This dynamic assay evaluates the bactericidal or synergistic activity of antimicrobial agents over time.
-
Inoculum Preparation : A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB from a logarithmic phase bacterial culture.
-
Drug Concentrations : The antimicrobials are tested alone and in combination at concentrations relevant to their MICs (e.g., 0.5x, 1x, or 2x MIC).
-
Incubation and Sampling : The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Quantification : Serial dilutions of the samples are plated on nutrient agar to determine the viable bacterial count (CFU/mL) at each time point.
-
Interpretation :
-
Synergy is defined as a ≥2-log10 (99%) decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay measures the concentration of an inhibitor required to reduce the activity of a specific β-lactamase enzyme by 50%.
-
Enzyme and Substrate Preparation : Purified β-lactamase enzymes (e.g., OXA-23, OXA-24/40) are used. Nitrocefin, a chromogenic cephalosporin, is used as the substrate. When hydrolyzed by a β-lactamase, nitrocefin changes color from yellow to red, which can be measured spectrophotometrically.
-
Assay Protocol :
-
The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or avibactam) in a suitable buffer (e.g., phosphate buffer at pH 7.0) for a defined period.
-
The reaction is initiated by adding a fixed concentration of nitrocefin (typically 50-100 µM).
-
The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at 486 nm over time using a microplate reader.
-
-
IC50 Calculation : The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
The experimental data strongly indicate that this compound is a more effective potentiator of sulbactam's activity against carbapenem-resistant Acinetobacter baumannii than avibactam. This enhanced activity is directly attributable to this compound's potent inhibition of the Class D OXA-type carbapenemases that are the primary drivers of β-lactam resistance in this challenging pathogen. For researchers and drug development professionals, the sulbactam-durlobactam combination represents a promising, targeted approach to address the critical threat of multidrug-resistant A. baumannii infections.
References
Sulbactam-Durlobactam: A Targeted Approach Against Carbapenem-Resistant Acinetobacter baumannii
A comparative analysis of sulbactam-durlobactam against alternative therapies for carbapenem-resistant Acinetobacter baumannii (CRAB) infections, supported by experimental data and detailed methodologies.
Carbapenem-resistant Acinetobacter baumannii (CRAB) presents a formidable challenge in clinical settings, with limited therapeutic options available. The emergence of sulbactam-durlobactam, a novel β-lactam/β-lactamase inhibitor combination, offers a promising targeted therapy against this high-priority pathogen. This guide provides a comprehensive evaluation of sulbactam-durlobactam's performance in comparison to other treatments, supported by in vitro and clinical data.
In Vitro Susceptibility
The in vitro activity of sulbactam-durlobactam against CRAB has been extensively evaluated, demonstrating potent efficacy. The addition of durlobactam, a broad-spectrum β-lactamase inhibitor, restores the activity of sulbactam against many CRAB isolates.[1][2][3]
Table 1: Comparative In Vitro Activity of Sulbactam-Durlobactam and Other Agents Against Carbapenem-Resistant Acinetobacter baumannii
| Antibiotic Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Sulbactam-Durlobactam | 0.5 - 1 | 2 - 4 | [1][4][5] |
| Sulbactam | 16 - 64 | >64 | [4][5][6] |
| This compound | 64 | 128 | [4][5] |
| Colistin | 0.5 - 4 | 1 - >4 | [4][5][7] |
| Amikacin | 256 | ≥512 | [3] |
| Minocycline | 2 | 16 | [3] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Clinical Efficacy and Safety: The ATTACK Trial
The landmark Phase 3 ATTACK (Acinetobacter Treatment Trial Against Colistin) trial was a global, randomized, active-controlled study that evaluated the efficacy and safety of sulbactam-durlobactam compared to colistin in patients with serious infections caused by CRAB.[8][9][10][11][12][13][14] Both treatment arms received imipenem/cilastatin as background therapy.[13][14]
Table 2: Key Efficacy and Safety Outcomes from the ATTACK Trial
| Outcome | Sulbactam-Durlobactam | Colistin | p-value | Reference(s) |
| 28-Day All-Cause Mortality | 19.0% (12/63) | 32.3% (20/62) | Non-inferiority met | [7][8][14][15] |
| Clinical Cure Rate at Test of Cure | 61.9% | 40.3% | Statistically significant | [7][8] |
| Nephrotoxicity | 13.2% (12/91) | 37.6% (32/85) | <0.001 | [10][14][16] |
| Drug-Related Adverse Events | 12.1% (11/91) | 30.2% (26/86) | - | [9] |
The ATTACK trial demonstrated that sulbactam-durlobactam was non-inferior to colistin for the primary endpoint of 28-day all-cause mortality in patients with CRAB infections.[8][9][11][14] Furthermore, sulbactam-durlobactam showed a statistically significant higher clinical cure rate and a significantly lower incidence of nephrotoxicity compared to colistin.[7][8][9][11][14]
Mechanisms of Action and Resistance
Sulbactam, a β-lactam, exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[4][5][17] this compound is a novel diazabicyclooctane β-lactamase inhibitor that protects sulbactam from degradation by a broad range of β-lactamases, including Ambler class A, C, and D enzymes, which are commonly produced by A. baumannii.[4][18][19]
Carbapenem resistance in A. baumannii is multifactorial, primarily driven by the production of carbapenem-hydrolyzing β-lactamases (carbapenemases), such as OXA-type enzymes.[20][21][22] Other mechanisms include alterations in PBPs, porin loss, and the overexpression of efflux pumps.[5] Resistance to sulbactam-durlobactam has been associated with mutations in PBP3 and the production of metallo-β-lactamases (MBLs), which are not inhibited by this compound.[12][17][23]
Mechanism of action of sulbactam-durlobactam.
Mechanisms of carbapenem resistance in A. baumannii.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro activity of sulbactam-durlobactam and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: A. baumannii isolates are cultured on appropriate agar plates overnight at 35±2°C.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.
-
Antimicrobial Preparation: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: The microdilution plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35±2°C for 16-20 hours in ambient air.
-
MIC Determination: The minimum inhibitory concentration (MIC) is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Clinical Trial: The ATTACK Trial Workflow
The ATTACK trial was a Phase 3, multicenter, randomized, active-controlled, non-inferiority clinical trial.
Workflow of the Phase 3 ATTACK clinical trial.
-
Patient Population: Adult patients with hospital-acquired bacterial pneumonia, ventilator-associated bacterial pneumonia, or bloodstream infections caused by A. baumannii-calcoaceticus complex were enrolled.[13]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either sulbactam-durlobactam or colistin.[13]
-
Treatment Regimen:
-
Primary Endpoint: The primary efficacy endpoint was 28-day all-cause mortality in the carbapenem-resistant Acinetobacter microbiologically modified intent-to-treat (m-MITT) population.[14]
-
Safety Endpoint: The primary safety endpoint was the incidence of nephrotoxicity.[14]
Alternative Treatment Options
While sulbactam-durlobactam shows significant promise, other agents are used to treat CRAB infections, though often with limitations.
Table 3: Overview of Alternative Treatments for CRAB Infections
| Treatment | Mechanism of Action | Advantages | Disadvantages | Reference(s) |
| Colistin (Polymyxin E) | Disrupts bacterial cell membrane integrity. | Historically a last-resort option. | High rates of nephrotoxicity and neurotoxicity; increasing resistance. | [10][16][21] |
| Tigecycline | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Active against some CRAB strains. | Bacteriostatic; high rates of nausea and vomiting; increased mortality observed in some studies. | [5][16] |
| Cefiderocol | A siderophore cephalosporin that utilizes iron uptake systems to enter the bacterial cell. | Novel mechanism of entry. | Potential for emergence of resistance; mortality imbalance observed in some studies compared to best available therapy. | [5][16] |
| High-Dose Ampicillin-Sulbactam | Sulbactam has intrinsic activity against A. baumannii. | Readily available. | Efficacy is dependent on the susceptibility of the isolate and achieving high concentrations. | [16] |
Conclusion
Sulbactam-durlobactam represents a significant advancement in the treatment of serious infections caused by carbapenem-resistant Acinetobacter baumannii. Both in vitro data and the robust clinical evidence from the ATTACK trial demonstrate its potent activity and a favorable safety profile compared to the current standard of care, colistin.[8][9][11][14] The targeted nature of sulbactam-durlobactam against A. baumannii underscores the importance of pathogen-specific drug development in the era of increasing antimicrobial resistance. For researchers and drug development professionals, the successful clinical development of sulbactam-durlobactam provides a valuable blueprint for future endeavors against multidrug-resistant organisms.
References
- 1. This compound, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecdc.europa.eu [ecdc.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Sulbactam–this compound: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Carbapenemases: Transforming Acinetobacter baumannii into a Yet More Dangerous Menace - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbapenem Resistance in Acinetobacter baumannii: Mechanisms, Therapeutics, and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbapenem-resistance in Acinetobacter baumannii: prevalence, antibiotic resistance profile and carbapenemase genes in clinical and hospital environmental strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathogen-Targeted Clinical Development to Address Unmet Medical Need: Design, Safety, and Efficacy of the ATTACK Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 23. Antimicrobial Susceptibility Testing of Acinetobacter spp. by NCCLS Broth Microdilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
Sulbactam-Durlobactam: A Head-to-Head Clinical Efficacy Analysis in Pneumonia Treatment
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Acinetobacter baumannii-calcoaceticus complex (ABC), presents a formidable challenge in the management of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP). This guide provides a detailed comparison of the clinical efficacy of the novel β-lactam/β-lactamase inhibitor combination, sulbactam-durlobactam, against established alternative treatments, primarily colistin and tigecycline. The data presented is predominantly derived from the pivotal Phase 3 ATTACK trial, offering a robust evidence base for researchers, scientists, and drug development professionals.
Comparative Clinical Efficacy: Sulbactam-Durlobactam vs. Alternatives
The following table summarizes the key clinical efficacy and safety outcomes for sulbactam-durlobactam compared to colistin in the treatment of pneumonia caused by carbapenem-resistant Acinetobacter baumannii (CRAB), as demonstrated in the ATTACK trial. Data for tigecycline, based on separate studies, is included for indirect comparison.
| Efficacy/Safety Endpoint | Sulbactam-Durlobactam | Colistin | Tigecycline (Indirect Comparison) |
| 28-Day All-Cause Mortality | 19.0% (12/63)[1][2] | 32.3% (20/62)[1][2] | Similar mortality rates to control groups in a meta-analysis[3] |
| Clinical Cure Rate (at Test of Cure) | 61.9%[1][2][4] | 40.3%[1][2][4] | 63.0% (in a retrospective study for MDRAB infections)[5] |
| Microbiological Eradication Rate | 72% (for susceptible isolates)[6] | Lower than sulbactam-durlobactam[7] | 15.0% (in a study on XDR A. baumannii VAP)[8]; 85.2% (in a retrospective study for MDRAB infections)[5] |
| Nephrotoxicity | 13.2% (12/91) | 37.6% (32/85)[1] | Significantly lower than colistin-based regimens[3] |
Experimental Protocols: The ATTACK Trial
The primary evidence for the efficacy of sulbactam-durlobactam stems from the Acinetobacter Treatment Trial Against Colistin (ATTACK) , a global, multicenter, randomized, active-controlled, phase 3, non-inferiority clinical trial.[9]
Objective: To evaluate the efficacy and safety of sulbactam-durlobactam compared with colistin for the treatment of serious infections caused by carbapenem-resistant ABC.
Patient Population: The trial enrolled 207 adult patients with documented hospital-acquired bacterial pneumonia, ventilator-associated bacterial pneumonia, ventilated pneumonia, or bacteremia caused by ABC.[1] Approximately 95% of the baseline ABC isolates were carbapenem-resistant.[1]
Treatment Arms:
-
Investigational Arm: Sulbactam-durlobactam (1.0 g of each component) administered intravenously over 3 hours every 6 hours.[7]
-
Control Arm: Colistin (2.5 mg/kg) administered intravenously over 30 minutes every 12 hours, following a loading dose.[7]
-
Background Therapy: All patients in both arms received imipenem/cilastatin (1.0 g of each component) intravenously over 1 hour every 6 hours.[7]
Duration of Treatment: 7 to 14 days.[7]
Primary Endpoints:
-
Efficacy: 28-day all-cause mortality in patients with carbapenem-resistant ABC infections.[1][2]
-
Safety: Incidence of nephrotoxicity.[1]
Secondary Endpoints:
-
Clinical cure at the test-of-cure visit (7 days after the last dose of study drug).[1]
-
Microbiological outcome.[10]
Visualizing the ATTACK Trial Workflow and Drug Mechanism
To better illustrate the experimental design and the underlying mechanism of action, the following diagrams are provided in Graphviz DOT language.
References
- 1. New drug for Acinetobacter infections shows promise in phase 3 trial | CIDRAP [cidrap.umn.edu]
- 2. contagionlive.com [contagionlive.com]
- 3. Efficacy and safety of tigecycline in treatment of pneumonia caused by MDR Acinetobacter baumannii: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogen-Targeted Clinical Development to Address Unmet Medical Need: Design, Safety, and Efficacy of the ATTACK Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Outcomes of Tigecycline in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. infectioncontroltoday.com [infectioncontroltoday.com]
- 8. Tigecycline combination for ventilator-associated pneumonia caused by extensive drug-resistant Acinetobacter baumannii - He - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide: ETEST vs. Broth Microdilution for Durlobactam Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common methods for determining the susceptibility of bacteria to the novel β-lactamase inhibitor combination sulbactam-durlobactam: the ETEST® gradient diffusion method and the reference broth microdilution (BMD) method. The selection of an appropriate susceptibility testing method is critical for accurate microbiological assessment and clinical decision-making. This document outlines the performance of the ETEST® compared to the gold standard BMD, supported by experimental data.
Quantitative Performance Analysis
A key study evaluated the performance of the ETEST® Sulbactam-Durlobactam (SUD) against the Clinical and Laboratory Standards Institute (CLSI) reference broth microdilution method on a panel of 263 Acinetobacter baumannii-calcoaceticus (ABC) complex isolates.[1][2] The results, summarized below, demonstrate a high degree of correlation between the two methods.
| Performance Metric | Result |
| Essential Agreement (EA) | 97.7% |
| Categorical Agreement (CA) | 98.5% |
| Very Major Errors (VME) | 2 |
| Major Errors (ME) | 2 |
Data sourced from a study on 263 isolates of the Acinetobacter baumannii-calcoaceticus (ABC) complex, including 24 sulbactam-durlobactam resistant strains.[1][2] A provisional breakpoint of 4 µg/mL for sulbactam-durlobactam was used to determine categorical agreement and error rates.[1][2] A separate performance evaluation for all ABC complex isolates (clinical and challenge) also showed an essential agreement of 97.7% and a categorical agreement of 98.4%, with one very major error and no major errors.[3]
Experimental Methodologies
Broth Microdilution (BMD) - Reference Method
The broth microdilution testing for sulbactam-durlobactam is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: For sulbactam-durlobactam, serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth. Durlobactam is added at a fixed concentration of 4 µg/mL to each dilution of sulbactam.[4][5]
-
Inoculation: The prepared microdilution panels are inoculated with the bacterial suspension.
-
Incubation: The panels are incubated at 35°C for 20-24 hours.[1][2]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is read as the lowest concentration of sulbactam (in the presence of a fixed concentration of this compound) that completely inhibits visible bacterial growth.[1][2]
ETEST® Sulbactam-Durlobactam (SUD)
The ETEST® is a gradient diffusion method that provides a quantitative MIC value. The ETEST® SUD strip has a predefined gradient of sulbactam (0.004-64 µg/mL) and a constant concentration of this compound.[1][2]
Protocol:
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Plate Inoculation: A Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension.
-
ETEST® Strip Application: The ETEST® SUD strip is applied to the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35°C for 20-24 hours.[1][2]
-
MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1][2]
Workflow and Relationship Diagram
The following diagram illustrates the comparative workflow for determining sulbactam-durlobactam susceptibility using both ETEST® and broth microdilution methods.
Caption: Workflow for comparing ETEST® and Broth Microdilution for this compound susceptibility.
Conclusion
The ETEST® for sulbactam-durlobactam demonstrates a high level of essential and categorical agreement with the reference broth microdilution method.[1][2] This suggests that the ETEST® is a reliable alternative for determining the MIC of sulbactam-durlobactam for species of the Acinetobacter baumannii-calcoaceticus complex.[1] The ease of use of the ETEST® may present a practical advantage in certain laboratory settings.[1] However, as with any susceptibility testing method, it is crucial to adhere to standardized procedures to ensure accurate and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 656. Sulbactam-Durlobactam MIC Determination: Comparative Evaluation of the New ETEST® SUD to the CLSI 2021 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Durlobactam: A Comparative Guide for Researchers
A deep dive into the enhanced antibacterial activity of durlobactam in combination with other antibiotics, supported by in vitro and clinical data.
For researchers and drug development professionals navigating the landscape of antibiotic resistance, understanding the synergistic potential of new agents is paramount. This compound, a novel β-lactamase inhibitor, has emerged as a promising candidate to restore the activity of β-lactam antibiotics against challenging Gram-negative pathogens, particularly Acinetobacter baumannii. This guide provides a comprehensive comparison of the synergistic activity of this compound with various antibiotics, presenting key experimental data and methodologies to inform further research and development.
Mechanism of Action: A Two-Pronged Attack
This compound, a diazabicyclooctane β-lactamase inhibitor, exhibits broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.[1][2] These enzymes are a primary mechanism of resistance in many multidrug-resistant bacteria. By inhibiting these β-lactamases, this compound protects its partner antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effects.[1][2] The most studied and clinically advanced combination is with sulbactam, another β-lactamase inhibitor that also possesses intrinsic antibacterial activity against A. baumannii through PBP inhibition.[2][3] This dual mechanism of β-lactamase inhibition and direct antibacterial action forms the foundation of the potent synergy observed.
In Vitro Synergistic Activity: A Quantitative Comparison
The synergistic potential of this compound in combination with various antibiotics has been extensively evaluated using in vitro methods such as checkerboard assays and time-kill studies. These experiments provide quantitative measures of synergy, primarily against multidrug-resistant (MDR) and extensively drug-resistant (XDR) A. baumannii.
Checkerboard Synergy Assays
Checkerboard assays are a standard method to assess the in vitro interaction between two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤0.5 is indicative of synergy.
Table 1: Summary of Checkerboard Synergy Studies of Sulbactam/Durlobactam against A. baumannii
| Combination Partner | Number of Isolates Tested | Synergy (FIC ≤ 0.5) | Indifference (0.5 < FIC ≤ 4) | Antagonism (FIC > 4) | Reference |
| Cefepime | 22 | ≥95% of strains | <5% | 0% | [4] |
| Meropenem | 22 | ≥95% of strains | <5% | 0% | [4] |
| Cefiderocol | 22 | ≥95% of strains | <5% | 0% | [4] |
| Ceftazidime-avibactam | 22 | ≥95% of strains | <5% | 0% | [4] |
| Piperacillin-tazobactam | 22 | ≥95% of strains | <5% | 0% | [4] |
| Eravacycline | 21 | 61.9% | 38.1% | 0% | [4] |
| Omadacycline | 21 | 52.4% | 47.6% | 0% | [4] |
| Minocycline | 21 | Less frequently observed | - | 0% | [4] |
| Doxycycline | 21 | Less frequently observed | - | 0% | [4] |
| Amikacin | 21 | 42.9% | 57.1% | 0% | [4] |
| Tobramycin | 21 | 28.6% | 71.4% | 0% | [4] |
| Ciprofloxacin | 21 | 14.3% | 85.7% | 0% | [4] |
| Rifampin | 21 | 19.0% | 81.0% | 0% | [4] |
Data compiled from a study on highly drug-resistant A. baumannii strains.[4]
Time-Kill Assays
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Table 2: Summary of Time-Kill Assay Results for Sulbactam/Durlobactam Combinations
| Combination Partner | Bacterial Species | Key Findings | Reference |
| Cefepime | A. baumannii | Synergy observed against an isolate with an elevated sulbactam-durlobactam MIC (32 mg/L). | [5][6] |
| Cefepime | P. aeruginosa | Synergy observed against all tested isolates. | [5][6] |
| Cefepime | E. coli | Synergy observed against an isolate with an elevated sulbactam-durlobactam MIC (>128 mg/L). | [5][6] |
| Cefepime | K. pneumoniae | Synergy against one isolate and additive effects against two others. | [5][6] |
| Meropenem | A. baumannii | Selected combinations demonstrated rapid and sustained bactericidal activity. | [4] |
| Cefiderocol | A. baumannii | Selected combinations demonstrated rapid and sustained bactericidal activity. | [4] |
| Ceftazidime/avibactam | A. baumannii | Selected combinations demonstrated rapid and sustained bactericidal activity. | [4] |
| Piperacillin/tazobactam | A. baumannii | Selected combinations demonstrated rapid and sustained bactericidal activity. | [4] |
| Eravacycline | A. baumannii | Selected combinations demonstrated rapid and sustained bactericidal activity. | [4] |
Clinical Evidence: The ATTACK Trial
The landmark Phase 3 ATTACK trial evaluated the efficacy and safety of sulbactam-durlobactam compared to colistin, both in combination with imipenem-cilastatin, for the treatment of serious infections caused by carbapenem-resistant A. baumannii-calcoaceticus complex (ABC).[7][8][9][10]
Table 3: Key Outcomes of the Phase 3 ATTACK Trial
| Outcome | Sulbactam-Durlobactam + Imipenem-Cilastatin (n=63) | Colistin + Imipenem-Cilastatin (n=62) | Treatment Difference (95% CI) |
| 28-Day All-Cause Mortality | 19.0% (12/63) | 32.3% (20/62) | -13.2% (-30.0, 3.5) |
| Clinical Cure at Test of Cure | 61.9% | 40.3% | 21.6% (2.9, 40.3) |
| Nephrotoxicity | 13.2% | 37.6% | -24.4% (p=0.0002) |
The trial demonstrated the non-inferiority of sulbactam-durlobactam to colistin for the primary endpoint of 28-day all-cause mortality and showed a statistically significant improvement in clinical cure rates.[7][8][9] Notably, sulbactam-durlobactam was associated with a significantly lower incidence of nephrotoxicity.[8][9]
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Checkerboard Assay Protocol
The checkerboard assays involved preparing serial dilutions of sulbactam-durlobactam and the combination antibiotic in a 96-well microtiter plate.[4] Each well was then inoculated with a standardized bacterial suspension. Following incubation, the minimum inhibitory concentration (MIC) for each combination was determined, and the FIC index was calculated to assess the nature of the interaction.[4]
Time-Kill Assay Protocol
Time-kill assays were performed to assess the bactericidal activity of the antibiotic combinations.[5] Bacterial cultures were exposed to the antibiotics alone and in combination at clinically relevant concentrations.[5] Aliquots were removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Synergy was defined as a ≥2-log10 reduction in CFU/mL with the combination compared to the most active single agent at 24 hours.[5]
ATTACK Clinical Trial Protocol
The ATTACK trial was a multicenter, randomized, active-controlled, phase 3, non-inferiority clinical trial.[9] Patients with serious infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex were randomized to receive either sulbactam-durlobactam (1g/1g) intravenously every 6 hours or colistin intravenously every 12 hours.[9] Both groups also received imipenem-cilastatin as background therapy.[9] The primary endpoint was 28-day all-cause mortality.[9]
Conclusion
The available in vitro and clinical data strongly support the synergistic activity of this compound, particularly in combination with sulbactam, against highly resistant Acinetobacter baumannii. The ability of this compound to restore the efficacy of β-lactam antibiotics offers a much-needed therapeutic option for infections with limited treatment choices. Further research into combinations with other antibiotics and against a broader range of pathogens is warranted to fully elucidate the clinical utility of this promising new agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 2121. In vitro Synergy of the Combination of Sulbactam-Durlobactam and Cefepime at Clinically Relevant Concentrations Against A. baumannii, P. aeruginosa, and Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro synergy of the combination of sulbactam-durlobactam and cefepime at clinically relevant concentrations against A. baumannii, P. aeruginosa and Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entasis Therapeutics Presents Efficacy and Safety Data from Landmark Phase 3 ATTACK Trial at ECCMID 2022 Conference – Zai Lab Limited [ir.zailaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. contagionlive.com [contagionlive.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of sulbactam–this compound versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii–calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) | The Medical Education Network | eLecture [meded.co.za]
- 10. In vitro antibacterial activity of sulbactam-durlobactam in combination with other antimicrobial agents against Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Durlobactam
This document provides crucial safety and logistical information for the proper disposal of durlobactam, a novel β-lactamase inhibitor. Adherence to these procedures is vital for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or clinical setting.
Core Disposal Principles
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] Therefore, its disposal should follow standard protocols for non-hazardous pharmaceutical waste. The primary steps involve segregation, proper containment, and disposal through an approved waste management vendor.
Handling and Storage Summary
Proper handling and storage are critical prerequisites to safe disposal. Below is a summary of key quantitative data related to the handling of this compound, primarily in the context of its co-packaged product with sulbactam, XACDURO®.
| Parameter | Value | Source |
| Storage Temperature (Unreconstituted Vials) | 2°C to 8°C (36°F to 46°F) | [3] |
| Freezing Prohibition | Do Not Freeze | [1][3] |
| Reconstitution Diluent | Sterile Water for Injection | [1] |
| Time Limit for Dilution after Reconstitution | Within 1 hour | [2][4] |
| Storage of Prepared Solution | Refrigerated at 2°C to 8°C (36°F to 46°F) | [3][5] |
| Maximum Storage Time for Prepared Solution | Within 24 hours | [2][3][5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols detail the methodologies for handling and disposing of different forms of this compound waste.
Protocol 1: Disposal of Waste from Clinical Administration or Laboratory Use
This protocol applies to the disposal of materials generated after the preparation and administration of this compound in a clinical or research setting.
-
Segregate Sharps: Immediately following use, discard all needles and other contaminated sharps into a designated, puncture-resistant sharps container.[1][2]
-
Dispose of Vials and Packaging: Discard empty or used this compound vials, along with all associated packaging, into a designated pharmaceutical waste container.[1][2] Since this compound is not hazardous, this would typically be a white container with a blue lid, designated for non-hazardous pharmaceutical waste.
-
Dispose of Syringes: After removing the needle, discard the syringe into the same pharmaceutical waste container as the vials.[1][2]
-
Personal Protective Equipment (PPE): Dispose of used gloves, gowns, and other PPE in the appropriate waste stream as per your institution's guidelines for handling non-hazardous pharmaceutical agents.
Protocol 2: Disposal of Unused, Expired, or Bulk this compound
This protocol applies to the disposal of unused reconstituted solutions, expired vials, or bulk quantities of this compound powder. The key principle is to never dispose of pharmaceutical waste down the drain or in the regular trash.
-
Identify as Non-Hazardous: Confirm that the waste is solely this compound, which is classified as non-hazardous pharmaceutical waste.
-
Containment:
-
Unused Solution: The prescribing information for XACDURO® repeatedly states to "Discard unused portion."[2][3][6] This unused solution should be placed in a designated, leak-proof container for non-hazardous pharmaceutical waste.
-
Expired Vials/Bulk Powder: Place expired, unopened vials or containers of bulk this compound powder directly into a designated container for non-hazardous pharmaceutical waste.
-
-
Labeling: Ensure the waste container is clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Storage: Store the sealed waste container in a secure, designated area away from patient care and public access, awaiting pickup.
-
Final Disposal: Arrange for a licensed pharmaceutical waste management contractor to collect and transport the waste for final disposal, which is typically high-temperature incineration.
Mandatory Visualizations
This compound Waste Segregation Workflow
The following diagram illustrates the decision-making process and logical flow for properly segregating this compound-related waste streams at the point of generation.
Caption: Workflow for proper segregation of this compound waste.
References
- 1. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Using XACDURO® (sulbactam for injection; this compound for injection), co-packaged for intravenous use | Dosing & Administration [xacduro.com]
- 4. drugs.com [drugs.com]
- 5. idstewardship.com [idstewardship.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Essential Safety and Operational Guide for Handling Durlobactam
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal protocols for Durlobactam, a novel beta-lactactamase inhibitor. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in a laboratory setting. The required PPE varies based on the physical form of the compound and the procedure being performed.
| Operation | Required PPE | Specifications & Rationale |
| Handling Solid (Powder) this compound | - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation of fine particles. - Lab Coat: A standard laboratory coat. | Handling the powdered form of this compound poses a significant inhalation risk. Engineering controls, such as a chemical fume hood, should always be the primary means of exposure control. |
| Handling this compound Solutions | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard laboratory coat. | While the risk of aerosolization is lower with solutions, protection against splashes and direct skin contact remains crucial. |
| High-Energy Operations (e.g., sonicating, vortexing) | - Gloves: Nitrile gloves. - Eye Protection: Chemical splash goggles and a face shield. - Lab Coat: A standard laboratory coat. | These activities increase the potential for aerosol generation and splashes, necessitating a higher level of facial protection. |
Operational Plan: Handling and Experimental Protocols
Strict adherence to the following procedures is essential for the safe handling of this compound.
Engineering Controls
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Preparation of a Stock Solution (Example Protocol)
This protocol is adapted from procedures for intravenous solution preparation and should be modified as needed for specific research applications.
-
Preparation: Don all required PPE for handling powdered this compound. Work exclusively within a chemical fume hood.
-
Reconstitution:
-
To reconstitute a 0.5 g vial of this compound, aseptically add 2.5 mL of Sterile Water for Injection.[1][2][3][4]
-
Gently shake the vial to dissolve the powder completely.[1][2][3][4] The resulting solution will have a concentration of 0.5 g/2.5 mL and should be a clear, light yellow to orange solution.[1][2][3]
-
-
Further Dilution:
-
Withdraw the desired volume of the reconstituted solution.
-
Add the withdrawn this compound solution to the desired research buffer or media.
-
-
Storage: Reconstituted solutions should be used promptly. If storage is necessary, consult the manufacturer's guidelines. For clinical preparations, dilution must occur within one hour of reconstitution.[1][2][5]
References
- 1. Xacduro (sulbactam/durlobactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. globalrph.com [globalrph.com]
- 3. Using XACDURO® (sulbactam for injection; this compound for injection), co-packaged for intravenous use | Dosing & Administration [xacduro.com]
- 4. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 5. drugs.com [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
